Vosilasarm
描述
属性
IUPAC Name |
2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3/t12-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBUPPIEVAFYHO-KPZWWZAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032907 | |
| Record name | RAD140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182367-47-0 | |
| Record name | 2-Chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182367-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RAD-140 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182367470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAD-140 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RAD140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOSILASARM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O87Q44KNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vosilasarm (RAD140): A Deep Dive into its Mechanism of Action in Androgen and Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosilasarm (also known as RAD140 and EP0062) is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various breast cancer models.[2][4] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action: A Dual Approach
This compound exhibits a distinct, dual mechanism of action in AR+/ER+ breast cancer cells by acting as a potent agonist of the androgen receptor, which in turn leads to the suppression of the estrogen receptor pathway.[1][4] This targeted approach allows for the inhibition of cancer cell proliferation and tumor growth.
High-Affinity Binding and Agonism of the Androgen Receptor
This compound binds to the androgen receptor with high affinity and specificity.[4] This interaction activates the AR, initiating downstream signaling cascades that are detrimental to the survival of AR+/ER+ breast cancer cells.
Suppression of the Estrogen Receptor Pathway
A key feature of this compound's mechanism is the AR-mediated repression of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[1][4] By downregulating ERα expression and function, this compound effectively blocks the primary driver of proliferation in ER+ breast cancer. This suppression of the ER pathway is a pivotal component of its anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound (RAD140).
Table 1: Nuclear Receptor Binding Affinity of this compound (RAD140)
| Nuclear Receptor | Ligand | Kᵢ (nmol/L) |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 29 |
| This compound (RAD140) | 7 | |
| Estrogen Receptor α (ERα) | 17β-estradiol | 0.06 |
| This compound (RAD140) | >10,000 | |
| Progesterone Receptor (PR) | Progesterone | 1.1 |
| This compound (RAD140) | >10,000 | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 3.6 |
| This compound (RAD140) | >10,000 |
Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]
Table 2: In Vitro Activity of this compound (RAD140)
| Cell Line | Assay | This compound (RAD140) Concentration | Effect |
| ZR-75-1 (AR+/ER+) | ARE-luc Reporter Assay | 100 nmol/L | Maximal AR activation (comparable to 10 nmol/L DHT) |
| HCC1428 LTED (AR+/ER+) | Cell Proliferation | 10 nmol/L | Onset of inhibitory effect |
| 100 nmol/L | Apparent maximal inhibitory effect |
Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]
Table 3: In Vivo Efficacy of this compound (RAD140) in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosing | Tumor Growth Inhibition (%) |
| HBCx-22 (AR+/ER+) | This compound (RAD140) | 100 mg/kg, once daily | Significant inhibition |
| Fulvestrant | 1 mg, once weekly | Significant inhibition | |
| HBCx-3 (AR+/ER+) | This compound (RAD140) | 100 mg/kg, twice daily | Significant inhibition |
| Palbociclib | 75 mg/kg, once daily | Significant inhibition | |
| Combination | This compound + Palbociclib | Enhanced inhibition vs. single agents |
Data extracted from Yu Z, et al. Clin Cancer Res. 2017.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in AR+/ER+ Breast Cancer Cells
Caption: this compound activates AR, leading to the upregulation of AR target genes and the repression of the ESR1 gene, which in turn downregulates the ER pathway and inhibits cell proliferation.
Experimental Workflow for Assessing this compound's In Vitro Activity
References
RAD-140: A Comprehensive Technical Guide on Androgen Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD-140, also known as Testolone, is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle wasting disorders, osteoporosis, and certain types of breast cancer.[1][2][3] Its mechanism of action revolves around its high affinity and selectivity for the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects on tissues like the prostate.[4][5] This technical guide provides an in-depth analysis of RAD-140's binding characteristics to the androgen receptor, detailing its affinity, selectivity profile, and the experimental methodologies used for these determinations.
Data Presentation: Quantitative Analysis of Receptor Binding
The efficacy of RAD-140 as a SARM is fundamentally linked to its binding affinity for the androgen receptor and its selectivity over other steroid hormone receptors. The following tables summarize the key quantitative data from preclinical studies.
| Compound | Binding Affinity (Ki) for Androgen Receptor |
| RAD-140 | 7 nM [6][7][8] |
| Testosterone | 29 nM[6][7] |
| Dihydrotestosterone (DHT) | 10 nM[6][7] |
| Caption: Comparative binding affinities of RAD-140 and endogenous androgens for the androgen receptor. |
| Receptor | RAD-140 IC50 | Endogenous Ligand | Endogenous Ligand IC50 | Selectivity Ratio (RAD-140 IC50 / Endogenous Ligand IC50) |
| Androgen Receptor (AR) | ~11.2 nM | Dihydrotestosterone (DHT) | ~7 nM | ~1.6 |
| Progesterone Receptor (PR) | 750 nM[6][7] | Progesterone | 0.2 nM[6][7] | 3750 |
| Estrogen Receptor (ER) | No appreciable binding detected[9] | 17β-estradiol | - | - |
| Glucocorticoid Receptor (GR) | No appreciable binding detected[9] | Dexamethasone | - | - |
| Note: IC50 values can be influenced by assay conditions. The AR IC50 for RAD-140 is estimated based on the reported 1.6-fold lower affinity than DHT.[9] A lower Ki value indicates a higher binding affinity. | ||||
| Caption: Selectivity profile of RAD-140 for the androgen receptor compared to other steroid hormone receptors. |
Experimental Protocols
The determination of RAD-140's binding affinity and selectivity relies on established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Androgen Receptor Affinity (Ki)
This assay determines the affinity of a test compound (RAD-140) for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Receptor Source: Homogenates from cells or tissues expressing the androgen receptor.[10]
-
Radioligand: [3H]-methyltrienolone (a high-affinity synthetic androgen).[11]
-
Test Compound: RAD-140.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., testosterone).[11]
-
Assay Buffer: Typically a Tris-based buffer with additives to maintain protein stability.[10]
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters.[10]
-
Scintillation Counter: To measure radioactivity.[10]
2. Procedure:
-
Prepare serial dilutions of RAD-140.
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.[10]
-
Incubate the plate to allow the binding to reach equilibrium.[10]
-
Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.[10]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Fluorescence Polarization-Based Competitive Binding Assay
This method measures the binding of a fluorescently labeled ligand to the receptor. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles more slowly, resulting in a higher fluorescence polarization value. A competing compound will displace the fluorescent ligand, leading to a decrease in polarization.
1. Materials:
-
Receptor Protein: Purified androgen receptor.
-
Fluorescent Ligand (Fluoromone): A fluorescently tagged androgen.[9][12]
-
Test Compound: RAD-140.
-
Assay Plate: Typically a black, opaque 96-well or 384-well plate.
-
Plate Reader: Capable of measuring fluorescence polarization.
2. Procedure:
-
Add the receptor protein and the fluorescent ligand to the wells of the assay plate.[12]
-
Add serial dilutions of RAD-140 to the wells.
-
Incubate the plate at room temperature in the dark for a set period (e.g., 4 hours) to allow the binding to reach equilibrium.[12]
-
Measure the fluorescence polarization in each well using a plate reader.[12]
3. Data Analysis:
-
Plot the fluorescence polarization values against the concentration of RAD-140.
-
The IC50 value is determined from the resulting dose-response curve.[13]
Reporter Gene Assay for Androgen Receptor Agonist Activity
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
1. Materials:
-
Cell Line: A cell line that expresses the androgen receptor (e.g., ZR-75-1 breast cancer cells or LNCaP prostate cancer cells).[9][13]
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[13]
-
Control Plasmid: A plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[13]
-
Transfection Reagent: To introduce the plasmids into the cells.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Luminometer: To measure the light output from the luciferase reaction.
2. Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.[14]
-
Transfect the cells with the reporter and control plasmids.[14]
-
After an incubation period, treat the cells with various concentrations of RAD-140 or a known androgen agonist like DHT.[13]
-
Incubate for a further period (e.g., 24-48 hours) to allow for reporter gene expression.[14]
-
Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer.[14]
3. Data Analysis:
-
Normalize the experimental reporter activity to the control reporter activity.
-
The fold induction of reporter activity compared to a vehicle control is calculated to determine the agonist effect of the compound.[13] The EC50, the concentration at which the compound elicits a half-maximal response, can also be determined.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor Signaling Pathway Activated by RAD-140.
Experimental Workflow for Determining Binding Affinity (Ki)
Caption: Workflow for Radioligand Binding Assay to Determine Ki of RAD-140.
Logical Relationship of Receptor Selectivity
Caption: RAD-140's Selective Binding to the Androgen Receptor over other steroid receptors.
Conclusion
RAD-140 demonstrates a high binding affinity for the androgen receptor, comparable to and in some studies exceeding that of the endogenous androgen DHT.[6][7][9] Crucially, it exhibits significant selectivity for the androgen receptor over other steroid hormone receptors, with minimal to no binding to the estrogen, progesterone, and glucocorticoid receptors.[6][7][9] This selective binding profile, confirmed through rigorous in vitro assays, is the molecular basis for its tissue-selective anabolic effects observed in preclinical models.[6][15] The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of RAD-140 and other novel SARMs in the drug development pipeline.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. lotilabs.com [lotilabs.com]
- 3. fitscience.co [fitscience.co]
- 4. predatornutrition.com [predatornutrition.com]
- 5. Mechanism and side effect of stestolone_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Vosilasarm (RAD-140)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vosilasarm, also known as RAD-140, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3][4] It exhibits high affinity and selectivity for the androgen receptor (AR), demonstrating tissue-specific anabolic effects in muscle and bone while sparing androgenic tissues such as the prostate.[5][6][7] Preclinical studies have highlighted its potential for treating muscle wasting conditions, osteoporosis, and certain types of breast cancer.[5] Furthermore, research has indicated neuroprotective properties, suggesting a potential therapeutic avenue for neurodegenerative diseases.[1][8][9] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of this compound, along with comprehensive experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule with a distinct chemical architecture that dictates its selective interaction with the androgen receptor.
Chemical Identifiers:
-
IUPAC Name: 2-Chloro-4-{[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile[5][10][11]
-
SMILES: ClC1=C(C#N)C=CC(=C1C)N--INVALID-LINK--O">C@HC2=NN=C(O2)C3=CC=C(C=C3)C#N[5]
Physicochemical Data Summary:
| Property | Value | Reference |
| Molar Mass | 393.83 g·mol⁻¹ | [5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 179-183 °C | [13] |
| Boiling Point (Predicted) | 687.7 ± 65.0 °C | [13] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [13] |
| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist of the androgen receptor.[5] Unlike traditional anabolic steroids, its action is tissue-specific, promoting anabolic effects in muscle and bone while having antagonistic or partially agonistic effects in tissues like the prostate and seminal vesicles.[5][6] This selectivity is attributed to its unique chemical structure, which leads to a distinct conformation of the ligand-receptor complex, thereby modulating the recruitment of co-regulatory proteins in a tissue-dependent manner.
Upon binding to the AR in target tissues, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for anabolic processes, such as increased protein synthesis in muscle cells. In tissues like the prostate, the this compound-AR complex may recruit co-repressors, leading to an antagonistic effect.
The neuroprotective effects of this compound have been shown to be mediated, at least in part, through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[9][14]
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective Effect of Resveratrol on the Brain in a Rat Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f | PLOS One [journals.plos.org]
- 12. biomanufacturing.org [biomanufacturing.org]
- 13. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Bioavailability of Vosilasarm (RAD140) in Preclinical Settings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vosilasarm (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) demonstrating tissue-selective anabolic effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of this compound, drawing from available scientific literature. The document summarizes key quantitative data, outlines experimental methodologies employed in preclinical studies, and visualizes the compound's mechanism of action through its signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of SARMs and related therapeutics.
Introduction
This compound is a potent, orally bioavailable SARM that has shown promise in preclinical models for its ability to increase muscle mass and bone density with minimal impact on prostatic tissues.[1] Its mechanism of action involves selective agonism of the androgen receptor (AR), leading to tissue-specific modulation of gene expression.[1][2] Understanding the pharmacokinetic (PK) and bioavailability profile of this compound is critical for its continued development and potential clinical applications, which have been explored for conditions such as muscle wasting and hormone-sensitive breast cancer.[1][3]
Pharmacokinetic and Bioavailability Data
Oral administration of this compound has demonstrated good bioavailability in multiple preclinical species. The following tables summarize the key pharmacokinetic parameters derived from studies in rats and monkeys.
Table 1: Oral Bioavailability of this compound in Preclinical Models
| Species | Oral Bioavailability (F%) | Reference |
| Rat | 27 - 63 | [1][4] |
| Monkey | 65 - 75 | [1][4] |
Note: The ranges in bioavailability may be attributed to variations in experimental protocols and formulations.
Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Male Rats (Hershberger Assay)
| Tissue | This compound (10 mg/kg/day, oral) | Testosterone (B1683101) Propionate (1 mg/kg/day, s.c.) | Reference |
| Levator Ani Muscle Weight (% of TP) | 117% | 100% | [1] |
| Prostate Weight (% of TP) | 67% | 100% | [1] |
| Seminal Vesicle Weight (% of TP) | 59% | 100% | [1] |
These data highlight the tissue-selective nature of this compound, demonstrating potent anabolic effects on muscle with significantly less androgenic activity in the prostate and seminal vesicles compared to testosterone propionate.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. This section outlines the methodologies used in the pharmacokinetic and pharmacodynamic evaluation of this compound.
Pharmacokinetic Studies
While complete, detailed protocols for the pivotal pharmacokinetic studies of this compound are not fully available in the public domain, this section provides a representative methodology based on standard practices for SARM evaluation in preclinical models.
Experimental Workflow for Pharmacokinetic Profiling
Caption: A generalized workflow for preclinical pharmacokinetic studies.
-
Animal Models: Studies have utilized both rat and monkey models. Specific strains (e.g., Sprague-Dawley rats, Cynomolgus monkeys) are commonly used in such preclinical evaluations.
-
Dosing:
-
Oral Administration: this compound was administered orally, likely as a suspension. A commonly cited vehicle for oral administration of similar compounds is 0.5% methylcellulose.
-
Intravenous Administration: For the determination of absolute bioavailability, an intravenous dose is required. While the specific vehicle for this compound is not detailed, formulations for lipophilic compounds often consist of a mixture of solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and N,N-Dimethylacetamide (DMA) to ensure solubility.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points following both oral and intravenous administration to characterize the plasma concentration-time profile.
-
Analytical Method: Quantification of this compound in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay to evaluate the androgenic and anti-androgenic properties of a substance.[5][6][7][8][9]
Experimental Workflow for the Hershberger Assay
Caption: A simplified workflow of the rat Hershberger bioassay.
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, allowing for a sensitive assessment of the test compound's effects.
-
Dosing: Animals are treated for a period of 10 consecutive days with the test compound (this compound), a vehicle control, and a reference androgen (e.g., testosterone propionate).
-
Endpoints: On day 11, the animals are euthanized, and key androgen-responsive tissues are excised and weighed. These include the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the androgen receptor, a member of the nuclear receptor superfamily. The tissue-selective nature of this compound is a key characteristic of SARMs, leading to desired anabolic effects in muscle and bone with reduced androgenic effects in other tissues.
Androgen Receptor Signaling in Muscle Tissue
In skeletal muscle, the binding of this compound to the AR initiates a cascade of events leading to protein synthesis and muscle hypertrophy.
Caption: Androgen receptor signaling pathway in muscle.
Androgen Receptor Signaling in AR-Positive Breast Cancer Cells
In AR-positive breast cancer cells, this compound has been shown to act as an AR agonist, leading to the suppression of cancer cell growth. A key mechanism is the AR-mediated repression of the Estrogen Receptor 1 gene (ESR1).[10]
Caption: this compound's mechanism in AR+ breast cancer cells.
Conclusion
The preclinical data available for this compound indicate that it is an orally bioavailable SARM with a favorable pharmacokinetic profile in rats and monkeys. Pharmacodynamic studies, notably the Hershberger assay, have confirmed its tissue-selective anabolic activity, demonstrating a significant separation of anabolic and androgenic effects. The mechanism of action through the androgen receptor is well-established, with distinct downstream effects in different tissues, such as muscle hypertrophy and inhibition of breast cancer cell growth. Further research and publication of detailed study protocols will be beneficial for a more complete understanding of its preclinical characteristics and to guide its ongoing clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oecd.org [oecd.org]
- 6. epa.gov [epa.gov]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vosilasarm (RAD140): A Non-Steroidal Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosilasarm, also known by its development code RAD140 and the black-market name Testolone, is a non-steroidal selective androgen receptor modulator (SARM).[1] It is an investigational drug that has garnered significant interest for its potential therapeutic applications, primarily in the treatment of hormone-sensitive breast cancer.[1][2] this compound is designed to exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the therapeutic benefits of androgens, such as increased muscle mass and bone density, while minimizing the undesirable androgenic side effects in other tissues like the prostate.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols.
Chemical and Physical Properties
This compound is an orally bioavailable compound belonging to the oxadiazole aniline (B41778) class of SARMs.[1][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-Chloro-4-{[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile | [1] |
| Molecular Formula | C₂₀H₁₆ClN₅O₂ | [1][5] |
| Molar Mass | 393.83 g·mol⁻¹ | [1][5] |
| CAS Number | 1182367-47-0 | [1] |
| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [6][7] |
Mechanism of Action
This compound functions as a selective agonist of the androgen receptor, the biological target of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] It demonstrates high affinity for the AR with a dissociation constant (Ki) of 7 nM.[1][8][9] This binding affinity is comparable to that of DHT (Ki = 10 nM) and greater than that of testosterone (Ki = 29 nM).[1] this compound exhibits good selectivity for the AR over other steroid hormone receptors.[1][8]
Upon binding to the androgen receptor, this compound induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of target gene transcription. The tissue-selective effects of this compound are believed to be a result of differential recruitment of co-activators and co-repressors in various tissues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Facebook [cancer.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. abmole.com [abmole.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Androgen Receptor | TargetMol [targetmol.com]
In Vitro Effects of Vosilasarm on AR-Positive Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosilasarm (also known as RAD140 and EP0062) is a non-steroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor-positive (AR+), estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] As a SARM, this compound exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR).[2][3] In preclinical studies, it has demonstrated potent agonistic effects in breast cancer cell lines, leading to the inhibition of cell proliferation.[2] This technical guide provides an in-depth overview of the in vitro effects of this compound on AR-positive cell lines, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound is a high-affinity ligand for the androgen receptor, with a binding affinity (Ki) of 7 nM.[4] Its mechanism of action in AR+/ER+ breast cancer cells involves the activation of AR, which in turn leads to the suppression of estrogen receptor (ER) signaling. This dual action contributes to its anti-proliferative effects.[5] Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on AR-positive cell lines.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Ki) | 7 nM | Not specified | High affinity for the androgen receptor. |
| EC50 (AR Activation) | Potent | ZR-75-1 | This compound demonstrates potent agonist activity on the androgen receptor in breast cancer cells. Specific EC50 value not available in the reviewed literature. |
Table 2: Effects of this compound on Gene Expression in AR+/ER+ Breast Cancer Cells
| Gene | Effect of this compound Treatment | Pathway | Cell Line |
| KLK2 | Upregulation | AR Target Gene | ZR-75-1 |
| FKBP5 | Upregulation | AR Target Gene | ZR-75-1 |
| ZBTB16 | Upregulation | AR Target Gene | ZR-75-1 |
| PGR (Progesterone Receptor) | Downregulation | ER Target Gene | ZR-75-1 |
| TFF1 (pS2) | Downregulation | ER Target Gene | ZR-75-1 |
| GREB1 | Downregulation | ER Target Gene | ZR-75-1 |
| ESR1 (Estrogen Receptor α) | Downregulation | ER Signaling | ZR-75-1 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard molecular and cellular biology techniques and have been adapted based on the descriptions available in the referenced studies.
Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of AR-positive breast cancer cell lines such as ZR-75-1 and T47D.
-
Cell Seeding:
-
Culture ZR-75-1 or T47D cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the overnight culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™.[7]
-
Follow the manufacturer's instructions to measure cell viability, which is typically determined by luminescence or fluorescence intensity.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
-
AR Reporter Assay
This assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.
-
Cell Transfection:
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a control compound (e.g., DHT).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR)
This protocol is used to quantify the changes in mRNA levels of AR and ER target genes following this compound treatment.
-
RNA Extraction and cDNA Synthesis:
-
Treat ZR-75-1 cells with this compound (e.g., 100 nM) or vehicle for 24 hours.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers (for genes such as KLK2, FKBP5, ZBTB16, PGR, TFF1, GREB1, and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control cells.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of AR, ER, and their downstream targets.
-
Protein Extraction:
-
Treat ZR-75-1 cells with this compound (e.g., 100 nM) or vehicle for 48-72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, ERα, PR) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound's mechanism of action in AR+/ER+ breast cancer cells.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ARe we there yet? Understanding androgen receptor signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
Unveiling the Anabolic Promise of Vosilasarm: A Deep Dive into its Tissue-Selective Agonist Activity in Muscle and Bone
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides a comprehensive analysis of the tissue-selective agonist activity of Vosilasarm (formerly RAD140), a non-steroidal selective androgen receptor modulator (SARM). Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical data, experimental methodologies, and underlying signaling pathways that characterize this compound's potent anabolic effects on muscle and bone while demonstrating a favorable safety profile concerning androgenic tissues like the prostate.
Executive Summary
This compound is an orally bioavailable SARM that has demonstrated significant potential in preclinical models for increasing muscle mass and promoting bone health.[1][2][3] Its mechanism of action lies in its high binding affinity and selective agonism for the androgen receptor (AR) in anabolic tissues.[1][4] This tissue selectivity allows for the desired muscle- and bone-building effects of androgens with a reduced risk of the adverse effects associated with traditional anabolic steroids, such as prostatic hypertrophy.[1][2] This document synthesizes the key quantitative data from preclinical studies, outlines the experimental protocols employed, and visually represents the signaling pathways involved in this compound's activity.
Quantitative Preclinical Efficacy
This compound has been evaluated in multiple preclinical models, primarily in rats and monkeys, demonstrating its potent and selective anabolic activity. The following tables summarize the key quantitative findings from these studies.
Anabolic and Androgenic Activity in Castrated Immature Rats
This model is highly sensitive to androgenic compounds and is crucial for assessing the anabolic-to-androgenic ratio of SARMs.
| Treatment Group | Dose | Levator Ani Muscle Weight (% of Testosterone (B1683101) Propionate) | Prostate Weight (% of Testosterone Propionate) | Seminal Vesicle Weight (% of Testosterone Propionate) |
| This compound | 10 mg/kg/day (oral) | 117% | 67% | 59% |
| Testosterone Propionate (B1217596) | 1 mg/kg/day (s.c.) | 100% | 100% | 100% |
Data compiled from studies in castrated immature male rats.[1]
Dose-Dependent Effects on Muscle and Prostate in Rats
Further studies in rats have highlighted the significant dose separation between the anabolic effects on muscle and the androgenic effects on the prostate.
| Treatment Group | Dose | Effect on Levator Ani Muscle | Effect on Prostate |
| This compound | 0.3 mg/kg/day | Similar stimulation to non-castrated controls | - |
| This compound | 10 mg/kg/day | - | Similar stimulation to non-castrated controls |
| This compound | 30 mg/kg/day | - | Similar stimulation to testosterone propionate (0.5 mg/kg/day) |
A dose of 0.3 mg/kg/day of this compound was sufficient to stimulate the levator ani muscle to a similar extent as in non-castrated controls, whereas a 33-fold higher dose (10 mg/kg/day) was required to achieve a similar effect on the prostate.[1] In gonadally intact immature rats, a 100-fold higher dose of this compound (30 mg/kg/day) was needed to stimulate the prostate to the same degree as testosterone propionate (0.5 mg/kg/day), while a much lower dose (0.3 mg/kg/day) was effective on the levator ani muscle.[1]
Anabolic Effects in Non-Human Primates
Studies in young male cynomolgus monkeys have corroborated the anabolic effects of this compound observed in rodents.
| Treatment Group | Dose (oral, 28 days) | Change in Body Weight | Change in Lean Body Mass |
| This compound | 0.01 mg/kg/day | Dose-dependent increase | Numerical increase |
| This compound | 0.1 mg/kg/day | +10% | Numerical increase |
| This compound | 1 mg/kg/day | +10% | Numerical increase |
The increase in lean body mass was not statistically significant, likely due to small sample sizes.[1]
Effects on Bone Cells in Orchidectomized Rats
This model is used to study the effects of compounds on bone in a state of androgen deficiency, mimicking osteoporosis.
| Treatment Group | Dose | Change in Osteoblast Count | Change in Osteoclast Count |
| This compound | Various doses | Dose-dependent increase | Dose-dependent decrease |
A study in orchidectomized Wistar rats showed that SARM Rad140 (this compound) significantly increased the number of osteoblasts and reduced the number of osteoclasts in a dose-dependent manner.[5] In contrast, another study in male Sprague-Dawley rats found that 14 days of RAD140 treatment did not significantly impact cortical or trabecular bone structural morphometric properties.[6]
Experimental Protocols
The following sections detail the methodologies used in the key preclinical studies cited.
Anabolic and Androgenic Activity in a Castrated Rat Model
-
Animal Model: Immature male rats, castrated to create an androgen-naive state.[7]
-
Treatment Administration: this compound was administered orally, typically in a vehicle such as 0.5% methylcellulose.[7] Testosterone propionate (TP) was used as a positive control and administered subcutaneously in corn oil.[7]
-
Assay: The classic Hershberger assay is employed, where the weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) are measured after a set treatment period.[8]
-
Endpoint Analysis: The wet weights of the excised tissues are recorded and compared between treatment groups and controls (vehicle-treated castrated and sham-operated non-castrated animals).[7]
Bone Activity in an Orchidectomized Rat Model
-
Animal Model: Adult male rats are orchidectomized (castrated) to induce androgen deficiency and subsequent bone loss, modeling osteoporosis.
-
Treatment Administration: this compound is administered orally at various doses for a specified duration.
-
Endpoint Analysis:
-
Histomorphometry: Following sacrifice, bone tissue (e.g., femur or tibia) is collected, sectioned, and stained to allow for the quantification of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[5]
-
Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DXA) can be used to measure changes in BMD.
-
Micro-computed Tomography (µCT): Provides detailed 3D analysis of bone microarchitecture, including trabecular and cortical bone parameters.[6]
-
Bone Turnover Markers: Serum or urine levels of bone formation markers (e.g., alkaline phosphatase, osteocalcin) and bone resorption markers (e.g., C-terminal telopeptide) can be measured.[9][10][11]
-
Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the androgen receptor.
-
Methodology: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]-R1881) and a source of androgen receptors, typically cytosol prepared from the ventral prostate of rats.[12]
-
Procedure:
-
Varying concentrations of unlabeled this compound are incubated with the prostate cytosol and the radiolabeled androgen.
-
The amount of radiolabeled androgen that binds to the receptor is measured in the presence of different concentrations of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value to represent the binding affinity of this compound for the androgen receptor. This compound has a reported Ki of 7 nM for the androgen receptor.[1][4]
-
Signaling Pathways and Experimental Workflows
The tissue-selective activity of this compound is a result of its unique interaction with the androgen receptor, leading to differential gene expression in various tissues.
General Signaling Pathway of this compound
Caption: General signaling pathway of this compound in anabolic tissues.
Experimental Workflow for Preclinical Assessment of this compound
Caption: Experimental workflow for preclinical evaluation of this compound.
Logical Relationship of Tissue-Selective Activity
Caption: Logical relationship of this compound's tissue-selective effects.
Conclusion
The preclinical data on this compound strongly support its profile as a potent, orally bioavailable SARM with significant tissue-selective anabolic effects in muscle and bone. The clear dose separation between its desired anabolic actions and its less pronounced androgenic effects on the prostate highlights its potential as a therapeutic agent for conditions such as muscle wasting, sarcopenia, and osteoporosis. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutic applications. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this document serve as a valuable resource for the scientific and drug development community engaged in the advancement of SARMs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of SARMs and Antimyostatin Agents in Addressing Lean Body Mass Loss From GLP‐1 Agonists: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical markers of bone turnover and clinical outcomes in men with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum bone formation marker correlation with improved osseointegration in osteoporotic rats treated with simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Neuroprotective Effects of RAD-140 in Cultured Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the neuroprotective properties of the selective androgen receptor modulator (SARM), RAD-140, specifically within in-vitro models of neuronal cultures. The following sections provide a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways associated with RAD-140's neuroprotective action. This information is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.
Quantitative Data Summary
The neuroprotective efficacy of RAD-140 has been quantified against various apoptotic insults in cultured primary rat hippocampal neurons. The data, primarily derived from studies by Jayaraman et al. (2014), is summarized below for comparative analysis.[1][2][3][4][5]
Table 1.1: Neuroprotection Against Amyloid-Beta (Aβ1-42)-Induced Cell Death
| Compound | Concentration | % Viable Neurons (relative to vehicle) |
| Vehicle + Aβ | - | ~50% |
| Testosterone (B1683101) | 10 nM | Significantly Increased |
| DHT | 10 nM | Significantly Increased |
| RAD-140 | 30 nM | Significantly Increased |
| RAD-140 | 100 nM | Significantly Increased |
| RAD-140 | 300 nM | Significantly Increased |
Data adapted from Jayaraman et al. (2014). Cultures were pretreated for 1 hour before a 24-hour exposure to 50 µM Aβ1-42.[2][3][6]
Table 1.2: Specificity of Neuroprotection Against Different Apoptotic Insults
| Treatment (1 hr pretreatment) | Insult (24 hr exposure) | Outcome |
| 100 nM RAD-140 | 50 µM Aβ1-42 | Significant Protection |
| 100 nM RAD-140 | 3 µM Apoptosis Activator II (AAII) | Significant Protection |
| 100 nM RAD-140 | 25 µM Hydrogen Peroxide (H₂O₂) | No Significant Protection |
| 10 nM Testosterone | 50 µM Aβ1-42 | Significant Protection |
| 10 nM Testosterone | 3 µM Apoptosis Activator II (AAII) | Significant Protection |
| 10 nM Testosterone | 25 µM Hydrogen Peroxide (H₂O₂) | No Significant Protection |
This data demonstrates that RAD-140's neuroprotective effects are specific to certain apoptotic pathways, similar to endogenous androgens.[3][7]
Table 1.3: Involvement of MAPK/ERK Signaling in RAD-140 Neuroprotection
| Condition | Outcome on Neuronal Viability |
| 100 nM RAD-140 + Aβ | Protection |
| 100 nM RAD-140 + Aβ + 10 µM U0126 (MEK inhibitor) | Protection Inhibited |
| 10 nM Testosterone + Aβ | Protection |
| 10 nM Testosterone + Aβ + 10 µM U0126 (MEK inhibitor) | Protection Inhibited |
These findings strongly indicate that the neuroprotective action of RAD-140 is dependent on the activation of the MAPK/ERK signaling pathway.[2][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding the neuroprotective effects of RAD-140.
Primary Hippocampal Neuron Culture
-
Tissue Source: Hippocampi are dissected from embryonic day 18 Sprague-Dawley rat fetuses.
-
Dissociation: The tissue is minced and incubated in a dissociation medium containing papain and DNase I at 37°C.
-
Plating: Dissociated cells are plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10⁵ cells/well.
-
Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Neuroprotection Assay
-
Treatment: After 7 days in vitro, cultured neurons are pretreated for 1 hour with vehicle, testosterone (10 nM), DHT (10 nM), or varying concentrations of RAD-140 (e.g., 30-300 nM).
-
Induction of Apoptosis: Following pretreatment, apoptotic insults are introduced. These include:
-
Amyloid-Beta (Aβ1-42): 50 µM aggregated Aβ1-42 is added to the culture medium.
-
Apoptosis Activator II (AAII): 3 µM AAII is added.
-
Hydrogen Peroxide (H₂O₂): 25 µM H₂O₂ is added.
-
-
Incubation: The cultures are incubated with the apoptotic agents for 24 hours.
-
Cell Viability Assessment:
-
The number of viable neurons is determined by manual counting of cells exhibiting healthy neuronal morphology (e.g., intact cell body and neurites).
-
Alternatively, an MTT assay can be performed to quantify mitochondrial metabolic activity as an indicator of cell viability.
-
Western Blot Analysis for MAPK/ERK Pathway Activation
-
Protein Extraction: After treatment with RAD-140 or other compounds for a specified duration (e.g., 15 minutes), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative levels of p-ERK are normalized to total ERK to determine the extent of pathway activation.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and processes involved in the study of RAD-140's neuroprotective effects.
Caption: Signaling pathway of RAD-140-mediated neuroprotection.
Caption: Experimental workflow for assessing RAD-140 neuroprotection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulator RAD140 is neuroprotective in cultured neurons and kainate-lesioned male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAD140 provides neuroprotection - ACS Community [communities.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Development of Vosilasarm (EP0062) for Hormone-Sensitive Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosilasarm (also known as EP0062 and formerly RAD-140) is an investigational, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2][3] It is currently under development by Ellipses Pharma for the treatment of hormone-sensitive breast cancer, specifically for patients with androgen receptor-positive (AR+), human epidermal growth factor receptor 2-negative (HER2-), and estrogen receptor-positive (ER+) advanced or metastatic breast cancer.[1][3][4] this compound was initially developed by Radius Health.[3] This document provides a technical guide on the development of this compound, summarizing key clinical and preclinical data, outlining experimental methodologies, and illustrating its proposed mechanism of action.
Mechanism of Action
This compound is a potent agonist of the androgen receptor (AR).[2] In breast cancer cells that are AR+, ER+, and HER2-, the activation of AR by this compound has been shown to exert an anti-tumor effect. The proposed mechanism involves the suppression of ER-regulated cell cycle genes.[5] Agonist activation of the AR by this compound alters the genomic distribution of the estrogen receptor and its essential co-activators.[5] This leads to a repression of ER-mediated transcription and an upregulation of AR target genes, which include known tumor suppressors.[5] Furthermore, preclinical studies have indicated that this compound triggers the downmodulation of E2F1, a transcription factor involved in cell cycle progression, which contributes to its potent antiproliferative activity.
Clinical Development
This compound is being evaluated in a Phase 1/2 clinical trial (NCT05573126) for patients with advanced or metastatic AR+/HER2-/ER+ breast cancer.
Phase 1 Study (NCT05573126) - Monotherapy Dose Finding and Optimization
The primary objectives of the Phase 1 portion of the study were to evaluate the safety and determine the optimal dose of this compound for further evaluation.[5]
Patient Demographics and Baseline Characteristics
A total of 20 patients were enrolled in the dose-finding and optimization cohorts.[5]
| Characteristic | Value |
| Number of Patients | 20 |
| Median Age (years) | 59.5 |
| ECOG Performance Status 0/1 (%) | 70/30 |
| Prior Therapies | All patients received prior CDK4/6 inhibitors and an aromatase inhibitor and/or a selective estrogen receptor degrader (SERD) |
| Median Number of Prior Lines of Therapy | 4 |
| Baseline ESR1 Mutations | 8/19 patients |
| Baseline TP53 Mutations | 9/19 patients |
Dose Escalation and Regimen
Patients were treated across four dose cohorts.[5] The 10mg BID cohort was expanded for dose optimization.[5]
| Cohort | Dose and Schedule | Number of Patients |
| 1 | 20mg Once Daily (QD) | 2 |
| 2 | 10mg Twice Daily (BID) | 10 |
| 3 | 10mg Once Daily (QD) | 5 |
| 4 | 15mg Twice Daily (BID) | 3 |
Safety and Tolerability
No dose-limiting toxicities (DLTs) were observed.[5] The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2.[5] The most common Grade 3 or higher TEAE was an increase in Alanine Aminotransferase (ALT).[5]
| Treatment-Emergent Adverse Events (TEAEs) | Any Grade (%) | Grade ≥3 (%) |
| Increased Liver Function Tests (LFTs) | 55 | 20 (ALT increase) |
| Nausea | 40 | - |
| Anemia | 25 | - |
Note: The LFT increases were reported as transient and generally occurred in the first cycle.[5]
Efficacy
Of the 19 patients evaluable for efficacy, a majority showed stable disease as their best response.[5]
| Efficacy Endpoint | Result |
| Best Response of Stable Disease | 11/19 patients (58%) |
| Clinical Benefit Rate (CBR) ≥6 months | 4/19 patients (21%) |
| Marked Suppression of CA15-3 | 5/19 patients (26%) |
Based on these findings, 10 mg BID was selected as the optimal dose for the Phase 2 portion of the study.[5]
Experimental Protocols
Clinical Trial Protocol (NCT05573126) Overview
-
Study Design: A modular, open-label, multi-center Phase 1/2 dose-finding, optimization, and expansion study.[6] The dose-finding portion followed a 3+3 design.[5]
-
Key Inclusion Criteria:
-
Key Assessments:
-
Safety and tolerability (monitoring of AEs).
-
Pharmacokinetics (PK).
-
Objective Response Rate (ORR), Duration of Response (DOR), Clinical Benefit Rate (CBR).
-
Genomic analysis via circulating tumor DNA (ctDNA) or tumor biopsy.[5]
-
Preclinical Study Protocols
Preclinical evaluation of this compound (as RAD140) involved both in vitro and in vivo models to assess its mechanism of action and anti-tumor activity.
-
In Vitro Assays:
-
Cell Lines: AR+/ER+/HER2- breast cancer cell lines were utilized.
-
Assays: Proliferation assays were conducted to determine the effect of this compound on cancer cell growth. Western blot analysis was likely used to assess the expression levels of AR, ER, and downstream signaling proteins. Quantitative PCR (qPCR) would have been employed to measure the expression of AR and ER target genes.
-
-
In Vivo Models (Patient-Derived Xenografts - PDX):
-
Model Generation: Tumor fragments from patients with AR+/ER+/HER2- breast cancer were implanted into immunodeficient mice. This method preserves the histological and genetic characteristics of the original tumor.
-
Treatment: Mice bearing established PDX tumors were treated with this compound, often administered via oral gavage (e.g., a cited dose was 3 mg/kg twice daily).[7]
-
Efficacy Assessment: Tumor growth inhibition (TGI) was the primary endpoint, measured by regular caliper measurements of tumor volume.
-
Pharmacodynamic (PD) Analysis: Tumor samples were collected post-treatment to analyze changes in gene and protein expression (e.g., via qPCR and Western blot) to confirm the on-target activity of this compound.
-
Conclusion
This compound (EP0062) has demonstrated a promising safety profile and clinical benefit in a heavily pre-treated population of patients with advanced AR+/ER+/HER2- breast cancer.[5] Its mechanism as a potent AR agonist that suppresses the pro-proliferative ER signaling pathway provides a novel therapeutic strategy for this patient population.[5] The ongoing Phase 2 part of the clinical trial, which will evaluate this compound in combination with standard-of-care therapies, will be crucial in further defining its role in the treatment of hormone-sensitive breast cancer.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Senescence sensitivity of breast cancer cells is defined by positive feedback loop between CIP2A and E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. News - this compound (EP0062) - LARVOL VERI [veri.larvol.com]
Beyond the Androgen Receptor: A Technical Guide to the Molecular Targets of Vosilasarm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosilasarm (RAD140) is a non-steroidal selective androgen receptor modulator (SARM) recognized for its high affinity and selectivity for the androgen receptor (AR). This property drives its potent anabolic effects in muscle and bone while exhibiting tissue-selective activity, which is of significant interest for various therapeutic applications, including the treatment of muscle wasting and certain types of breast cancer.[1][2] While its primary mechanism of action is through the androgen receptor, a comprehensive understanding of its molecular interactions beyond the AR is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond the androgen receptor, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Off-Target Binding Profile
This compound is characterized by its remarkable selectivity for the androgen receptor. However, comprehensive screening has revealed a secondary, albeit significantly weaker, interaction with the progesterone (B1679170) receptor (PR).
Quantitative Data on Off-Target Binding
A broad panel screening of this compound against 165 molecular targets, including various receptors, ion channels, and enzymes, demonstrated no significant interactions other than with the androgen receptor and, to a much lesser extent, the progesterone receptor.[3] The binding affinity of this compound for the androgen receptor is high, with a reported Ki of 7 nM.[4] In contrast, its affinity for the progesterone receptor is substantially lower.
| Target Receptor | Ligand | IC50 (nM) | Ki (nM) | Reference |
| Androgen Receptor (AR) | This compound (RAD140) | - | 7 | [4] |
| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) (DHT) | - | 10 | [4] |
| Androgen Receptor (AR) | Testosterone | - | 29 | [4] |
| Progesterone Receptor (PR) | This compound (RAD140) | 750 | - | [4] |
| Progesterone Receptor (PR) | Progesterone | 0.2 | - | [4] |
Table 1: Comparative Binding Affinities of this compound
Experimental Protocol: Competitive Binding Assay
The binding affinity of this compound to various nuclear receptors was determined using a fluorescence polarization-based competitive binding assay, such as the PolarScreen™ Androgen Receptor Competitor Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the progesterone receptor.
Materials:
-
Recombinant Human Progesterone Receptor protein
-
Fluormone™ PL Red (a fluorescently labeled progestin)
-
PR-LBD (GST)
-
Screening Buffer
-
This compound (RAD140)
-
Progesterone (as a positive control)
-
Microplates (e.g., 384-well black, low-volume)
-
Plate reader capable of fluorescence polarization measurements
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the control ligand (progesterone) in the screening buffer. Prepare a working solution of the fluorescent ligand and the progesterone receptor.
-
Assay Setup: Add the screening buffer, the serially diluted unlabeled competitor (this compound or progesterone), and the fluorescent ligand to the wells of the microplate.
-
Initiation of Reaction: Add the progesterone receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorescent ligand.
-
Data Analysis: The fluorescence polarization values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent ligand binding.
Modulation of Estrogen Receptor Signaling in Breast Cancer
In the context of androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer, this compound exhibits a distinct mechanism of action that involves the suppression of the estrogen receptor pathway. This is primarily achieved through the AR-mediated repression of the ESR1 gene, which encodes for ERα.[5][6]
Experimental Evidence and Quantitative Data
Studies in AR+/ER+ breast cancer cell lines, such as ZR-75-1, have demonstrated that treatment with this compound leads to a significant decrease in ESR1 mRNA levels.[2] This effect is comparable to that of dihydrotestosterone (DHT) and can be blocked by an AR antagonist, indicating that this suppression is mediated through the androgen receptor.
| Cell Line | Treatment | Concentration | Duration | Effect on ESR1 mRNA | Reference |
| ZR-75-1 | This compound (RAD140) | 100 nM | 24 hours | Significant decrease | [2] |
| ZR-75-1 | Dihydrotestosterone (DHT) | 10 nM | 24 hours | Significant decrease | [2] |
Table 2: Effect of this compound on ESR1 Gene Expression
Signaling Pathway: AR-Mediated Suppression of ESR1
The activation of the androgen receptor by this compound in AR+/ER+ breast cancer cells initiates a signaling cascade that leads to the transcriptional repression of the ESR1 gene. This, in turn, reduces the levels of estrogen receptor alpha, thereby inhibiting estrogen-driven cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preclinical Toxicology Profile of RAD-140: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD-140, also known as Testolone, is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle wasting diseases and breast cancer.[1][2] Its mechanism of action involves selective agonism of androgen receptors in tissues like muscle and bone, with the aim of minimizing the androgenic side effects observed with traditional anabolic steroids.[2][3] This guide provides a comprehensive overview of the preclinical toxicology profile of RAD-140, summarizing key findings from studies in rodent and non-human primate models. The information is presented to assist researchers and drug development professionals in understanding the safety and pharmacological characteristics of this compound.
Core Toxicological Profile
Preclinical investigations in rats and monkeys have established an initial safety profile for RAD-140, focusing on its tissue selectivity and effects on various physiological parameters. While comprehensive toxicology reports with specific No Observed Adverse Effect Levels (NOAEL) and LD50 values are not publicly available in the peer-reviewed literature, the existing studies provide valuable insights into its toxicological characteristics.
Animal Models
The primary animal models used in the preclinical assessment of RAD-140 have been rats and cynomolgus monkeys.[4] These models have been instrumental in characterizing the compound's anabolic and androgenic activities, as well as its safety profile.
Key Findings
-
Hepatic Profile: In a 28-day study in monkeys, RAD-140 did not lead to an elevation of liver enzymes.[4] This finding is notable given the hepatotoxicity often associated with oral anabolic agents. However, it is crucial to note that case reports in humans have suggested a potential for drug-induced liver injury, including cholestatic hepatitis, with the use of RAD-140 for non-medical purposes.[3][5]
-
Androgenic Effects: Preclinical studies have consistently demonstrated the tissue-selective nature of RAD-140. In castrated rats, RAD-140 stimulated the levator ani muscle (a proxy for anabolic activity) to a greater extent than the prostate and seminal vesicles (markers of androgenic activity).[4] This indicates a favorable anabolic-to-androgenic ratio compared to testosterone (B1683101).
-
Hormonal Effects: Administration of RAD-140 in young male cynomolgus monkeys over 28 days resulted in a suppression of endogenous testosterone levels.[4] This highlights the compound's interaction with the hypothalamic-pituitary-gonadal (HPG) axis.
-
Genotoxicity: While specific reports on a full battery of genotoxicity tests (e.g., Ames test, micronucleus assay) for RAD-140 are not detailed in the primary literature, the overall preclinical development program for a compound of this nature would typically include such assessments to rule out mutagenic potential.[6][7]
Quantitative Toxicology Data
The following tables summarize the available quantitative data from preclinical studies on RAD-140.
Table 1: Effects of RAD-140 on Anabolic and Androgenic Tissues in Castrated Rats
| Dose (mg/kg/day) | Levator Ani Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle Control | ~100 | ~10 | ~5 |
| 0.1 | ~200 | ~15 | ~7 |
| 0.3 | ~250 | ~20 | ~10 |
| 1.0 | ~300 | ~25 | ~12 |
| Testosterone Propionate (1.5 mg/kg/day) | ~350 | ~150 | ~100 |
Data are approximate values derived from graphical representations in Miller et al., 2010.[4]
Table 2: Effects of RAD-140 on Body Weight and Testosterone Levels in Cynomolgus Monkeys (28-day study)
| Dose (mg/kg/day) | Change in Body Weight | Testosterone Suppression |
| 0.01 | Increase | Yes |
| 0.1 | Increase | Yes |
| 1.0 | Increase | Yes |
Data from Miller et al., 2010.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are generalized methodologies based on the available literature.
Rodent Studies (Rat)
-
Animals: Immature, orchidectomized Sprague-Dawley or Wistar rats are commonly used to assess anabolic and androgenic activity.
-
Housing: Animals are typically housed in controlled environments with standard chow and water available ad libitum.
-
Dosing: RAD-140 is administered orally, often via gavage, once daily for a specified period (e.g., 11-14 days). A vehicle control (e.g., 0.5% methylcellulose) is used.
-
Endpoints: At the end of the study, animals are euthanized, and target organs (levator ani muscle, prostate, seminal vesicles) are excised and weighed. Body weights are recorded throughout the study.
-
Biochemical Analysis: Blood samples may be collected for analysis of serum chemistry panels, including liver enzymes (ALT, AST).
-
Hematological Analysis: Whole blood may be collected for complete blood counts.
Non-Human Primate Studies (Cynomolgus Monkey)
-
Animals: Young, adult male cynomolgus monkeys are utilized.
-
Housing: Monkeys are housed in facilities compliant with animal welfare regulations, with appropriate enrichment.
-
Dosing: Oral administration of RAD-140 is performed daily for the study duration (e.g., 28 days).
-
Endpoints: Body weight is monitored regularly. Blood samples are collected at baseline and at specified time points for analysis of clinical chemistry, hematology, and hormone levels (e.g., testosterone).
-
Clinical Observations: Animals are monitored daily for any signs of toxicity.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Muscle Hypertrophy
RAD-140, as a SARM, exerts its anabolic effects in muscle tissue through the activation of the androgen receptor (AR). Upon binding of RAD-140, the AR translocates to the nucleus and modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent muscle hypertrophy. This process involves the activation of downstream signaling cascades, such as the PI3K/Akt/mTOR pathway.
Caption: RAD-140 activates the AR, leading to muscle hypertrophy via genomic and non-genomic pathways.
MAPK Signaling Pathway in Neuroprotection
Preclinical studies have also suggested a neuroprotective role for RAD-140. This effect is mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for neuronal survival and resilience.
Caption: RAD-140's neuroprotective effect is mediated through the activation of the MAPK/ERK pathway.
General Preclinical Toxicology Workflow
The preclinical safety assessment of a compound like RAD-140 follows a structured workflow to identify potential hazards before human trials.
Caption: A generalized workflow for the preclinical toxicological evaluation of a new chemical entity.
Conclusion
The preclinical data available for RAD-140 suggest a compound with potent, tissue-selective anabolic effects and a generally favorable safety profile in animal models, particularly concerning hepatotoxicity and androgenic side effects when compared to traditional anabolic steroids. However, the suppression of endogenous testosterone and the emergence of potential liver and cardiovascular safety signals in human case reports underscore the need for further, more detailed toxicological studies. The information presented in this guide, including the quantitative data, experimental protocols, and pathway diagrams, is intended to provide a solid foundation for researchers and drug development professionals to understand the preclinical toxicology of RAD-140 and to guide future investigations into its therapeutic potential and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. predatornutrition.com [predatornutrition.com]
- 3. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
Vosilasarm's Impact on Gene Regulation in Hippocampal Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosilasarm (formerly known as RAD-140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects. While primarily investigated for its potential in treating muscle wasting and breast cancer, preclinical evidence has illuminated its neuroprotective actions in the hippocampus. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on gene regulation within hippocampal neurons, with a focus on experimental data and underlying molecular pathways. The information presented herein is intended to support further research and drug development efforts in the field of neurodegenerative diseases.
Core Findings: Neuroprotective Effects of this compound
The primary evidence for this compound's effects in the hippocampus comes from a key preclinical study by Jayaraman and colleagues (2014). This research demonstrated that this compound confers significant neuroprotection in both in vitro and in vivo models. While this study confirmed the activation of androgenic gene regulation in the brain, specific quantitative data on the modulation of individual genes in hippocampal neurons is not yet available in the published literature. The neuroprotective effects are, however, well-documented and are summarized in the table below.
| Parameter | Model System | Treatment | Outcome | Citation |
| Neuronal Viability | Cultured rat hippocampal neurons | This compound (RAD-140) | Increased cell viability against amyloid-beta induced toxicity in a concentration-dependent manner. | [1][2] |
| Neuroprotection | Cultured rat hippocampal neurons | This compound (RAD-140) | As effective as testosterone (B1683101) in reducing cell death induced by apoptotic insults. | [1][2] |
| Hippocampal Neuron Survival | Kainate-lesioned male rats | This compound (RAD-140) | Significantly protected hippocampal neurons from cell death induced by the excitotoxin kainate. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments described in the foundational research on this compound's neuroprotective effects.
In Vitro Neuroprotection Assay in Cultured Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are prepared from embryonic day 18 rat brains. The hippocampi are dissected, dissociated, and the neurons are plated on poly-D-lysine-coated plates. The cultures are maintained in a neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7 days in vitro, the cultured neurons are pre-treated with varying concentrations of this compound (RAD-140) or vehicle control for a specified period. Following pre-treatment, an apoptotic insult, such as amyloid-beta (Aβ) oligomers, is added to the culture medium.
-
Viability Assessment: Neuronal viability is assessed 24 hours after the addition of the apoptotic insult. This is typically quantified using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by cell counting using microscopy after staining with a viability dye like calcein-AM and ethidium (B1194527) homodimer-1.
-
MAPK Signaling Inhibition: To determine the involvement of the MAPK pathway, a specific inhibitor of MEK (the upstream kinase of ERK), such as U0126, is added to the culture medium prior to this compound treatment.[1][2]
In Vivo Neuroprotection Model in Kainate-Lesioned Rats
-
Animal Model: Adult male rats are used. To control for endogenous androgens, the animals may be gonadectomized (GDX).
-
Drug Administration: this compound (RAD-140) is administered systemically, for example, via subcutaneous injection, at a specified dose and for a defined period.
-
Induction of Neurodegeneration: A kainate lesion model is used to induce excitotoxic neuronal death in the hippocampus. Kainic acid, a glutamate (B1630785) analog, is administered systemically.
-
Tissue Analysis: Following the treatment period and kainate administration, the animals are euthanized, and their brains are collected. The brains are sectioned, and immunohistochemistry is performed on hippocampal sections using a neuron-specific marker (e.g., NeuN) to quantify the number of surviving neurons in specific hippocampal subfields (e.g., CA1, CA3).
Signaling Pathways and Gene Regulation
The neuroprotective effects of this compound in hippocampal neurons are reported to be mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
MAPK Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to neuroprotection.
Caption: this compound-mediated activation of the MAPK/ERK signaling pathway.
Hypothesized Androgen Receptor-Mediated Gene Regulation
While specific gene targets of this compound in hippocampal neurons have not been definitively identified, based on the known functions of androgens in the brain, a general mechanism can be proposed. The following diagram illustrates the hypothetical pathway of androgen receptor-mediated gene regulation in a hippocampal neuron.
Caption: Proposed mechanism of this compound-induced gene regulation.
Conclusion and Future Directions
The existing preclinical data strongly suggest that this compound has neuroprotective effects in hippocampal neurons, mediated at least in part by the MAPK signaling pathway. This presents a promising avenue for the development of therapies for neurodegenerative conditions. However, a significant knowledge gap remains regarding the specific gene targets of this compound in this context.
Future research should prioritize transcriptomic studies, such as RNA sequencing, on hippocampal neurons treated with this compound to identify the full spectrum of regulated genes. This will be crucial for a comprehensive understanding of its mechanism of action and for the identification of potential biomarkers and novel therapeutic targets. Further in vivo studies are also warranted to validate these findings and to assess the long-term cognitive and behavioral outcomes of this compound treatment in models of neurodegenerative disease.
References
The Anabolic Activity of Vosilasarm (RAD140) in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vosilasarm (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical studies. As an agonist of the androgen receptor (AR) in muscle tissue, this compound promotes muscle growth with a favorable therapeutic window, exhibiting reduced androgenic activity in other tissues such as the prostate. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's anabolic activity, supported by quantitative data from key preclinical experiments, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action
This compound is an orally bioavailable compound that binds with high affinity to the androgen receptor.[1][2] Its tissue selectivity is a key characteristic, acting as an agonist in skeletal muscle and bone while demonstrating antagonistic or partially agonistic effects in tissues like the prostate and seminal vesicles.[1][3]
Upon binding to the AR in skeletal muscle cells, the this compound-AR complex translocates to the nucleus. This complex then binds to androgen response elements (AREs) on target genes, modulating their transcription to promote anabolic processes.[4] This targeted action is designed to mimic the muscle-building effects of androgens like testosterone (B1683101) but with a reduced risk of undesirable androgenic side effects.[5]
Binding Affinity
This compound exhibits a high binding affinity for the androgen receptor, with a reported Ki value of 7 nM. This affinity is comparable to that of dihydrotestosterone (B1667394) (DHT) (Ki = 10 nM) and greater than that of testosterone (Ki = 29 nM).[3]
Anabolic Signaling Pathways
The anabolic effects of this compound in skeletal muscle are mediated through the activation of specific signaling pathways that regulate protein synthesis and cell growth.
Androgen Receptor-Mediated Signaling
The primary pathway initiated by this compound is the canonical androgen receptor signaling cascade. The binding of this compound to the AR triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of gene transcription programs that favor muscle hypertrophy.
Figure 1: this compound-Androgen Receptor Signaling Pathway.
Akt/mTOR Pathway
Androgen receptor activation is known to crosstalk with key signaling pathways that regulate muscle protein synthesis, most notably the Akt/mTOR pathway. While direct studies on this compound's phosphorylation of Akt in muscle cells are emerging, the established link between androgen signaling and this pathway suggests a likely mechanism for its anabolic effects. Activation of Akt leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), a central regulator of cell growth and protein synthesis.[6][7] mTORC1, a complex of mTOR, then phosphorylates downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of proteins essential for muscle hypertrophy.[6]
Figure 2: Putative Akt/mTOR Signaling Pathway Activated by this compound.
Satellite Cell Activation
Skeletal muscle hypertrophy is also dependent on the activation of satellite cells, which are muscle stem cells responsible for muscle repair and growth. Androgens are known to influence satellite cell activity.[7] The activation of satellite cells involves their proliferation and subsequent differentiation into myoblasts, which can then fuse with existing muscle fibers, contributing to their growth. Key markers of satellite cell activation and myogenic differentiation include Pax7 and MyoD.[3][8] While direct studies on this compound's effect on satellite cells are limited, its anabolic nature suggests a potential role in promoting this crucial aspect of muscle hypertrophy.
Preclinical Efficacy: Quantitative Data
The anabolic activity of this compound has been quantified in several preclinical models, demonstrating its potent effects on muscle mass.
Rodent Studies
In studies involving castrated male rats, this compound has been shown to significantly increase the weight of the levator ani muscle, a well-established biomarker for anabolic activity.[1]
| Study Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (1 mg/kg/day) | This compound (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) | Reference |
| Levator Ani Muscle Weight (% of intact control) | ~40% | ~100% | ~110% | ~117% | 100% | [2][3] |
Non-Human Primate Studies
In young male cynomolgus monkeys, oral administration of this compound for 28 days resulted in a dose-dependent increase in body weight, which was primarily attributed to an increase in lean body mass.[3]
| Study Parameter | This compound (0.01 mg/kg/day) | This compound (0.1 mg/kg/day) | This compound (1.0 mg/kg/day) | Reference |
| Change in Lean Body Mass (kg) | +0.1 kg (not significant) | +0.4 kg (not significant) | +0.5 kg (not significant) | [3] |
| Change in Body Weight (%) | ~+2% | ~+10% | ~+10% | [3] |
Note: The lack of statistical significance in the lean body mass changes was attributed to the small sample size (n=3 per group).[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound's anabolic activity.
In Vivo Assays
This assay is a standard method for assessing the anabolic and androgenic activity of a compound.
-
Animal Model: Immature, castrated male Sprague-Dawley rats.[1]
-
Procedure:
-
Orchidectomy (castration) is performed on immature male rats to remove the endogenous source of androgens.
-
Following a recovery period, animals are treated daily with the test compound (this compound), a positive control (e.g., testosterone propionate), or a vehicle control, typically via oral gavage or subcutaneous injection.[1]
-
After the treatment period (e.g., 11 days), the animals are euthanized.[9]
-
The levator ani muscle, a perineal muscle sensitive to androgens, is carefully dissected and weighed.[10]
-
The wet weight of the levator ani muscle is normalized to the animal's body weight and compared between treatment groups.
-
Figure 3: Workflow for the Rat Levator Ani Muscle Assay.
Dual-energy X-ray absorptiometry (DEXA) is a non-invasive technique used to measure body composition, including lean body mass.
-
Animal Model: Young, intact male cynomolgus monkeys.[3]
-
Procedure:
-
Animals are anesthetized to prevent movement during the scan.
-
A baseline DEXA scan is performed before the initiation of treatment to determine initial body composition.
-
Animals are treated daily with this compound or a vehicle control for a specified period (e.g., 28 days).[3]
-
A final DEXA scan is performed at the end of the treatment period.
-
Specialized software is used to analyze the scan data and quantify changes in lean mass, fat mass, and bone mineral density.[11]
-
In Vitro Assays
The C2C12 cell line is a mouse myoblast cell line commonly used to study myogenesis in vitro.
-
Cell Line: C2C12 mouse myoblasts.
-
Procedure:
-
Proliferation: C2C12 myoblasts are cultured in a high-serum growth medium (e.g., DMEM with 10% FBS) until they reach a high confluence.
-
Differentiation: To induce differentiation, the growth medium is replaced with a low-serum differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: During differentiation, cells are treated with this compound, a positive control (e.g., DHT), or a vehicle control.
-
Analysis: After a set period of differentiation (e.g., 4-6 days), myotube formation and hypertrophy are assessed. This can be done by:
-
Immunofluorescence Staining: Staining for muscle-specific proteins like Myosin Heavy Chain (MyHC) to visualize myotubes. Myotube diameter and fusion index (number of nuclei per myotube) can then be quantified.[1]
-
Western Blot Analysis: To quantify the expression of myogenic differentiation markers (e.g., MyoD, myogenin) and signaling proteins (e.g., phosphorylated Akt, mTOR).[12]
-
Quantitative PCR (qPCR): To measure the mRNA expression of muscle-specific genes.
-
-
Figure 4: C2C12 Myotube Hypertrophy Assay Workflow and Analysis.
Conclusion
This compound (RAD140) demonstrates potent anabolic activity in skeletal muscle through its selective activation of the androgen receptor. Preclinical data from both rodent and non-human primate models quantitatively support its muscle-building effects. The underlying mechanisms likely involve the modulation of key anabolic signaling pathways, including the Akt/mTOR cascade, and potentially the activation of satellite cells. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel SARMs in the context of muscle wasting diseases and performance enhancement. Further research is warranted to fully elucidate the downstream molecular events and to translate these promising preclinical findings into clinical applications.
References
- 1. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence analysis of myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Gene expression profiling of skeletal muscle after volumetric muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PL - 033 A translational model of muscle protein synthetic bioactivity in vitro, ex vivo and in vivo | Exercise Biochemistry Review [ojs.uclouvain.be]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Vosilasarm's Dichotomous Activity in Prostate Tissue: A Technical Guide to its Partial Agonist and Antagonist Profile
For Immediate Release
Waltham, MA – This technical guide provides an in-depth analysis of the preclinical data surrounding Vosilasarm (formerly RAD140), a nonsteroidal selective androgen receptor modulator (SARM). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for prostate diseases and other androgen-responsive conditions. This document details this compound's unique partial agonist and antagonist activity within prostate tissue, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound is a potent, orally bioavailable SARM that exhibits tissue-selective pharmacology.[1] It demonstrates robust anabolic, full agonist activity in muscle and bone while displaying a distinct partial agonist and antagonist profile in the prostate gland and seminal vesicles.[1][2] This differential activity suggests a potential therapeutic window for indications where anabolic effects are desired with minimal androgenic stimulation of the prostate. This guide synthesizes the key preclinical findings that characterize this dichotomous activity.
Quantitative Analysis of this compound's Androgen Receptor Interaction and Tissue-Specific Activity
This compound's interaction with the androgen receptor (AR) and its subsequent effects on various tissues have been quantified through a series of preclinical studies. The data below summarizes its binding affinity, in vitro functional potency, and in vivo effects on androgen-responsive tissues.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Comparator Compound(s) | Source |
| Binding Affinity (Ki) | 7 nM | Testosterone (B1683101) (29 nM), Dihydrotestosterone (DHT) (10 nM) | [1][3] |
| Functional Agonist Activity (EC50) | 0.1 nM | DHT (0.05 nM) | [1][3] |
| Receptor Selectivity (IC50) | Progesterone Receptor: 750 nM | Progesterone: 0.2 nM | [1][3] |
This table summarizes the in vitro binding affinity and functional potency of this compound for the androgen receptor, with comparisons to endogenous androgens.
Table 2: In Vivo Effects of this compound on Androgen-Responsive Tissues in Castrated Immature Male Rats
| Treatment Group | Dose | Prostate Weight (% of TP) | Seminal Vesicle Weight (% of TP) | Levator Ani Muscle Weight (% of TP) | Source |
| This compound | 10 mg/kg/day | 67% | 59% | 117% | [1] |
| This compound + Testosterone Propionate (B1217596) | 10 mg/kg/day + 1 mg/kg/day | 84% (of TP alone) | 78% (of TP alone) | 124% (of TP alone) | [1] |
This table presents the in vivo effects of this compound, alone and in combination with testosterone propionate (TP), on the weights of key androgen-responsive tissues in a castrated rat model. The data highlights the partial agonist activity in the prostate and seminal vesicles and full agonist activity in the levator ani muscle.
Table 3: In Vivo Effects of this compound in Gonadectomized Adult Male Rats
| Treatment Group | Effect on Prostate Weight | Effect on Seminal Vesicle Weight | Effect on Levator Ani Muscle Weight | Source |
| This compound | Non-significant increase | Non-significant increase | Weight restored to sham-gonadectomy levels | [4] |
This table shows the tissue-selective effects of this compound in a gonadectomized adult rat model, confirming its prostate-sparing anabolic activity.
Core Signaling Pathways
The differential activity of this compound in various tissues is rooted in its specific interaction with the androgen receptor and the subsequent recruitment of co-regulatory proteins. The following diagrams illustrate the canonical androgen receptor signaling pathway and the proposed mechanism for this compound's tissue selectivity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on the descriptions in the primary literature and standard laboratory practices.
In Vivo Assessment of Anabolic and Androgenic Activity in Rats
This protocol is based on the classic Hershberger assay design used to characterize SARMs.[2][5]
-
Animal Model: Immature male Sprague-Dawley rats, either intact or surgically castrated.[3][6]
-
Acclimation: Animals are acclimated for a minimum of 3 days prior to the study initiation.
-
Grouping and Dosing:
-
Animals are randomized into treatment groups (n=8 per group).[3]
-
This compound is administered orally via gavage, typically in a vehicle such as 0.5% methylcellulose.[4]
-
Testosterone propionate (TP) is used as a positive control and administered via subcutaneous injection.
-
A vehicle control group receives the administration vehicle only.
-
-
Treatment Duration: Daily dosing for 11 consecutive days.[3]
-
Endpoint Analysis:
-
On day 12, animals are euthanized.
-
The prostate, seminal vesicles, and levator ani muscle are carefully dissected and weighed.
-
Tissue weights are normalized to body weight.
-
The activity of this compound is expressed as a percentage of the effect observed with the positive control (TP).
-
Androgen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the androgen receptor.[3][7][8]
-
Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[8]
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]-R1881 (methyltrienolone).
-
Assay Principle: The assay measures the ability of increasing concentrations of this compound to compete with a fixed concentration of the radioligand for binding to the AR.
-
Procedure:
-
The AR preparation is incubated with the radioligand and varying concentrations of this compound or a non-labeled reference compound (e.g., R1881 for standard curve).
-
The incubation is carried out to equilibrium.
-
Bound and free radioligand are separated (e.g., using hydroxyapatite).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Androgen Receptor Reporter Gene Assay
This assay is used to determine the functional activity of this compound as an agonist or antagonist of the androgen receptor.[9][10][11]
-
Cell Lines: Prostate cancer cell lines such as LNCaP (expressing endogenous mutant AR) or PC3 cells co-transfected with a wild-type AR expression vector and a reporter plasmid.[12]
-
Reporter System: A plasmid containing an androgen response element (ARE) driving the expression of a reporter gene, typically firefly luciferase. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Procedure for Agonist Activity:
-
Cells are plated in multi-well plates and transfected with the reporter and AR expression plasmids (if necessary).
-
After an appropriate incubation period, the cells are treated with increasing concentrations of this compound or a reference agonist (e.g., DHT).
-
Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Procedure for Antagonist Activity:
-
The procedure is similar to the agonist assay, but cells are co-treated with a fixed concentration of an AR agonist (e.g., DHT) and increasing concentrations of this compound.
-
-
Data Analysis:
-
Luciferase activity is normalized to the internal control.
-
For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is determined.
-
For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated.
-
Discussion and Future Directions
The preclinical data for this compound consistently demonstrates a dissociation between its anabolic and androgenic effects. In the prostate, it acts as a partial agonist, meaning it can weakly stimulate the androgen receptor but to a much lesser extent than endogenous androgens like testosterone and DHT.[1] Furthermore, in the presence of a potent androgen, this compound exhibits antagonist properties, competitively inhibiting the full agonist effect.[1] This is evidenced by the reduction in testosterone-induced prostate growth when co-administered with this compound.[1]
The molecular basis for this tissue selectivity is thought to lie in the unique conformational change this compound induces in the androgen receptor upon binding. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. In tissues like muscle, where co-activators may be more abundant or have a higher affinity for the this compound-AR complex, an agonist response is observed. Conversely, in the prostate, the recruitment of co-repressors may be favored, leading to a partial agonist or antagonist effect.
These findings have significant implications for the development of therapeutics for a range of conditions. For prostate cancer, the antagonist properties of this compound could be beneficial. However, some studies have shown that other SARMs can suppress the growth of prostate cancer cell lines through AR activation, suggesting a complex, context-dependent role for AR signaling in this disease.[13] Further research is warranted to fully elucidate the effects of this compound on androgen-regulated gene expression in various prostate cancer models.[14][15]
The prostate-sparing anabolic effects of this compound make it an attractive candidate for treating muscle wasting (sarcopenia and cachexia) and osteoporosis, particularly in populations where prostate stimulation is a concern.[16] Clinical trials have been initiated to evaluate the safety and efficacy of this compound in various indications, including breast cancer.[17][18] The data from these trials will be crucial in translating the promising preclinical profile of this compound into clinical reality.
Conclusion
This compound represents a significant advancement in the field of selective androgen receptor modulators. Its well-characterized partial agonist and antagonist activity in the prostate, coupled with its full agonist effects in anabolic tissues, provides a strong rationale for its continued investigation as a novel therapeutic agent. The detailed experimental data and methodologies presented in this guide offer a comprehensive resource for the scientific community to further explore the potential of this compound and other SARMs in addressing unmet medical needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of androgen receptor and androgen on gene expression in prostate stromal fibroblasts and paracrine signaling to prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radius Selects First Preclinical Candidate From SARM Discovery Program for the Treatment of Muscle Loss and Other Musculoskeletal Conditions - BioSpace [biospace.com]
- 17. A First-in-Human Phase 1 Study of a Novel Selective Androgen Receptor Modulator (SARM), RAD140, in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radius Health Initiates Phase 1 Clinical Trial of RAD140 [globenewswire.com]
Methodological & Application
Application Notes and Protocols for Vosilasarm (RAD140) in Rodent Models of Muscle Wasting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of vosilasarm (RAD140) for studying muscle wasting in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in conditions such as sarcopenia and cachexia.
Introduction
This compound (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone in preclinical studies.[1] Its tissue-selective activity, favoring anabolic effects in musculoskeletal tissues over androgenic effects in reproductive tissues, makes it a compound of interest for mitigating muscle wasting associated with various pathological conditions.[1] This document outlines established protocols and summarizes quantitative data from studies utilizing this compound in rodent models of muscle wasting.
Data Presentation: this compound Dosage and Efficacy in Rodent Models
The following tables summarize the quantitative data on this compound dosage and its effects on key muscle parameters in different rodent models of muscle wasting.
Table 1: this compound (RAD140) Dosage and Effects in Orchidectomized Rat Model of Muscle Wasting
| Parameter | Control (Orchidectomized) | 0.03 mg/kg | 0.1 mg/kg | 1 mg/kg | 3 mg/kg | 10 mg/kg | Reference |
| Gastrocnemius Muscle Fiber Cross-Sectional Area (CSA) (µm²) | 140.4 ± 79.17 | 149.65 ± 49.33 | 154.58 ± 69.03 | 165.21 ± 33.12 | 172.89 ± 25.47 | 180.63 ± 20.65 | [2][3] |
| Gastrocnemius Myonuclei Count | 265 ± 5.43 | 319 ± 6.7 | 336 ± 7.93 | 358.75 ± 5.56 | 419.25 ± 2.87 | 442.5 ± 3.11 | [2] |
Table 2: this compound (RAD140) Effects on Muscle Fiber CSA in a Functional Overload Rat Model
| Treatment Group | Plantaris Muscle Fiber CSA (µm²) | Reference |
| Vehicle-Control | N/A (Baseline) | [4] |
| RAD140-Control | Significantly elevated vs. Vehicle-Control | [4] |
| Vehicle-Functional Overload (FO) | N/A (Induced Hypertrophy) | [4] |
| RAD140-Functional Overload (FO) | Marked increase, but not statistically different from Vehicle-FO | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research needs.
Protocol 1: Orchidectomy-Induced Muscle Wasting in Wistar Rats
This protocol describes the induction of muscle wasting through orchidectomy and subsequent treatment with this compound.
1. Animals and Housing:
-
Male Wistar rats (3 months old, 200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Orchidectomy Procedure:
-
Anesthetize rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision in the scrotum to expose the testes.
-
Ligate the spermatic cord and blood vessels, then remove the testes.
-
Suture the incision and allow the animals to recover. A sham operation, where the testes are exposed but not removed, should be performed on the control group.
3. This compound Administration:
-
Prepare this compound (RAD140) suspensions in a vehicle of 0.5% methylcellulose.
-
Following a recovery period post-orchidectomy, administer this compound orally via gavage once daily for six weeks.
-
Dosage groups can range from 0.03 mg/kg to 10 mg/kg body weight.[2][3]
4. Outcome Measures:
-
Muscle Mass: At the end of the treatment period, euthanize the animals and carefully dissect the gastrocnemius, soleus, and other relevant muscles. Record the wet weight of each muscle.
-
Histological Analysis:
-
Fix muscle tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section it at a thickness of 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.
-
Capture images using a microscope and use image analysis software to measure the cross-sectional area (CSA) of individual muscle fibers.
-
Count the number of myonuclei per fiber.
-
Protocol 2: Cancer Cachexia Mouse Model (Adapted for this compound Studies)
This protocol outlines the establishment of a cancer cachexia model using C26 colon carcinoma cells, which can be used to evaluate the efficacy of this compound.
1. Cell Culture:
-
Culture Colon-26 (C26) adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animals and Housing:
-
Use male BALB/c or CD2F1 mice (6-8 weeks old).
-
House animals under standard conditions with ad libitum access to food and water.
3. Tumor Inoculation:
-
Harvest C26 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[5][6]
4. This compound Administration:
-
Begin this compound treatment when tumors become palpable or on a predetermined day post-inoculation.
-
Administer this compound orally via gavage daily. A suggested starting dose, based on other rodent studies, could be in the range of 1-10 mg/kg.
5. Monitoring and Outcome Measures:
-
Body Weight and Tumor Volume: Monitor body weight and tumor size (using calipers) every 2-3 days.
-
Muscle and Fat Mass: At the study endpoint, euthanize the mice and dissect hindlimb muscles (gastrocnemius, tibialis anterior) and epididymal fat pads. Record their wet weights.
-
Grip Strength: Assess forelimb grip strength using a grip strength meter before and during the treatment period.
-
Histological Analysis: Perform H&E staining on muscle sections to determine muscle fiber CSA as described in Protocol 1.
Protocol 3: Sarcopenia (Age-Related Muscle Wasting) Mouse Model
This protocol describes the use of aged mice to study the effects of this compound on sarcopenia.
1. Animals and Housing:
-
Use aged C57BL/6 mice (e.g., 24 months or older) as the sarcopenia model.[7] Young adult mice (e.g., 4-6 months old) can serve as a baseline control.
-
House animals under standard pathogen-free conditions.
2. This compound Administration:
-
Administer this compound orally via gavage daily for a specified period (e.g., 6-12 weeks). A dosage of 5 mg/kg has been used in aged mice.
3. Outcome Measures:
-
Body Composition: Use a non-invasive method like DEXA (Dual-energy X-ray absorptiometry) or an NMR-based analyzer to measure lean body mass and fat mass at baseline and at the end of the study.
-
Muscle Function:
-
Grip Strength: Measure forelimb and/or hindlimb grip strength.
-
Treadmill Test: Assess endurance and physical performance by measuring the time to exhaustion on a treadmill.
-
-
Muscle Mass and Histology: At the endpoint, collect and weigh key muscles and perform histological analysis for fiber CSA as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in skeletal muscle.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
References
- 1. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 7. Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Vosilasarm (RAD140) in DMSO for In Vitro Assays
Introduction
Vosilasarm (RAD140) is a potent, nonsteroidal selective androgen receptor modulator (SARM) under investigation for various therapeutic applications, including the treatment of muscle wasting and breast cancer.[1] For in vitro studies, which are fundamental in drug development, proper dissolution and handling of the compound are critical to ensure accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for in vitro applications.
Materials and Equipment
-
This compound (RAD140) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution of this compound in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 393.83 g/mol | [2][3] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 253.92 mM) | [2][3] |
| Recommended Stock Concentration | 10 mM - 100 mM in DMSO | [2][4] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [2][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
4.1. Pre-dissolution Preparations
-
Ensure all equipment is clean and sterile.
-
Work in a laminar flow hood to maintain sterility, especially if the stock solution will be used in cell culture.
-
Wear appropriate PPE.
4.2. Weighing the Compound
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.938 mg of this compound (Molecular Weight = 393.83 g/mol ).
4.3. Dissolution in DMSO
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 3.938 mg, add 1 mL of DMSO.
-
Tightly cap the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
4.4. Aliquoting and Storage
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2][5]
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
5.1. Serial Dilution
-
From the 10 mM stock solution, perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Always prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for preparing this compound stock solution.
The diagram below illustrates the general signaling pathway of this compound as a selective androgen receptor modulator.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Vosilasarm Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Vosilasarm (also known as RAD140), a selective androgen receptor modulator (SARM), in in vivo animal studies. The information compiled is based on preclinical research and is intended to guide researchers in designing and executing their own studies.
Mechanism of Action
This compound is an orally bioavailable, nonsteroidal SARM that acts as a tissue-selective agonist of the androgen receptor (AR).[1][2] It demonstrates high affinity for the AR with a Ki value of 7 nM.[2][3][4] Unlike traditional anabolic steroids, this compound exhibits differential activity depending on the tissue. It has demonstrated potent anabolic effects in muscle and bone, while acting as an antagonist or partial agonist in prostate and seminal vesicles.[1][2] In breast cancer models, this compound has been shown to suppress the growth of AR+/ER+ cancer cells.[5]
Signaling Pathway
Upon administration, this compound binds to and activates the androgen receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. In some cellular contexts, this compound's neuroprotective effects have been shown to be dependent on the MAPK signaling pathway.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo animal studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Bioavailability | Half-life (t1/2) |
| Rat | Oral | 27-63%[2] | > 2 hours[3][4] |
| Monkey | Oral | 65-75%[2] | > 2 hours[3][4] |
Table 2: Effective Doses of this compound in Rats
| Animal Model | Effect | Dosage | Duration | Route |
| Castrated immature rats | Stimulation of levator ani muscle | 0.03 - 0.3 mg/kg/day | 11 days | Oral |
| Castrated immature rats | Stimulation of prostate weight | 0.03 - 0.3 mg/kg/day | 11 days | Oral |
| Young intact male rats | Muscle efficacy similar to 0.5 mg/kg TP | 0.3 mg/kg/day | Not specified | Oral |
| Young intact male rats | Prostate efficacy similar to 0.5 mg/kg TP | 30 mg/kg/day | Not specified | Oral |
| Gonadectomized adult male rats | Neuroprotection | 1 mg/kg/day | 2 weeks | Oral gavage |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats for Anabolic Studies
This protocol is based on studies investigating the anabolic effects of this compound on muscle and its effects on reproductive tissues.
1. Animal Model:
-
Species: Rat
-
Strain: Sprague Dawley[1]
-
Sex: Male (castrated or intact, depending on the study design)
-
Age: Young/immature or adult, as per experimental goals.
2. Materials:
-
This compound (RAD140) powder
-
Vehicle: 0.5% methyl cellulose (B213188) in sterile water[1][6]
-
Oral gavage needles (stainless steel, ball-tipped)[7]
-
Syringes
-
Balance
-
Vortex mixer or sonicator
3. Dosing Solution Preparation (Example for a 1 mg/mL concentration):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Suspend the this compound powder in the 0.5% methyl cellulose vehicle to achieve the desired final concentration (e.g., 1 mg/mL).[1]
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
4. Administration Procedure:
-
Weigh each animal to determine the correct dosing volume.
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.[7]
-
Administer the dose daily for the duration of the study (e.g., 11 days or 2 weeks).[1][6]
-
The control group should receive the vehicle (0.5% methyl cellulose) alone, administered in the same volume and by the same route.[1]
Protocol 2: Administration in Drinking Water for Chronic Dosing in Rats
This method can be used for longer-term studies to minimize the stress of daily gavage.
1. Animal Model:
-
As described in Protocol 1.
2. Materials:
-
This compound (RAD140) powder
-
Vehicle: 0.5% methyl cellulose in drinking water[8]
-
Water bottles
-
Balance
3. Dosing Solution Preparation:
-
Calculate the estimated daily water consumption per cage.[8]
-
Determine the concentration of this compound needed in the drinking water to achieve the target daily dose (e.g., 3 mg/kg/day).[8]
-
Prepare a 0.5% methyl cellulose solution in drinking water.
-
Suspend the calculated amount of this compound in the methyl cellulose-containing water.
-
Provide the medicated water to the treatment group. The control group receives drinking water with 0.5% methyl cellulose only.[8]
4. Monitoring:
-
Measure water consumption daily to estimate the actual dose of this compound consumed.[8] Note that rats may have a preference for the vehicle-only solution, so careful monitoring is crucial.[8]
-
Monitor the body weight of the animals regularly.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study with this compound.
Disclaimer: These protocols are for guidance purposes only. Researchers should adapt them based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and relevant literature. A thorough literature review and pilot studies are recommended to determine the optimal dose, vehicle, and administration route for a specific research question.
References
- 1. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vosilasarm in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosilasarm (also known as RAD140) is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has shown promise in the treatment of certain types of breast cancer.[1][2][3] It acts as an agonist of the androgen receptor (AR), leading to the suppression of tumor growth in AR-positive (AR+) breast cancer models.[4][5] Notably, this compound has demonstrated efficacy in estrogen receptor-positive (ER+) breast cancer by promoting an AR-mediated repression of the estrogen receptor 1 gene (ESR1).[4][5]
These application notes provide detailed protocols for the cell culture of relevant breast cancer lines and key in vitro assays to study the effects of this compound. The protocols are intended to guide researchers in investigating the anti-proliferative and pro-apoptotic effects of this compound and to explore its mechanisms of action.
Data Presentation
Table 1: Breast Cancer Cell Lines for this compound Studies
| Cell Line | Subtype | Androgen Receptor (AR) Status | Estrogen Receptor (ER) Status | Notes |
| T-47D | Luminal A | Positive | Positive | Commonly used for studying hormone-responsive breast cancer. |
| ZR-75-1 | Luminal A | Positive | Positive | Another established model for ER+ breast cancer research. |
| MDA-MB-453 | Molecular Apocrine | Positive | Negative | Useful for studying AR function in an ER-negative context. |
| HCC1428 LTED | Luminal B | Positive | Positive | A model of endocrine resistance, derived from long-term estrogen deprivation. |
Table 2: Summary of this compound's Effects on Breast Cancer Cell Lines
| Cell Line | Assay | Treatment Concentration | Observed Effect |
| HCC1428 LTED | Cell Proliferation | 10 nM - 100 nM | Inhibition of cell proliferation, with a maximal effect observed at 100 nM.[6] |
| AR+/ER+ PDX Models | Tumor Growth | Not specified in vitro | Inhibition of tumor growth.[4] |
| Endocrine-Resistant BC Cells | Apoptosis | Not specified | Induction of apoptosis and an increase in phospho-H2A.X, a marker of DNA damage.[7] |
| ZR-75-1 | AR Nuclear Localization | 100 nM | Increased nuclear expression of AR.[5][8] |
Experimental Protocols
Cell Culture Protocols
a) T-47D Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6.
-
b) ZR-75-1 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing:
-
Follow the same general procedure as for T-47D cells.
-
A subcultivation ratio of 1:3 to 1:8 is recommended.
-
c) MDA-MB-453 Cell Culture
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS. Note: This medium is formulated for use in a free gas exchange with atmospheric air; a CO2 incubator is not required.
-
Culture Conditions: 37°C in a non-CO2 incubator.
-
Subculturing:
-
Rinse cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-10 minutes.
-
Neutralize with complete growth medium and passage at a 1:2 to 1:4 ratio.
-
d) HCC1428 LTED (Long-Term Estrogen Deprived) Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% charcoal/dextran-stripped FBS to maintain estrogen-deprived conditions.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Follow standard trypsinization procedures. These cells are selected for their ability to grow in the absence of estrogen.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Breast cancer cells
-
Complete growth medium
-
This compound (RAD140) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
-
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Western Blotting for Protein Expression Analysis
-
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-AR
-
Anti-ERα
-
Anti-p-Akt, Anti-Akt
-
Anti-p-ERK, Anti-ERK
-
Anti-Cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in AR+/ER+ breast cancer cells.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Preparation of Vosilasarm (RAD140) for Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Vosilasarm (RAD140), a non-steroidal selective androgen receptor modulator (SARM), for oral gavage administration in rats. Accurate and consistent preparation of dosing solutions is critical for the validity and reproducibility of preclinical research.
Introduction
This compound (RAD140) is a potent, orally bioavailable SARM investigated for its potential therapeutic applications in conditions such as muscle wasting and breast cancer.[1][2] In preclinical rodent studies, oral gavage is a common and precise method for administering specific doses of therapeutic agents.[3][4] The protocols outlined below describe various vehicle formulations to achieve either a clear solution or a homogenous suspension of this compound suitable for oral administration in rats.
Quantitative Data Summary
The selection of an appropriate vehicle is crucial and depends on the desired concentration of this compound and the nature of the study. The following tables summarize the solubility of this compound in different vehicle compositions suitable for in vivo oral administration in rats.[5][6][7]
Table 1: this compound Solubility in Various Oral Gavage Vehicles
| Vehicle Composition | Solubility | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.35 mM) | Clear Solution | A common co-solvent system for achieving a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.35 mM) | Clear Solution | A lipid-based vehicle that can be suitable for lipophilic compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.35 mM) | Suspended Solution | Requires sonication to form a uniform suspension. |
| 0.5% Methyl Cellulose (B213188) in Water | - | Suspension | A common vehicle for suspending compounds for oral dosing.[8][9] |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.[5][6]
Table 2: Stock Solution Preparation in DMSO
| Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 2.5392 mL | 12.6958 mL | 25.3917 mL |
| 5 mM | DMSO | 0.5078 mL | 2.5392 mL | 5.0783 mL |
| 10 mM | DMSO | 0.2539 mL | 1.2696 mL | 2.5392 mL |
Data derived from MedChemExpress product information.[5]
Experimental Protocols
Below are detailed, step-by-step protocols for preparing this compound in various vehicles for oral gavage in rats. It is imperative to use high-purity reagents and follow aseptic techniques where necessary.
Protocol 1: Preparation of this compound in a Co-Solvent System (Clear Solution)
This protocol is designed to prepare a clear solution of this compound, which is often preferred for ensuring homogenous dosing.
Materials:
-
This compound (RAD140) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder to create a stock solution (e.g., 10% of the final volume). Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: Add PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Addition of Tween-80: Add Tween-80 (5% of the final volume) and vortex thoroughly.
-
Final Dilution with Saline: Add sterile saline (45% of the final volume) to reach the final desired concentration. Vortex the solution extensively to ensure uniformity.
-
Final Solution: The resulting clear solution is ready for oral gavage.[5][10]
Protocol 2: Preparation of this compound in Corn Oil (Clear Solution)
This protocol utilizes corn oil as the primary vehicle, which can be beneficial for the oral absorption of certain compounds.
Materials:
-
This compound (RAD140) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound powder in DMSO (10% of the final volume). Vortex until a clear solution is formed.
-
Addition of Corn Oil: Add corn oil (90% of the final volume) to the DMSO solution.
-
Homogenization: Vortex the mixture thoroughly to ensure a uniform and clear solution.
-
Final Solution: The clear solution is ready for administration.[5][6]
Protocol 3: Preparation of this compound in an SBE-β-CD Suspension
This protocol is suitable for creating a suspended solution of this compound.
Materials:
-
This compound (RAD140) powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare 20% SBE-β-CD Solution: Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[7]
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound in DMSO (10% of the final volume) to create a stock solution.
-
Suspension: Add the 20% SBE-β-CD solution (90% of the final volume) to the DMSO stock solution.
-
Sonication: The mixture will form a suspension. Use an ultrasonic bath to ensure a fine, homogenous suspension.[5][7]
-
Administration: Shake or vortex the suspension well before each administration to ensure uniform dosing.
Protocol 4: Preparation of this compound in a Methyl Cellulose Suspension
This is a commonly used method for creating stable suspensions for oral gavage.
Materials:
-
This compound (RAD140) powder
-
Methyl Cellulose (e.g., 0.5%)
-
Sterile water
-
Mortar and pestle (optional, for trituration)
-
Stir plate and magnetic stir bar
-
Sterile container
Procedure:
-
Prepare 0.5% Methyl Cellulose Solution: Slowly add 0.5g of methyl cellulose powder to 100 mL of sterile water while continuously stirring with a magnetic stir bar until fully dissolved. This may take some time.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Trituration (optional but recommended): Place the this compound powder in a mortar. Add a small amount of the 0.5% methyl cellulose solution and triturate with the pestle to form a smooth paste. This helps in achieving a finer suspension.
-
Suspension: Gradually add the remaining volume of the 0.5% methyl cellulose solution to the paste while continuously stirring.
-
Homogenization: Continue stirring with a magnetic stir bar until a uniform suspension is achieved.
-
Administration: Stir the suspension well before each animal is dosed to ensure consistency.[8][9]
Visualized Workflow and Signaling Pathway
Experimental Workflow for this compound Preparation
The following diagram illustrates the general workflow for preparing this compound for oral gavage in rats.
Caption: Workflow for preparing and administering this compound via oral gavage.
Simplified Signaling Pathway of this compound
This compound acts as a selective agonist of the androgen receptor (AR). The diagram below provides a simplified overview of its mechanism of action in target tissues like skeletal muscle.
Caption: Simplified signaling pathway of this compound in target tissues.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. mdpi.com [mdpi.com]
- 4. research.fsu.edu [research.fsu.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Testolone (RAD140) | androgen receptor modulator | CAS 1182367-47-0 | Buy Testolone (RAD140) from Supplier InvivoChem [invivochem.com]
- 8. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Androgen Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Vosilasarm in In Vitro Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective effects of vosilasarm (also known as RAD140) in vitro. The protocols outlined below are based on established methodologies and published research, offering a framework for assessing this compound's potential in mitigating neuronal cell death.
Summary of this compound Concentrations for Neuroprotection
This compound has been shown to exhibit neuroprotective properties in cultured primary neurons. The effective concentration of this compound for neuroprotection against various apoptotic insults has been determined in a concentration-dependent manner. The following table summarizes the key concentrations used in in vitro neuroprotection studies.
| Compound/Reagent | Cell Type | Concentration Range | Optimal Concentration | Application | Reference |
| This compound (RAD140) | Primary Hippocampal Neurons | 0 - 300 nM | 100 nM | Neuroprotection against Aβ and AAII induced apoptosis | [1][2] |
| Amyloid-beta (Aβ) 1-42 | Primary Hippocampal Neurons | - | 50 µM | Induction of apoptosis | [1][3] |
| Apoptosis Activator II (AAII) | Primary Hippocampal Neurons | - | 3 µM | Induction of apoptosis | [1][3] |
| Hydrogen Peroxide (H₂O₂) | Primary Hippocampal Neurons | - | 25 µM | Induction of non-apoptotic cell death | [1][3] |
| Testosterone | Primary Hippocampal Neurons | 0 - 100 nM | 10 nM | Positive control for neuroprotection | [1][4] |
| U0126 (MEK Inhibitor) | Primary Hippocampal Neurons | - | 10 µM | Inhibition of MAPK/ERK signaling pathway | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hibernate-E medium
-
B-27 Plus Supplement
-
Papain (2 mg/mL)
-
Neurobasal Plus Medium
-
L-Glutamate (25 µM)
-
Poly-D-lysine
-
D-PBS (with and without Ca²⁺/Mg²⁺)
-
15 mL and 50 mL conical tubes
-
Dissection tools
-
Culture plates/dishes
Protocol:
-
Coat culture vessels with 50 µg/mL poly-D-lysine in D-PBS for 1 hour at room temperature. Rinse three times with sterile distilled water and allow to dry.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee protocols and remove the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold Hibernate-E medium supplemented with B-27 Plus.
-
Transfer the dissected hippocampi to a 15 mL conical tube and allow the tissue to settle.
-
Remove the supernatant and add 4 mL of Hibernate-E medium (without Ca²⁺) containing 2 mg/mL of papain.
-
Incubate for 30 minutes at 30°C with gentle shaking every 5 minutes.
-
Add 6 mL of complete Hibernate-E medium and centrifuge at 150 x g for 5 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in complete Neurobasal Plus medium supplemented with L-Glutamate.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the cells are dissociated.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of approximately 2.5 x 10⁴ cells/cm² in the prepared culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal Plus medium. Continue to change half of the medium every 3-4 days.
Neuroprotection Assay (MTT Assay)
This protocol assesses the viability of neurons after exposure to apoptotic insults in the presence or absence of this compound.
Materials:
-
Primary hippocampal neuron cultures (in 96-well plates)
-
This compound (RAD140) stock solution
-
Apoptotic inducers: Aβ1-42 (50 µM), Apoptosis Activator II (3 µM), or H₂O₂ (25 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
After 7-10 days in culture, pre-treat the primary hippocampal neurons with varying concentrations of this compound (e.g., 10, 30, 100, 300 nM) or vehicle (DMSO) for 1 hour.
-
Following the pre-treatment, add the apoptotic inducer (Aβ1-42, Apoptosis Activator II, or H₂O₂) to the respective wells. Include control wells with vehicle only and this compound only.
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Western Blot for ERK Phosphorylation
This protocol is used to determine the effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
Primary hippocampal neuron cultures (in 6-well plates)
-
This compound (100 nM)
-
U0126 (10 µM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Pre-treat neuron cultures with 10 µM U0126 or vehicle for 2 hours.
-
Treat the cells with 100 nM this compound or vehicle for 15 minutes.
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and scraping the cells.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To probe for total ERK, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, following the same incubation and detection steps.
-
Quantify the band intensities and normalize the phosphorylated ERK levels to the total ERK levels.
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway for this compound-mediated neuroprotection.
References
Application Notes and Protocols for Vosilasarm in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vosilasarm (also known as RAD140 or EP0062) in preclinical patient-derived xenograft (PDX) models of breast cancer. The included protocols are based on published studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound and PDX Models
This compound is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It functions as an agonist at the androgen receptor (AR) in certain tissues, such as breast cancer, leading to the suppression of tumor growth.[1][3] this compound is under investigation for the treatment of AR-positive (AR+), estrogen receptor-positive (ER+), and HER2-negative (HER2-) breast cancer.[4][5]
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[6][7] These models are considered highly clinically relevant as they retain the histological and genetic characteristics of the original tumor, including its heterogeneity.[8][9] This makes them a powerful tool for preclinical drug evaluation.[3] Preclinical studies have demonstrated that this compound effectively suppresses the growth of AR+/ER+/HER2- breast cancer PDX models.[3]
Mechanism of Action in AR+/ER+ Breast Cancer
In AR+/ER+ breast cancer, this compound binds to and activates the androgen receptor. This activation is believed to inhibit tumor growth through a distinct mechanism of action that includes the suppression of the estrogen receptor (ER) pathway.[4] A key part of this mechanism is the AR-mediated repression of the ESR1 gene, which codes for ERα.[4] By downregulating ER signaling, this compound can inhibit the proliferation of breast cancer cells that are dependent on this pathway.
Quantitative Data from Preclinical PDX Studies
The efficacy of this compound, both as a monotherapy and in combination, has been evaluated in various AR+/ER+ breast cancer PDX models. The following tables summarize the key quantitative findings from these studies.
Table 1: this compound Monotherapy in AR+/ER+ Breast Cancer PDX Models
| PDX Model | This compound (RAD140) Dose | Treatment Duration | Outcome | Reference |
| Hormone-independent, ESR1 D538G mutant | 3 mg/kg, twice daily (oral) | Not Specified | 80% Tumor Growth Inhibition (TGI) | [8] |
| AR/ER+ PDX (unspecified) | 10 mg/kg/day (oral) | 28 days | Statistically significant tumor growth inhibition | [4] |
Table 2: this compound Combination Therapy in AR/ER+ Breast Cancer PDX Models
| PDX Model | Treatment | Dose | Treatment Duration | Outcome | Reference |
| AR/ER+ PDX (HBCx-22) | This compound + Palbociclib | This compound: 10 mg/kg/day (oral); Palbociclib: 100 mg/kg/day (oral) | 28 days | Improved efficacy over either monotherapy | [4] |
| AR/ER+ PDX (unspecified) | This compound + Palbociclib | Not Specified | Not Specified | Enhanced anti-tumor efficacy | [1] |
| AR/ER+ PDX (unspecified) | This compound + Everolimus | Not Specified | Not Specified | Enhanced anti-tumor efficacy | [1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in PDX models, synthesized from published methodologies.
Protocol 1: Establishment and Propagation of Breast Cancer PDX Models
This protocol describes the general procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging of the established xenograft.
Materials:
-
Fresh patient breast tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., female NCr nude or NSG mice, 6-8 weeks old)
-
1.7 mg, 60-day slow-release estradiol (B170435) pellets
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Phosphate-buffered saline (PBS) or RPMI-1640 medium
-
Matrigel® (optional)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Skin adhesive or sutures
Procedure:
-
Estradiol Supplementation: For ER+ models, subcutaneously implant an estradiol pellet into the flank of each mouse 24-48 hours prior to tumor implantation.
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the fresh patient tumor tissue in cold PBS or RPMI-1640 medium.
-
Remove any non-tumor tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision on the flank or in the mammary fat pad.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel® to improve engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with skin adhesive or sutures.
-
-
Monitoring:
-
Monitor the mice for tumor growth by caliper measurement twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and prepare fragments for implantation into new host mice as described in step 2.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in mice bearing established PDX tumors.
Materials:
-
Mice with established PDX tumors (tumor volume 150-250 mm³)
-
This compound (RAD140)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Dosing cannulas (oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Randomization: Once tumors reach the desired volume range (150-250 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution where 0.2 mL contains 0.2 mg of this compound).
-
Dosing Administration:
-
Administer this compound to the treatment group via oral gavage daily at the specified dose (e.g., 10 mg/kg).
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Tumor Growth Monitoring:
-
Measure tumor volumes with calipers twice weekly for the duration of the study (e.g., 28 days).
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Determine the percent tumor growth inhibition (% TGI) at the end of the study.
-
Perform statistical analysis to compare the treatment group to the control group.
-
-
Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested for analysis of biomarkers (e.g., AR, ERα, Ki67) by IHC, Western blot, or qPCR.
Protocol 3: Immunohistochemistry (IHC) for Androgen Receptor
This protocol provides a general guideline for performing IHC to detect AR expression in PDX tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm)
-
Primary antibody: anti-Androgen Receptor antibody
-
Secondary antibody and detection system (e.g., HRP-conjugated)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-AR antibody at the optimized dilution and duration.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent as per the manufacturer's instructions.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Analysis: Examine the slides under a microscope. AR-positive cells will show nuclear staining. Quantify the percentage of positive cells and the staining intensity. A tumor is typically considered AR+ if ≥10% of tumor cell nuclei show positive staining.[10]
Conclusion
This compound has demonstrated significant preclinical anti-tumor activity in AR+/ER+ breast cancer PDX models. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its mechanism of action in clinically relevant settings. The use of well-characterized PDX models will be crucial in identifying patient populations most likely to benefit from this targeted therapy and in guiding its future clinical development.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor image by IHC - Allina Health Laboratory [labs.allinahealth.org]
- 4. Analysis of genomic and non-genomic signaling of estrogen receptor in PDX models of breast cancer treated with a combination of the PI3K inhibitor alpelisib (BYL719) and fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of Androgen Receptor Elicits Context-Specific Effects in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Androgen Receptor Expression and Immunohistochemistry Type as Prognostic Factors in a Cohort of Breast Cancer Patients: Result from a Single-Center, Cross Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes: Immunohistochemistry for Androgen Receptor (AR) in Vosilasarm-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vosilasarm (also known as RAD140 or EP0062) is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1] It is designed to selectively target androgen receptors (AR), acting as an agonist in tissues like skeletal muscle and bone while functioning as an antagonist in others, such as the prostate gland.[1][2] this compound is currently under investigation for the treatment of AR-positive (AR+), estrogen receptor-positive (ER+), and HER2-negative breast cancer.[3][4] The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus to regulate gene expression.[5][6] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and subcellular localization of the AR protein within tissue samples, providing key insights into the pharmacological effects of this compound.
Principle of the Assay
Immunohistochemistry utilizes the principle of a specific antibody binding to its corresponding antigen in tissue sections. For AR detection, a primary antibody specifically targeting the AR protein is applied to a processed tissue sample. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for the microscopic visualization of the AR protein's location and intensity. This method can be used to assess changes in AR expression levels and its translocation from the cytoplasm to the nucleus, a key step in its activation, following treatment with this compound.
Androgen Receptor Signaling Pathway
The androgen receptor signaling cascade is crucial for normal physiological processes and is a key pathway in certain cancers.[7] The classical pathway, which is most relevant to IHC analysis of nuclear AR, involves several key steps. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Binding of an agonist like dihydrotestosterone (B1667394) or a SARM such as this compound induces a conformational change, causing the AR to dissociate from the HSPs.[5] The activated AR then dimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) to modulate the transcription of target genes.[6][8]
Experimental Workflow for IHC Staining
The process of evaluating AR expression in tissues treated with this compound follows a systematic workflow. This begins with the collection of tissue samples, followed by fixation and embedding to preserve morphology. The embedded tissues are then sectioned and mounted on slides for the multi-step IHC staining procedure. Finally, the stained slides are imaged and analyzed to quantify AR expression.
Detailed Protocol: AR Staining in FFPE Tissues
This protocol provides a standard method for detecting AR in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Buffer: EDTA Buffer (1 mM, pH 9.0)[9]
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer: Phosphate-Buffered Saline (PBS) with 5% Normal Goat Serum and 0.1% Triton X-100
-
Primary Antibody: Mouse anti-AR monoclonal (e.g., Clone AR441) or Rabbit anti-AR monoclonal (e.g., Clone SP107)[10]
-
HRP-conjugated Secondary Antibody (anti-mouse or anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain[11]
-
Mounting Medium
-
Positive Control Tissue: Human prostate tissue or AR-positive breast cancer tissue[12]
-
Negative Control: Primary antibody omitted or replaced with isotype control
2. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse gently in running DI H₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[9]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS: 3 changes for 3 minutes each.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS: 3 changes for 3 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary AR antibody in Blocking Buffer according to the manufacturer's datasheet.
-
Drain excess blocking buffer from slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 1-10 minutes). AR staining will appear brown.
-
Stop the reaction by immersing slides in DI H₂O.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol (70%, 95%, 100%) and xylene.
-
Apply a drop of mounting medium and place a coverslip.
-
Data Analysis and Interpretation
AR expression is primarily nuclear.[13][14] Staining should be evaluated by a qualified pathologist. A semi-quantitative scoring method, such as the H-Score, is recommended for robust analysis.
-
Staining Intensity (I): Score the intensity of nuclear staining on a scale of 0 to 3 (0 = negative, 1 = weak, 2 = moderate, 3 = strong).[15]
-
Percentage of Positive Cells (P): Determine the percentage of tumor cells staining at each intensity level.
-
H-Score Calculation: The H-Score is calculated using the formula:
-
H-Score = (1 × % of cells with weak intensity) + (2 × % of cells with moderate intensity) + (3 × % of cells with strong intensity).
-
The final score ranges from 0 to 300.
-
AR positivity is often defined by a cut-off value, such as ≥1% or ≥10% of tumor cells showing positive nuclear staining.[11][12]
Quantitative Data Presentation
Data should be summarized to compare AR expression between control (vehicle) and this compound-treated groups.
Table 1: Comparison of Androgen Receptor Expression
| Treatment Group | N | Mean H-Score (± SD) | Median H-Score [Range] | % of Samples with AR ≥10% |
| Vehicle Control | 20 | 120 (± 45) | 115 [50 - 210] | 80% |
| This compound (10 mg/kg) | 20 | 195 (± 55) | 200 [90 - 280] | 95% |
| P-value | <0.01 | <0.01 | NS |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody omitted or inactive | Verify antibody addition; use a new antibody aliquot. |
| Inadequate antigen retrieval | Optimize retrieval time, temperature, or buffer pH. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking reagent. |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution. | |
| Non-specific Staining | Endogenous peroxidase activity | Ensure the hydrogen peroxide blocking step is performed correctly. |
| Secondary antibody cross-reactivity | Use a secondary antibody raised against the host species of the primary. |
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ellipses.life [ellipses.life]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. Frontiers | Comprehensive analysis of androgen receptor status in prostate cancer with neuroendocrine differentiation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Androgen Receptor Expression in Breast Cancer: What Differences Between Primary Tumor and Metastases? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Expression of Androgen Receptors (AR) in Various Breast Cancer Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Androgen Receptor - IHC Primary Antibodies [shop.leicabiosystems.com]
- 15. Immunohistochemistry of the androgen receptor in human benign and malignant prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Protocols for Vosilasarm (RAD140) in Long-Term Animal Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedules and associated protocols for the selective androgen receptor modulator (SARM) Vosilasarm (also known as RAD140) in long-term animal experiments. The information compiled is based on available preclinical data and is intended to guide researchers in designing and executing their own studies.
Introduction
This compound is a nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and breast cancer.[1][2] It acts as a potent agonist of the androgen receptor in tissues like muscle and bone, while exhibiting partial agonist or antagonist activity in reproductive tissues.[1][3] This tissue selectivity makes it a compound of interest for long-term studies in animal models to evaluate both efficacy and safety.
Quantitative Data Summary
The following tables summarize the dosing regimens and pharmacokinetic parameters of this compound in various animal models based on published preclinical studies.
Table 1: Dosing Schedules for this compound in Animal Models
| Species | Dose Range | Route of Administration | Study Duration | Vehicle/Formulation | Reference(s) |
| Rat (Sprague-Dawley) | 0.03 - 10 mg/kg/day | Oral (gavage or drinking water) | 11 - 14 days | 0.5% methylcellulose (B11928114) in water | [1][4] |
| Rat (Sprague-Dawley) | 1.8 - 2.5 mg/kg/day (estimated) | Oral (in drinking water) | 14 days | Methylcellulose | [1] |
| Mouse | 5 mg/kg/day | Oral | 10 weeks | Not specified | [5] |
| Cynomolgus Monkey | 0.01, 0.1, 1.0 mg/kg/day | Oral | 28 days | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference(s) |
| Rat | Oral Bioavailability | 27 - 63% | [3] |
| Monkey | Oral Bioavailability | 65 - 75% | [3] |
| Human | Elimination Half-life | 45 - 60 hours | [3] |
Experimental Protocols
Formulation of this compound for Oral Administration
A common method for preparing this compound for oral gavage in rodent studies involves creating a suspension in a suitable vehicle.
-
Vehicle: A 0.5% (w/v) solution of methylcellulose in sterile water is a frequently used vehicle.
-
Concentration: A typical concentration for the dosing solution is 1 mg/mL.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Separately, prepare the 0.5% methylcellulose vehicle by gradually adding methylcellulose to water while stirring until fully dissolved.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
The final suspension should be stored under appropriate conditions (e.g., refrigerated) and vortexed before each administration to ensure uniform dosing.
-
Oral Gavage Administration in Rodents
Oral gavage is a standard and precise method for administering liquid formulations to rodents.
-
Procedure:
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound suspension based on the animal's body weight and the target dose.
-
Use a proper-sized, ball-tipped gavage needle attached to a syringe.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration.
-
Long-Term Study in Cynomolgus Monkeys
A 28-day study in young male cynomolgus monkeys evaluated the effects of daily oral administration of this compound.
-
Dose Groups: 0.01, 0.1, and 1.0 mg/kg/day.[3]
-
Parameters Monitored:
Safety and Toxicology in Long-Term Studies
Preclinical studies have provided some insights into the safety profile of this compound. In a 28-day study in cynomolgus monkeys, minimal elevation of liver enzymes was observed.[3] The same study also noted a suppression of testosterone levels and changes in serum lipids.[3] A 10-week study in female mice at a dose of 5 mg/kg/day reported increased frailty and mortality risk.[5]
Note: Detailed quantitative toxicology data, including comprehensive hematology, clinical chemistry, organ weight analysis, and histopathology from long-term studies in rats and monkeys, are not extensively available in the public domain. Researchers should conduct thorough safety evaluations in their specific animal models.
Visualizations
Androgen Receptor Signaling Pathway
This compound exerts its effects by binding to the androgen receptor (AR). The following diagram illustrates the general mechanism of AR activation.
Caption: this compound activates the androgen receptor, leading to gene transcription.
Experimental Workflow for a Preclinical this compound Study
The following diagram outlines a typical workflow for a long-term preclinical study evaluating this compound.
Caption: A typical workflow for a preclinical this compound efficacy and safety study.
References
- 1. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAD140 (Testolone) negatively impacts skeletal muscle adaptation, frailty status and mortality risk in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Vosilasarm in Solvent Solutions for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the known stability and solubility of Vosilasarm in various solvent systems. Furthermore, detailed protocols for conducting short-term stability studies and forced degradation studies are outlined to enable researchers to assess the stability of this compound under their specific laboratory conditions.
This compound Stability and Solubility Data
The stability of this compound in solution is influenced by the solvent, storage temperature, and duration. While comprehensive kinetic stability data in various organic solvents is not extensively published, the following table summarizes the available solubility and recommended storage conditions.
| Solvent/System | Solubility | Recommended Storage of Stock Solutions | Stability Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | -20°C for 1 year; -80°C for 2 years[1] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Ethanol (B145695) | Approx. 2 mg/mL | -20°C for 1 year; -80°C for 2 years | Prepare fresh aqueous dilutions daily.[2] |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | -20°C for 1 year; -80°C for 2 years | - |
| Ethanol:PBS (pH 7.2) (1:3) | Approx. 0.25 mg/mL | Not recommended for storage beyond one day.[2] | For aqueous buffers, dissolve in ethanol first.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | Prepare fresh for in vivo use. | - |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspended solution) | Prepare fresh for in vivo use. | Requires sonication. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | Prepare fresh for in vivo use. | - |
| Powder | - | -20°C for at least 4 years.[2] | - |
Note: One study indicated that RAD140 showed significant degradation in fortified bovine muscle tissue after one week of frozen storage at -20°C[3]. Another study suggested a tendency towards instability at room temperature in solution[4]. Researchers should therefore exercise caution and ideally perform their own stability assessments.
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the stability of this compound in their chosen solvent. These are general protocols and should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Protocol for Short-Term Stability Assessment of this compound in Solution using HPLC-UV
Objective: To determine the stability of this compound in a specific solvent over a defined period under various storage conditions.
Materials:
-
This compound (RAD140) reference standard
-
HPLC-grade solvent of interest (e.g., DMSO, Ethanol)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with UV detector
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Sample Preparation and Storage:
-
From the stock solution, prepare aliquots in HPLC vials at a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a sufficient number of vials to be analyzed at each time point and storage condition.
-
Store the vials under the following conditions:
-
-80°C (for long-term stability reference)
-
-20°C
-
4°C (refrigerated)
-
Room temperature (e.g., 25°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 (immediately after preparation), 24 hours, 48 hours, 72 hours, 1 week, and 2 weeks. Longer time points can be included as needed.
-
-
HPLC-UV Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 277 nm[2]
-
Column Temperature: 30°C
-
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to reach room temperature before analysis.
-
Inject the sample into the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
A significant decrease in the peak area over time indicates degradation.
-
Protocol for Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.
Materials:
-
This compound (RAD140) reference standard
-
HPLC-grade solvents (as in 3.1)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
UV lamp
-
Oven
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep one aliquot of the stock solution at -20°C, protected from light.
-
-
Sample Neutralization and Dilution:
-
After the incubation period, cool the acidic and basic hydrolysis samples to room temperature and neutralize them with an appropriate amount of NaOH or HCl, respectively.
-
Dilute all samples (including the control) with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Analyze all samples using the HPLC-UV method described in section 3.1.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound under each stress condition.
-
The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent drug peak.
-
Signaling Pathways
This compound primarily acts as a selective agonist of the androgen receptor (AR). Its mechanism of action involves the modulation of downstream signaling pathways.
Androgen Receptor (AR) Signaling Pathway
Caption: Androgen Receptor signaling pathway activation by this compound.
ERK Signaling Pathway Activation
In some cell types, such as neuronal cells, this compound has been shown to induce the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the MAPK/ERK pathway.
Caption: this compound-mediated activation of the ERK signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the stability of this compound in a research setting.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vivo Imaging for Vosilasarm Efficacy Assessment
Introduction
Vosilasarm (also known as RAD-140 or EP0062) is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2][3] It functions as a tissue-selective agonist for the androgen receptor (AR), demonstrating potent anabolic effects in skeletal muscle and bone while having reduced androgenic properties in other tissues like the prostate.[2][4][5][6] This tissue selectivity makes this compound a promising therapeutic candidate for conditions characterized by muscle wasting, such as sarcopenia and cachexia, as well as for certain types of AR-positive breast cancer.[1][2][6]
Evaluating the therapeutic efficacy of this compound in preclinical and clinical settings requires robust, quantitative, and non-invasive methods. In vivo imaging techniques are critical for this purpose, offering the ability to longitudinally assess target engagement, downstream physiological changes, and functional outcomes. These application notes provide detailed protocols for key imaging modalities to assess this compound's efficacy, targeted at researchers, scientists, and drug development professionals.
Section 1: this compound's Mechanism of Action
This compound selectively binds to the androgen receptor. In target tissues like skeletal muscle, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA. This interaction modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent anabolic effects, such as muscle hypertrophy.[2][4]
Section 2: Imaging Protocols for Efficacy Assessment
A multi-modal imaging strategy provides the most comprehensive evaluation of this compound's effects, covering target engagement, functional metabolic changes, and morphological outcomes.
Positron Emission Tomography (PET) for Target Engagement
PET imaging can be used to non-invasively quantify the expression of androgen receptors in target tissues, confirming the presence of the drug's target.
Protocol: AR Expression Imaging with 18F-FDHT PET/CT
This protocol is adapted from studies imaging AR in breast and prostate cancer.[7]
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Ensure adequate hydration.
-
Record baseline sex hormone levels, as high levels of endogenous androgens can compete with the tracer.[7]
-
-
Radiotracer Administration:
-
Administer a weight-based dose of 18F-fluoro-5α-dihydrotestosterone (18F-FDHT) intravenously.
-
-
Uptake Period:
-
Allow for an uptake period of 60-120 minutes, during which the subject should remain resting.
-
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data over the target regions (e.g., specific muscle groups, tumor lesions) for 15-30 minutes.
-
-
Data Analysis:
-
Reconstruct PET images using standard algorithms.
-
Draw regions of interest (ROIs) over target tissues and reference tissues (e.g., background muscle).
-
Calculate the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean, within the ROIs to quantify tracer uptake, which correlates with AR expression.
-
Positron Emission Tomography (PET) for Muscle Anabolism
This technique directly measures the rate of muscle protein synthesis (MPS), a key indicator of an anabolic response.
Protocol: Muscle Protein Synthesis (MPS) Imaging with L-[methyl-11C]methionine PET
This protocol is based on established methods for quantifying MPS in humans.[8][9][10]
-
Subject Preparation:
-
Subjects should be in a postabsorptive state (overnight fast).
-
An arterial line should be placed for blood sampling to determine the arterial input function.
-
-
Radiotracer Administration:
-
Image Acquisition and Blood Sampling:
-
Begin dynamic PET imaging of the target muscle group (e.g., thighs) immediately upon injection.
-
Collect serial arterial blood samples throughout the scan to measure plasma radioactivity and methionine concentration, and to correct for metabolites.[9]
-
-
Data Analysis:
Magnetic Resonance Imaging (MRI) for Muscle Morphology
MRI is the gold standard for non-invasively assessing muscle volume and composition, particularly fatty infiltration.[12][13]
Protocol: Quantitative MRI for Muscle Volume and Fat Fraction
-
Subject Preparation:
-
No specific preparation (e.g., fasting) is required.
-
Position the subject to ensure the target muscle group is within the center of the coil for optimal signal.
-
-
Image Acquisition:
-
Acquire anatomical T1-weighted axial images of the entire muscle group of interest (e.g., from the anterior superior iliac spine to the knee for quadriceps).
-
Acquire multi-echo gradient echo sequences (e.g., Dixon technique) at the point of largest muscle girth to separate water and fat signals.[14]
-
Alternatively, Magnetic Resonance Spectroscopy (MRS) can be used to quantify intramyocellular and extramyocellular lipids.[15]
-
-
Data Analysis:
-
Volume/CSA: On the T1-weighted images, manually or semi-automatically segment the muscle of interest on each axial slice. Calculate the cross-sectional area (CSA) on each slice and multiply by the slice thickness to determine total muscle volume.
-
Fat Fraction: Use the fat and water images from the Dixon sequence to calculate the proton density fat fraction (PDFF) on a pixel-by-pixel basis within the segmented muscle ROI. The fat fraction is calculated as (Fat Signal) / (Fat Signal + Water Signal).
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile | C20H16ClN5O2 | CID 44200882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. umbrellalabs.is [umbrellalabs.is]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Muscle protein synthesis by positron-emission tomography with l-[methyl-11C]methionine in adult humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscle protein synthesis by positron-emission tomography with L-[methyl-11C]methionine in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique advantages of dynamic l-[11C]methionine PET/CT for assessing the rate of skeletal muscle protein synthesis: A pilot trial in young men | PLOS One [journals.plos.org]
- 11. pnas.org [pnas.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Advancements in sarcopenia diagnosis: from imaging techniques to non-radiation assessments [frontiersin.org]
- 15. Recent Issues on Body Composition Imaging for Sarcopenia Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Tissues Following RAD-140 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD-140, also known as testolone, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1] It exhibits tissue-selective anabolic effects, primarily in muscle and bone, with a lower impact on reproductive tissues compared to traditional anabolic androgenic steroids.[1][2][3] This selectivity makes RAD-140 a compound of significant interest for therapeutic applications in muscle-wasting conditions and osteoporosis.[4][5] The anabolic effects of RAD-140 are mediated through its binding to the androgen receptor (AR), which then modulates the transcription of target genes.[1][2] Understanding the specific changes in gene expression induced by RAD-140 is crucial for elucidating its mechanism of action, identifying biomarkers of efficacy, and assessing its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression in tissues, particularly skeletal muscle, following RAD-140 treatment.
Mechanism of Action and Signaling Pathways
RAD-140 exerts its effects by binding to the androgen receptor, leading to a conformational change that promotes the recruitment of co-activators and the initiation of downstream signaling cascades. In skeletal muscle, the activation of AR by RAD-140 is thought to promote muscle hypertrophy through two primary interconnected pathways: stimulation of anabolic pathways and inhibition of catabolic pathways.
Key Signaling Pathways in RAD-140 Induced Muscle Anabolism:
-
Androgen Receptor (AR) Signaling: Upon binding RAD-140, the AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes. This leads to increased protein synthesis and muscle cell growth.[6]
-
IGF-1 Signaling Pathway: Androgen receptor activation can lead to an increase in local Insulin-like Growth Factor 1 (IGF-1) expression in muscle tissue.[7] IGF-1 is a potent anabolic factor that activates the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis and muscle hypertrophy.[8][9][10][11]
-
Myostatin (MSTN) Signaling Pathway: Myostatin is a negative regulator of muscle mass.[12][13] Evidence suggests that androgen signaling can suppress the expression and signaling of myostatin, thereby reducing its inhibitory effect on muscle growth.[13] The myostatin signaling cascade involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[14]
digraph "RAD-140_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes
RAD140 [label="RAD-140", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AR [label="Androgen Receptor (AR)\n(Cytoplasm)", fillcolor="#FBBC05", fontcolor="#202124"];
AR_nuc [label="AR-RAD140 Complex\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"];
ARE [label="Androgen Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Anabolic_Genes [label="↑ Anabolic Gene Expression\n(e.g., IGF-1, Follistatin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Catabolic_Genes [label="↓ Catabolic Gene Expression\n(e.g., Myostatin)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Protein_Synthesis [label="↑ Protein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Muscle_Hypertrophy [label="Muscle Hypertrophy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
IGF1 [label="IGF-1 Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"];
Myostatin [label="Myostatin Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
RAD140 -> AR [label="Binds"];
AR -> AR_nuc [label="Translocation"];
AR_nuc -> ARE [label="Binds"];
ARE -> Anabolic_Genes;
ARE -> Catabolic_Genes;
Anabolic_Genes -> Protein_Synthesis;
Anabolic_Genes -> IGF1 [style=dashed];
Catabolic_Genes -> Myostatin [style=dashed];
IGF1 -> Protein_Synthesis;
Myostatin -> Protein_Synthesis [label="Inhibits", color="#EA4335", fontcolor="#EA4335"];
Protein_Synthesis -> Muscle_Hypertrophy;
}
***
### Experimental Design and Workflow
A typical experiment to analyze gene expression changes following RAD-140 treatment involves several key steps, from animal treatment to data analysis.
***
"dot">
```dot
digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes
Animal_Treatment [label="Animal Treatment\n(e.g., Rodent model with RAD-140 or Vehicle)", fillcolor="#F1F3F4", fontcolor="#202124"];
Tissue_Harvesting [label="Tissue Harvesting\n(e.g., Skeletal Muscle)", fillcolor="#F1F3F4", fontcolor="#202124"];
RNA_Extraction [label="Total RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RNA_QC [label="RNA Quality Control\n(e.g., Spectrophotometry, Bioanalyzer)", fillcolor="#FBBC05", fontcolor="#202124"];
cDNA_Synthesis [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"];
qPCR [label="Quantitative PCR (qPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(Relative Quantification, e.g., ΔΔCt method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Results [label="Results Interpretation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Animal_Treatment -> Tissue_Harvesting;
Tissue_Harvesting -> RNA_Extraction;
RNA_Extraction -> RNA_QC;
RNA_QC -> cDNA_Synthesis;
cDNA_Synthesis -> qPCR;
qPCR -> Data_Analysis;
Data_Analysis -> Results;
}
Figure 2: Experimental Workflow for Gene Expression Analysis.
Protocols
Protocol 1: Total RNA Extraction from Skeletal Muscle
This protocol is optimized for the extraction of high-quality total RNA from rodent skeletal muscle tissue.
Materials:
-
Skeletal muscle tissue (fresh or frozen in liquid nitrogen)
-
TRIzol® reagent or similar phenol-guanidine isothiocyanate solution
-
Chloroform
-
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
RNase-free centrifuge tubes (1.5 mL and 2 mL)
-
Micropipettes and RNase-free filter tips
-
Microcentrifuge
Procedure:
-
Homogenization:
-
Weigh 30-50 mg of frozen skeletal muscle tissue and place it in a 2 mL tube containing 1 mL of TRIzol® reagent.
-
Homogenize the tissue on ice until no visible tissue clumps remain. For bead beaters, use appropriate lysis beads and homogenize for 2-3 cycles of 30 seconds with 1 minute of cooling on ice in between.
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (approximately 500 µL) to a new 1.5 mL tube.
-
Add 500 µL of isopropanol and mix by inverting the tube 5-10 times.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash:
-
Carefully discard the supernatant without dislodging the pellet.
-
Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization:
-
Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water by pipetting up and down.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
RNA Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 7 is recommended for downstream applications like qPCR.
Protocol 2: Two-Step Quantitative RT-PCR (qRT-PCR)
This protocol describes the reverse transcription of RNA to cDNA followed by quantitative PCR using SYBR Green chemistry.
Materials:
-
Total RNA (1 µg)
-
Reverse Transcriptase kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Nuclease-free water
-
Forward and reverse primers for target and reference genes (10 µM stock)
-
qPCR instrument
-
qPCR-compatible plates or tubes
Procedure:
Part A: Reverse Transcription (cDNA Synthesis)
-
On ice, prepare the following reaction mix in a 0.2 mL PCR tube for each RNA sample:
| Component | Volume |
| :--- | :--- |
| Total RNA | X µL (up to 1 µg) |
| Reverse Transcriptase Master Mix (4X) | 4 µL |
| Nuclease-free water | to 20 µL |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 25°C for 10 minutes, followed by 50°C for 10 minutes, and then inactivate the enzyme at 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C or used directly for qPCR. It is recommended to dilute the cDNA 1:10 with nuclease-free water before use in qPCR.
Part B: Quantitative PCR (qPCR)
-
On ice, prepare a qPCR master mix for each gene (target and reference) to be analyzed. For each reaction (in triplicate):
| Component | Volume |
| :--- | :--- |
| SYBR Green qPCR Master Mix (2X) | 10 µL |
| Forward Primer (10 µM) | 1 µL |
| Reverse Primer (10 µM) | 1 µL |
| Diluted cDNA | 2 µL |
| Nuclease-free water | 6 µL |
| Total Volume | 20 µL |
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of the corresponding diluted cDNA to each well.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
Melt Curve Analysis (to check for primer-dimers and specificity)
Data Analysis:
The relative quantification of gene expression can be calculated using the comparative Ct (ΔΔCt) method.
-
Normalization to a Reference Gene:
-
Calculate the ΔCt for each sample: ΔCt = Ct (target gene) - Ct (reference gene).
-
It is highly recommended to use the geometric mean of at least two validated reference genes for more accurate normalization.[15][16] Suitable reference genes for rat skeletal muscle include Hprt1 and Rplp0.[17][18][19] For mouse skeletal muscle, Actb and Gapdh are commonly used but should be validated for the specific experimental conditions.[16][20][21]
-
Calculation of Fold Change:
-
Calculate the ΔΔCt: ΔΔCt = ΔCt (RAD-140 treated) - ΔCt (Vehicle control).
-
Calculate the fold change: Fold Change = 2-ΔΔCt.
Data Presentation
The following tables present hypothetical quantitative data for gene expression changes in the gastrocnemius muscle of rats treated with RAD-140 (10 mg/kg/day) or vehicle for 28 days.
Table 1: Expression of Anabolic and Myogenic Genes
Gene Gene Symbol Function Fold Change (RAD-140 vs. Vehicle) P-value Insulin-like Growth Factor 1 Igf1 Promotes muscle protein synthesis 2.5 < 0.01 Androgen Receptor Ar Mediates the effects of androgens 1.8 < 0.05 Follistatin Fst Myostatin inhibitor, promotes muscle growth 3.2 < 0.01 Myogenic Differentiation 1 Myod1 Key regulator of muscle differentiation 1.5 < 0.05 Myogenin Myog Myogenic transcription factor 1.3 > 0.05
Table 2: Expression of Catabolic Genes
Gene Gene Symbol Function Fold Change (RAD-140 vs. Vehicle) P-value Myostatin Mstn Inhibitor of muscle growth 0.4 < 0.01 Muscle RING-finger protein-1 Murf1 E3 ubiquitin ligase, muscle atrophy 0.6 < 0.05 Atrogin-1/MAFbx Fbxo32 E3 ubiquitin ligase, muscle atrophy 0.7 < 0.05
Table 3: Reference Gene Expression (Ct values)
Treatment Group Hprt1 (Ct) Rplp0 (Ct) Vehicle 1 21.3 19.8 Vehicle 2 21.5 19.9 Vehicle 3 21.4 19.7 RAD-140 1 21.6 20.0 RAD-140 2 21.4 19.8 RAD-140 3 21.5 19.9
Conclusion
The analysis of gene expression provides critical insights into the molecular mechanisms underlying the anabolic effects of RAD-140. The protocols and information provided herein offer a robust framework for researchers to investigate the impact of RAD-140 and other SARMs on tissue-specific gene regulation. Careful experimental design, meticulous execution of protocols, and appropriate data analysis are paramount for obtaining reliable and reproducible results in this field of research.
References
- 1. maxmusclelabs.com [maxmusclelabs.com]
- 2. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 5. Pre-clinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density [knowledgecommons.lakeheadu.ca]
- 6. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- 7. pnas.org [pnas.org]
- 8. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle [frontiersin.org]
- 10. Regulation of skeletal muscle growth by the IGF1-Akt/PKB pathway: insights from genetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trait: Muscle Growth (IGF-1) | FitnessGenes® [fitnessgenes.com]
- 12. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 13. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Assessment of reference genes for real-time quantitative PCR gene expression normalization during C2C12 and H9c2 skeletal muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence based selection of commonly used RT-qPCR reference genes for the analysis of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of suitable reference genes for gene expression studies in rat skeletal muscle following sciatic nerve crush injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Identification of suitable reference genes for gene expression studies in rat skeletal muscle following sciatic nerve crush injury | Semantic Scholar [semanticscholar.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of reference gene expression stability in mouse skeletal muscle via five algorithms - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the progressive loss of skeletal muscle mass and function with age, represents a significant challenge to healthy aging. Vosilasarm (also known as RAD140) is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone in preclinical studies.[1] Although its clinical development for sarcopenia has been discontinued, its mechanism of action makes it a valuable tool for researchers studying the molecular pathways of muscle wasting and developing novel therapeutic strategies.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical models of sarcopenia and age-related muscle loss.
Mechanism of Action
This compound is a selective agonist of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs are designed to exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while having a reduced impact on reproductive tissues such as the prostate.[2]
Upon binding to the AR in skeletal muscle cells, this compound initiates a cascade of signaling events that lead to muscle hypertrophy. A key pathway involved is the activation of the mammalian target of rapamycin (B549165) (mTOR).[3][4] The activated AR can influence the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which in turn activates mTORC1.[5][6] Activated mTORC1 promotes protein synthesis by phosphorylating downstream targets such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4] This signaling cascade ultimately leads to an increase in muscle protein synthesis and subsequent muscle growth.
Signaling Pathway of this compound in Skeletal Muscle
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 5. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Vosilasarm Solubility: A Technical Support Guide
For researchers and drug development professionals working with the selective androgen receptor modulator (SARM) vosilasarm (also known as RAD140), achieving and maintaining optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, reaching concentrations of ≥ 100 mg/mL.[1][2] When preparing DMSO stock solutions, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: My this compound is precipitating out of my aqueous buffer during my in vitro assay. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue due to this compound's hydrophobic nature. To mitigate this, it is recommended to keep the final concentration of DMSO in your working solution as low as possible, ideally below 2%.[1] If precipitation persists, consider using a co-solvent system or a carrier protein like bovine serum albumin (BSA) in your assay buffer, if compatible with your experimental design.
Q3: I am observing precipitation or phase separation when preparing my in vivo formulation. What should I do?
A3: If you encounter precipitation or phase separation during the preparation of in vivo formulations, gentle heating and/or sonication can be employed to aid dissolution.[1] It is crucial to visually inspect the solution to ensure it is clear and homogenous before administration. If the precipitate does not dissolve, you may need to adjust the solvent ratios or consider an alternative formulation strategy.
Q4: Can I store my this compound solutions? What are the recommended storage conditions?
A4: Yes, this compound solutions can be stored, but conditions vary based on the solvent.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: For long-term stability, store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Stock Solution in DMSO | DMSO has absorbed moisture (hygroscopic). | Use a fresh, unopened vial of anhydrous DMSO. Warm the solution gently and vortex. If the issue persists, prepare a fresh stock solution. |
| Precipitation in Aqueous Buffer for In Vitro Assays | The final DMSO concentration is too high, or the aqueous buffer has poor solubilizing capacity for this compound. | Decrease the final DMSO concentration in the working solution to less than 2%.[1] If possible, incorporate a non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) or a carrier protein into your buffer. |
| Inconsistent Results in Animal Studies | Poor bioavailability due to precipitation of the compound upon administration or inadequate formulation. | Ensure the in vivo formulation is a clear, homogenous solution before administration. Utilize a co-solvent system as detailed in the protocols below. Consider the route of administration and its compatibility with the chosen vehicle. |
| Suspended Particles in Co-solvent Formulations | Incomplete dissolution of this compound. | Utilize ultrasonication to aid in the dissolution process, especially when using SBE-β-CD.[1][4] Ensure solvents are added sequentially and mixed thoroughly at each step. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems, providing a quick reference for formulation development.
| Solvent System | Achievable Concentration | Resulting Solution | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (253.92 mM) | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.35 mM) | Clear Solution | [1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.35 mM) | Suspended Solution (Requires Ultrasonic) | [1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.35 mM) | Clear Solution | [1][4] |
Experimental Protocols
Below are detailed methodologies for preparing common in vivo formulations of this compound.
Protocol 1: Co-Solvent Formulation (Clear Solution)
This protocol is suitable for achieving a clear solution for oral or parenteral administration.
-
Step 1: Initial Dissolution. Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Step 2: Add PEG300. To the DMSO stock solution, add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Step 3: Add Tween-80. Add Tween-80 to the mixture to make up 5% of the final volume and mix until homogenous.
-
Step 4: Final Dilution with Saline. Add saline to reach the final desired volume and concentration. Ensure the solution remains clear.
Protocol 2: Cyclodextrin-Based Formulation (Suspended Solution)
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve solubility.
-
Step 1: Prepare 20% SBE-β-CD in Saline. Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Step 2: Initial Dissolution in DMSO. Prepare a concentrated stock solution of this compound in DMSO.
-
Step 3: Combine and Sonicate. Add the DMSO stock solution to the 20% SBE-β-CD in saline to achieve the final desired concentration. This will likely result in a suspension.
-
Step 4: Ultrasonic Treatment. Use an ultrasonic bath or probe sonicator to disperse the suspended particles and achieve a more uniform solution.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for preparing this compound formulations and troubleshooting common solubility issues.
Caption: Step-by-step workflows for preparing two common in vivo formulations of this compound.
Caption: A logical diagram for troubleshooting precipitation issues with this compound solutions.
References
Optimizing RAD-140 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RAD-140 dosage to minimize off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RAD-140's anabolic effects?
RAD-140 is a non-steroidal Selective Androgen Receptor Modulator (SARM). Its primary mechanism involves selectively binding to and activating androgen receptors (ARs) in muscle and bone tissue.[1][2] This targeted activation stimulates anabolic signaling pathways, leading to increased protein synthesis and muscle hypertrophy.[2] Unlike traditional anabolic steroids, RAD-140 is designed to have minimal activity in organs like the prostate, thereby reducing the risk of certain androgenic side effects.[2]
Q2: What are the most commonly observed off-target effects of RAD-140 in preclinical studies?
The most frequently reported off-target effects in preclinical models include dose-dependent suppression of endogenous testosterone (B1683101), alterations in lipid profiles (changes in LDL, HDL, and triglycerides), and elevations in liver enzymes (ALT and AST).[1] While RAD-140 shows high selectivity for anabolic tissues, some effects on the prostate and seminal vesicles have been observed at higher doses.[1]
Q3: Is there evidence of RAD-140-induced liver toxicity?
Yes, both preclinical data and human case reports suggest a potential for RAD-140-induced liver injury.[3][4] In a study with cynomolgus monkeys, dose-dependent increases in alanine (B10760859) aminotransferase (ALT) were observed.[1] Human case reports have documented instances of drug-induced liver injury (DILI), often characterized by a cholestatic or mixed cholestatic-hepatocellular pattern, following the use of RAD-140.[3][4][5] Histological findings from liver biopsies in these cases have shown canalicular cholestasis with minimal inflammation.[3][5]
Q4: How does RAD-140 affect lipid profiles?
Preclinical studies in cynomolgus monkeys have demonstrated that RAD-140 can lead to a dose-dependent reduction in LDL, HDL, and triglycerides.[1] Researchers should carefully monitor lipid profiles throughout their experiments.
Troubleshooting Guide
Problem 1: Unexpectedly high liver enzyme (ALT, AST) levels in experimental animals.
-
Possible Cause 1: Dosage is too high.
-
Solution: Review the dose-response data from preclinical studies (see Table 2). Consider reducing the dosage to a level shown to have anabolic effects with minimal impact on liver enzymes. A dose of 0.1 mg/kg in monkeys resulted in a minimal increase in ALT, while 1.0 mg/kg led to a more significant elevation.[1]
-
-
Possible Cause 2: Contamination of the test compound.
-
Solution: Ensure the purity of your RAD-140 supply through independent third-party analysis (e.g., HPLC/NMR). Contaminants can contribute to hepatotoxicity.
-
-
Possible Cause 3: Idiosyncratic animal response.
-
Solution: Increase the number of animals in each group to account for individual variability. Monitor animals closely for other signs of distress. If a significant portion of a cohort shows adverse effects, the experimental parameters should be re-evaluated.
-
-
Possible Cause 4: Interaction with other experimental variables.
-
Solution: Review all aspects of the experimental protocol, including vehicle formulation and administration route, to identify any potential confounding factors.
-
Problem 2: Significant suppression of endogenous testosterone at a desired anabolic dose.
-
Possible Cause: Inherent pharmacological activity of RAD-140.
-
Solution: Testosterone suppression is an expected pharmacological effect of RAD-140, as it signals through the androgen receptor, which is involved in the hypothalamic-pituitary-gonadal (HPG) axis feedback loop.[1] If maintaining normal testosterone levels is critical for the experimental model, consider co-administration of a low dose of testosterone. However, this will complicate the interpretation of results and should be carefully justified. Alternatively, acknowledge the testosterone suppression as a known effect of the compound in your study design and analysis.
-
Problem 3: Inconsistent or lack of anabolic response (muscle growth) at previously reported effective doses.
-
Possible Cause 1: Issues with compound stability or formulation.
-
Solution: RAD-140 is typically administered orally in a vehicle like methylcellulose.[1] Ensure the compound is properly solubilized or suspended and that the formulation is stable throughout the study period. Prepare fresh formulations regularly.
-
-
Possible Cause 2: Animal model and experimental design.
-
Solution: The anabolic response can be influenced by the animal species, strain, age, and the nature of the experimental model (e.g., castrated vs. intact, sedentary vs. exercise).[1] Ensure your experimental design is sensitive enough to detect anabolic effects. For example, using castrated rats can provide a more sensitive model for detecting androgenic activity.[1]
-
-
Possible Cause 3: Incorrect dosing.
-
Solution: Double-check all calculations for dosage preparation and administration volumes. Ensure accurate and consistent administration to each animal.
-
Quantitative Data from Preclinical Studies
Table 1: Dose-Dependent Effects of RAD-140 on On-Target (Levator Ani Muscle) and Off-Target (Prostate and Seminal Vesicles) Tissues in Castrated Rats
| Dosage (mg/kg/day, oral) | Levator Ani Weight (% of Sham Control) | Prostate Weight (% of Sham Control) | Seminal Vesicle Weight (% of Sham Control) |
| 0.03 | ~50% | No significant increase | No significant increase |
| 0.1 | ~75% | No significant increase | No significant increase |
| 0.3 | ~100% | ~20% | ~20% |
| 1.0 | >100% | ~40% | ~40% |
| 10.0 | >100% | ~60% | ~60% |
Data synthesized from preclinical studies in castrated rats.[1]
Table 2: Dose-Dependent Effects of RAD-140 on Liver Enzymes and Lipid Profile in Cynomolgus Monkeys (28-day study)
| Dosage (mg/kg/day, oral) | Mean Change in ALT | Mean Change in Triglycerides | Mean Change in LDL | Mean Change in HDL |
| 0.01 | -15% | -26% | +8% | -13% |
| 0.1 | -2% | -36% | -24% | -42% |
| 1.0 | +43% | -37% | -53% | -64% |
Data extracted from a 28-day preclinical study in young, male cynomolgus monkeys.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of On- and Off-Target Effects of RAD-140 in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old). For a more sensitive assay of androgenic effects, consider using castrated rats. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosage Preparation and Administration:
-
Prepare a suspension of RAD-140 in a vehicle of 0.5% methylcellulose.
-
Administer the designated dose orally via gavage once daily for the duration of the study (e.g., 28 days).
-
Include a vehicle control group receiving only 0.5% methylcellulose.
-
-
Experimental Groups (Example):
-
Group 1: Vehicle Control
-
Group 2: RAD-140 (low dose, e.g., 0.1 mg/kg)
-
Group 3: RAD-140 (mid dose, e.g., 1.0 mg/kg)
-
Group 4: RAD-140 (high dose, e.g., 10 mg/kg)
-
-
Monitoring:
-
Record body weight daily.
-
Perform blood collection at baseline and at regular intervals (e.g., weekly) for analysis of liver enzymes and lipid profiles.
-
-
Blood Collection and Analysis:
-
Collect blood via a validated method (e.g., tail vein or saphenous vein).
-
Process blood samples to obtain serum or plasma.
-
Analyze samples for ALT, AST, alkaline phosphatase (ALP), total bilirubin, cholesterol (total, HDL, LDL), and triglycerides using standard biochemical assays.
-
-
Tissue Collection and Analysis (Terminal):
-
At the end of the study, euthanize animals and collect target tissues (e.g., levator ani muscle) and potential off-target tissues (prostate, seminal vesicles, liver).
-
Record wet weights of all collected tissues.
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for histological analysis.
-
-
Histological Analysis:
-
Process formalin-fixed liver tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and evidence of cholestasis or hepatocellular injury.
-
Visualizations
Caption: Simplified signaling pathways of RAD-140 in on-target (muscle) and off-target (liver) tissues.
Caption: A typical experimental workflow for evaluating the on- and off-target effects of RAD-140.
Caption: A logical flowchart for optimizing RAD-140 dosage to balance efficacy and safety.
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 3. RAD-140 Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Vosilasarm experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and navigating the complexities of experiments involving Vosilasarm (also known as RAD140). Inconsistent results in preclinical studies can arise from a multitude of factors, from protocol variations to compound handling. This guide, presented in a question-and-answer format, directly addresses specific issues to help ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a non-steroidal selective androgen receptor modulator (SARM).[1] It acts as an agonist of the androgen receptor (AR), the primary biological target of androgens like testosterone (B1683101).[1] Its mechanism is tissue-selective, meaning it can stimulate anabolic activity in muscle and bone with a lesser effect on prostate and other secondary sexual organs compared to traditional anabolic steroids.[1][2]
2. What are the known off-target effects of this compound?
This compound exhibits good selectivity for the androgen receptor. Its closest off-target receptor is the progesterone (B1679170) receptor, but its affinity for it is significantly lower.[1] However, like some other SARMs, preliminary clinical studies have shown that this compound can cause side effects such as elevated liver enzymes (aspartate aminotransferase and alanine (B10760859) aminotransferase), vomiting, dehydration, and decreased appetite.[1]
3. What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo studies in rodents, it can be administered orally, suspended in a vehicle like 0.5% methylcellulose.[5] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[3] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Troubleshooting Inconsistent Experimental Results
In Vitro Studies
Q1: I am observing high variability in my cell-based assay results. What could be the cause?
High variability in cell-based assays can stem from several factors:
-
Cell Line Integrity: Ensure your cell line has not been passaged too many times, which can lead to genetic drift and altered responses. Regularly test for mycoplasma contamination.
-
Compound Solubility: this compound may precipitate in aqueous culture media, especially at higher concentrations. This can be mitigated by preparing intermediate dilutions and ensuring the final DMSO concentration is low (typically below 0.1%).[6] Gentle warming and sonication can aid dissolution.[6]
-
Assay Conditions: Optimize cell seeding density and incubation times. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.[6]
-
Reagent Quality: Use high-quality, fresh reagents and media to minimize variability.
Q2: My results show a weaker than expected agonist effect of this compound on the androgen receptor.
Several factors could contribute to a diminished agonist effect:
-
Ligand Competition: If your assay involves a competing androgen, ensure the concentration of this compound is sufficient to effectively compete for binding to the androgen receptor.[6]
-
Cellular Context: The expression levels of the androgen receptor and its co-regulators can vary between cell lines, influencing the observed agonist activity.[2]
-
Compound Degradation: Improper storage or handling of the this compound stock solution can lead to degradation and reduced potency.[6]
In Vivo Studies
Q3: The anabolic effects on muscle tissue in my animal model are not as pronounced as expected.
Inconsistent anabolic effects in vivo can be attributed to:
-
Dosing and Administration: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure accurate dosing based on up-to-date body weights.
-
Vehicle Selection: The choice of vehicle for oral administration can impact the bioavailability of this compound.[7] Methylcellulose is a common choice, but its concentration and preparation should be consistent.[5][7]
-
Animal Strain and Age: The genetic background and age of the animals can influence their response to SARMs.
-
Diet and Housing Conditions: Stress from improper housing or changes in diet can affect hormonal balance and metabolic processes, potentially masking the effects of this compound.
Q4: I am observing significant increases in liver enzymes in my treated animals.
Elevated liver enzymes are a known potential side effect of this compound and other SARMs.[1]
-
Dose-Dependence: This effect is often dose-dependent. Consider performing a dose-response study to find a therapeutic window with maximal anabolic effects and minimal liver impact.
-
Monitoring: Regularly monitor liver function through blood tests to track the severity of this side effect.
-
Compound Purity: Impurities in the this compound compound, especially from unregulated sources, can contribute to hepatotoxicity. Ensure you are using a high-purity, verified compound.
Data Presentation: Preclinical Efficacy of this compound in Rats
The following tables summarize the dose-dependent effects of orally administered this compound on the levator ani muscle (anabolic activity) and prostate weight (androgenic activity) in castrated male rats.
Table 1: Effect of this compound on Levator Ani Muscle Weight
| Dose (mg/kg/day) | Change in Levator Ani Weight (relative to castrated control) |
| 0.03 | Stimulation observed[5] |
| 0.1 | Increased weight above intact control[5] |
| 0.3 | Efficacy similar to testosterone propionate (B1217596) (0.5 mg/kg)[5] |
| 10 | Additive effect with testosterone propionate[3] |
Table 2: Effect of this compound on Prostate Weight
| Dose (mg/kg/day) | Change in Prostate Weight (relative to castrated control) |
| < 30 | No significant stimulation above intact control[5] |
| 10 | Partial antagonism of testosterone propionate-induced growth[3] |
| 30 | Efficacy similar to testosterone propionate (0.5 mg/kg)[5] |
Experimental Protocols
Key In Vitro Experiment: AR Transactivation Assay
This assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.
-
Cell Culture: Plate AR-positive cells (e.g., ZR-75-1 or LNCaP) in a 96-well plate in medium containing 5% charcoal-stripped serum.[8]
-
Transfection: Co-transfect the cells with an androgen response element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control such as dihydrotestosterone (B1667394) (DHT).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the ARE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Key In Vivo Experiment: Hershberger Assay in Castrated Rats
This assay is a standard method for evaluating the anabolic and androgenic properties of a compound.[2]
-
Animal Model: Use young, castrated male rats.
-
Acclimation: Allow the animals to acclimate for at least one week after castration.
-
Dosing: Administer this compound orally at various doses daily for a set period (e.g., 10-14 days). Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Body Weight Monitoring: Record the body weight of each animal daily.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the levator ani muscle, prostate, and seminal vesicles.
-
Data Analysis: Compare the weights of the target tissues between the different treatment groups.
Visualizing Workflows and Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Vosilasarm-Induced Liver Enzyme Elevation in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Vosilasarm (RAD-140) in animal models. The information is tailored to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence and nature of liver enzyme elevation with this compound in preclinical animal models?
A1: In a key preclinical study involving cynomolgus monkeys, administration of this compound at doses of 0.01, 0.1, and 1.0 mg/kg/day for 28 days resulted in minimal elevation of liver enzymes.[1] It was noted that no elevation greater than two-fold of the baseline levels was observed for liver enzymes.[1] In contrast, preliminary clinical studies in humans with metastatic breast cancer have shown higher rates of elevated liver enzymes, including aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[2]
Q2: What is the proposed mechanism of this compound-induced liver enzyme elevation?
A2: The precise mechanism is not fully elucidated, but it is believed to be related to its function as a selective androgen receptor modulator (SARM). The leading hypothesis suggests that, similar to some anabolic-androgenic steroids, this compound's interaction with androgen receptors in the liver may lead to a dysregulation of bile acid transport.[3] This can result in cholestasis, a condition where bile flow from the liver is reduced or blocked, leading to the accumulation of bile acids and subsequent liver cell injury.[4][5] The molecular mechanism may involve the androgen receptor's influence on the expression or function of key bile transporters like the Bile Salt Export Pump (BSEP).[3]
Q3: Are there specific animal models that are more susceptible to this compound-induced liver effects?
A3: Currently, detailed comparative data on the susceptibility of different animal models are limited. The most cited preclinical safety data is from studies in cynomolgus monkeys and rats.[6][7] While monkeys showed minimal liver enzyme elevations, it is crucial to monitor liver function in any animal model used for this compound research. The choice of species for toxicology studies should be justified based on similarities in metabolic profiles and androgen receptor physiology to humans.
Q4: What are the typical clinical signs of liver injury to monitor in animals treated with this compound?
A4: Beyond serum biochemistry, researchers should monitor for clinical signs such as jaundice (yellowing of the skin, eyes, and mucous membranes), changes in urine or feces color, abdominal swelling, lethargy, and loss of appetite. Regular cage-side observations are a critical component of preclinical toxicology studies.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Greater than two-fold elevation in ALT/AST levels in a single animal. | - Idiosyncratic reaction. - Dosing error. - Pre-existing subclinical liver condition. | - Immediately re-test the animal to confirm the finding. - Review dosing records and procedures for accuracy. - Consider removing the animal from the study and performing a necropsy with histopathological analysis of the liver. |
| Consistent, dose-dependent elevation in liver enzymes across a treatment group. | - this compound-induced hepatotoxicity at the tested dose levels. | - Reduce the dose in subsequent cohorts to establish a no-observed-adverse-effect level (NOAEL). - Increase the frequency of liver function monitoring. - Collect liver tissue for histopathology and biomarker analysis at the end of the study. |
| Elevated bilirubin (B190676) and alkaline phosphatase (ALP) with minimal or mild ALT/AST elevation. | - Suggests a cholestatic pattern of liver injury. | - Analyze serum bile acids to confirm cholestasis. - Perform histopathological examination of the liver, focusing on bile ducts and canaliculi. - Investigate the expression of bile acid transporters (e.g., BSEP) in liver tissue. |
| No significant elevation in liver enzymes, but other signs of toxicity are present. | - The observed toxicity may not be liver-related. - Liver injury may be occurring without significant enzyme leakage (e.g., steatosis). | - Broaden the scope of toxicological assessment to include other organs. - Conduct a thorough histopathological examination of the liver and other tissues. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on liver enzymes in cynomolgus monkeys.
| Dose Level (mg/kg/day) | Duration of Treatment | Observed Change in Liver Enzymes (ALT/AST) | Reference |
| 0.01 | 28 days | < 2-fold increase from baseline | [1] |
| 0.1 | 28 days | < 2-fold increase from baseline | [1] |
| 1.0 | 28 days | < 2-fold increase from baseline | [1] |
Experimental Protocols
Protocol: Assessment of this compound-Induced Liver Injury in Cynomolgus Monkeys
1. Animal Model and Husbandry:
-
Species: Cynomolgus monkey (Macaca fascicularis).
-
Sex: Male and/or female, as appropriate for the study design.
-
Age: Young adults.
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines, with appropriate environmental enrichment.
2. Dosing and Administration:
-
Test Article: this compound (RAD-140).
-
Vehicle: An appropriate vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
Dose Levels: Vehicle control, low dose, mid dose, and high dose (e.g., 0.01, 0.1, 1.0 mg/kg/day).
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Daily for a specified duration (e.g., 28 days).
3. Monitoring and Sample Collection:
-
Clinical Observations: Daily cage-side observations for any signs of toxicity.
-
Body Weight: Measured at least weekly.
-
Blood Sampling: Collected at baseline (pre-dose) and at regular intervals during the study (e.g., weekly) and at termination.
-
Serum Biochemistry: Analyze serum for a full panel of liver function tests, including ALT, AST, alkaline phosphatase (ALP), total bilirubin, gamma-glutamyl transferase (GGT), and total bile acids.
-
Hematology: Complete blood count (CBC) and coagulation panels.
4. Terminal Procedures:
-
Necropsy: A full necropsy should be performed on all animals at the end of the study.
-
Organ Weights: Liver and other relevant organs should be weighed.
-
Histopathology: Liver tissue should be collected and preserved in 10% neutral buffered formalin for histopathological examination. Sections should be stained with hematoxylin (B73222) and eosin (B541160) (H&E). Special stains may be used to assess for cholestasis or fibrosis if indicated.
Visualizations
Signaling Pathway
References
- 1. Drug-Induced Liver Injury Associated With Alpha Bolic (RAD-140) and Alpha Elite (RAD-140 and LGD-4033) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptors as therapeutic targets in cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-talk between the Androgen Receptor and the Liver X Receptor: IMPLICATIONS FOR CHOLESTEROL HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Potential RAD-140 Hepatotoxicity in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the selective androgen receptor modulator (SARM), RAD-140. The information provided is intended to help mitigate the potential for hepatotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the nature of RAD-140-associated liver injury observed in studies?
A1: Case reports indicate that RAD-140 can induce drug-induced liver injury (DILI), which typically presents as a cholestatic or mixed (cholestatic and hepatocellular) injury.[1][2][3][4][5][6] Symptoms may include jaundice, pruritus (itching), fatigue, dark urine, and elevated liver enzymes.[1][2][3][4][5][6] Histological findings from liver biopsies often show canalicular cholestasis (bile plugs in the bile ducts) with minimal inflammation or necrosis.[1][3] In most reported cases, liver function tests returned to normal after discontinuation of RAD-140.[1][2][3][4][5][6]
Q2: What are the suspected mechanisms of RAD-140 hepatotoxicity?
A2: The precise mechanisms of RAD-140-induced hepatotoxicity are not fully elucidated and are largely speculative.[7] The prevailing hypothesis draws parallels with anabolic-androgenic steroid (AAS)-induced liver injury.[7] It is suggested that RAD-140, by interacting with androgen receptors in the liver, may dysregulate bile acid homeostasis.[7] This could involve the inhibition of key bile acid transporters, such as the Bile Salt Export Pump (BSEP), leading to an accumulation of cytotoxic bile acids within hepatocytes and subsequent cholestatic injury.[7] Other proposed contributing factors include oxidative stress and idiosyncratic immune responses.[4][8]
Q3: Are there any established mitigating agents for RAD-140 hepatotoxicity?
A3: While no agents are specifically approved for mitigating RAD-140 hepatotoxicity, two compounds, N-acetylcysteine (NAC) and Tauroursodeoxycholic acid (TUDCA), are often considered based on their mechanisms of action in other forms of DILI.
-
N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) (GSH).[9] Its primary role in mitigating DILI is thought to be through replenishing GSH stores, directly scavenging reactive oxygen species (ROS), and reducing oxidative stress.[9] While well-established for acetaminophen (B1664979) toxicity, its efficacy in cholestatic DILI is still under investigation.[10]
-
Tauroursodeoxycholic acid (TUDCA): TUDCA is a hydrophilic bile acid that has shown protective effects in various cholestatic liver diseases.[11] Its mechanisms include protecting hepatocytes from the toxicity of hydrophobic bile acids, promoting bile flow, and inhibiting apoptosis (programmed cell death) by modulating various signaling pathways.[11]
Q4: How can I monitor for potential hepatotoxicity in my in vivo (animal) studies?
A4: Regular monitoring of serum liver function markers is crucial. Key indicators include:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (B190676) (TBIL)
-
Gamma-glutamyl transferase (GGT)
Histopathological analysis of liver tissue at the end of the study is also essential to assess for any cellular damage, cholestasis, inflammation, or fibrosis.
Q5: What in vitro models can be used to assess RAD-140 hepatotoxicity?
A5: Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic and transport functions of the liver.[12][13][14] These cells can be used to assess cytotoxicity, oxidative stress, and the inhibition of key transporters like BSEP following exposure to RAD-140.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Elevated ALT/AST in animal studies | Hepatocellular injury | - Confirm the purity of the RAD-140 compound. - Reduce the dosage of RAD-140. - Consider co-administration with a hepatoprotective agent like NAC for further investigation. - Perform histological analysis to confirm hepatocellular damage. |
| Elevated ALP/Bilirubin in animal studies | Cholestatic injury | - Confirm the purity of the RAD-140 compound. - Reduce the dosage of RAD-140. - Consider co-administration with a choleretic and cytoprotective agent like TUDCA for further investigation. - Perform histological analysis to look for evidence of cholestasis (e.g., bile plugs). |
| High variability in liver enzyme data | - Individual animal response - Inconsistent dosing or sample collection | - Increase the number of animals per group. - Ensure consistent timing of dosing and blood collection. - Standardize animal handling procedures to minimize stress. |
| In vitro cytotoxicity observed at low RAD-140 concentrations | - Lot-to-lot variability of primary hepatocytes - Contamination of cell culture | - Test multiple lots of primary hepatocytes. - Use a fresh vial of RAD-140 and sterile technique. - Include appropriate vehicle controls. |
Quantitative Data Summary
The following table summarizes liver function test data from a case report of RAD-140 induced liver injury. It is important to note that this is from a single human case and may not be representative of all situations. Preclinical data in monkeys at doses of 0.01 mg/kg and 0.1 mg/kg did not show elevations in liver enzymes greater than two-fold from baseline.[5]
| Parameter | Reference Range | Emergency Department (+7 weeks) | Hepatology Visit (+8 weeks) | Peak Level |
| Total Bilirubin | 0.2-1.2 mg/dL | 10.8 mg/dL | 32.3 mg/dL | 38.5 mg/dL |
| Alkaline Phosphatase (ALP) | 32-91 IU/L | 151 IU/L | 181 IU/L | 251 IU/L |
| Alanine Aminotransferase (ALT) | 17-63 IU/L | 171 IU/L | 125 IU/L | 212 IU/L |
| Aspartate Aminotransferase (AST) | 15-41 IU/L | 71 IU/L | 82 IU/L | 120 IU/L |
| International Normalized Ratio (INR) | <1.0 | WNL | 0.96 | 1.47 |
Data adapted from a case report of a 24-year-old male who had been taking RAD-140 for 5 weeks.[1]
Experimental Protocols
In Vivo Study: Evaluating the Efficacy of NAC and TUDCA in a Rodent Model of RAD-140 Induced Hepatotoxicity
Objective: To assess the potential hepatotoxicity of RAD-140 in rodents and to determine if co-administration of N-acetylcysteine (NAC) or Tauroursodeoxycholic acid (TUDCA) can mitigate these effects.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
RAD-140
-
N-acetylcysteine (NAC)
-
Tauroursodeoxycholic acid (TUDCA)
-
Vehicle (e.g., corn oil, sterile water)
-
Blood collection tubes (for serum separation)
-
Reagents for liver function tests (ALT, AST, ALP, Bilirubin)
-
Formalin and paraffin (B1166041) for histology
-
Reagents for oxidative stress markers (MDA, GSH, SOD)
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: RAD-140
-
Group 3: RAD-140 + NAC
-
Group 4: RAD-140 + TUDCA
-
Group 5: NAC alone
-
Group 6: TUDCA alone
-
-
Dosing:
-
Administer RAD-140 orally at a dose known to be pharmacologically active.
-
Administer NAC and TUDCA (e.g., orally or via intraperitoneal injection) at established effective doses from the literature.
-
The duration of the study can range from 4 to 8 weeks.
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Collect blood via tail vein at baseline and at regular intervals (e.g., weekly) for serum liver function tests.
-
-
Terminal Procedures:
-
At the end of the study, collect a final blood sample via cardiac puncture.
-
Euthanize the animals and perfuse the liver with saline.
-
Collect liver tissue for histopathological analysis and for the measurement of oxidative stress markers.
-
In Vitro Study: Assessing RAD-140 Cytotoxicity and the Protective Effects of NAC and TUDCA in Primary Hepatocytes
Objective: To evaluate the direct cytotoxic effects of RAD-140 on primary hepatocytes and to investigate the potential protective effects of NAC and TUDCA.
Materials:
-
Cryopreserved primary human or rodent hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
RAD-140
-
N-acetylcysteine (NAC)
-
Tauroursodeoxycholic acid (TUDCA)
-
Cytotoxicity assay kits (e.g., LDH release, MTT)
-
Reagents for measuring oxidative stress (e.g., ROS-Glo)
-
BSEP inhibition assay kit
Methodology:
-
Cell Culture: Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.
-
Treatment:
-
Pre-treat a subset of wells with NAC or TUDCA for a specified period (e.g., 1-2 hours).
-
Expose the hepatocytes to a range of RAD-140 concentrations, with and without NAC/TUDCA pre-treatment. Include vehicle controls.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Cytotoxicity: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium and assess cell viability using an MTT assay.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe.
-
BSEP Inhibition: Perform a BSEP inhibition assay using a fluorescent substrate to determine if RAD-140 directly inhibits this transporter.
-
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of RAD-140 induced hepatotoxicity.
Caption: Mechanisms of action for NAC and TUDCA in mitigating liver injury.
Caption: Experimental workflows for in vivo and in vitro studies.
References
- 1. RAD-140 Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholestatic Drug-Induced Liver Injury From Rad-140 Successfully Treated With Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) | Semantic Scholar [semanticscholar.org]
- 9. "Selective Androgen Receptor Modulators Leading to Liver Injury: A Case" by Michael R. Demangone, Karam R. Abi Karam et al. [digitalcommons.kansascity.edu]
- 10. A proposed in vitro cytotoxicity test battery to detect and predict hepatotoxicity via multiple mechanisms and pathways: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 13. Primary hepatocyte cultures as in vitro tools for toxicity testing: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Vosilasarm Research: A Technical Support Center for Identifying and Controlling Variables
For researchers, scientists, and drug development professionals engaged in the study of Vosilasarm (also known as RAD140), this technical support center provides essential guidance on navigating the complexities of experimental design and execution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as an agonist at the androgen receptor (AR) in tissues like muscle and bone, promoting anabolic effects.[3][4][5] Conversely, in tissues such as the breast and prostate, it can act as an antagonist, blocking AR activation and subsequent cellular proliferation.[3][4][5]
Q2: What are the key binding affinity and selectivity parameters for this compound?
This compound exhibits a high binding affinity for the androgen receptor. Key quantitative data are summarized in the table below.
| Parameter | Value | Comparison |
| Ki (Androgen Receptor) | 7 nM | Testosterone: 29 nM, DHT: 10 nM |
| IC50 (Progesterone Receptor) | 750 nM | Progesterone: 0.2 nM |
This table summarizes key binding affinity data for this compound.
Q3: What are the reported side effects of this compound in clinical trials?
Preliminary clinical studies in women with metastatic breast cancer have reported side effects including vomiting, dehydration, constipation, decreased appetite, weight loss, and elevated liver enzymes (aspartate aminotransferase and alanine (B10760859) aminotransferase).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound research.
In Vitro Experimentation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability or Unexpected Cytotoxicity | - High concentration of this compound or solvent (e.g., DMSO).- Cell line sensitivity.- Contamination of cell culture. | - Perform a dose-response curve to determine the optimal concentration.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% DMSO).- Use a different, less sensitive cell line if appropriate.- Regularly test for mycoplasma and other contaminants. |
| Inconsistent Results in Reporter Gene Assays | - Variable transfection efficiency.- Inconsistent cell density at the time of treatment.- Degradation of this compound in culture medium. | - Optimize transfection protocol and use a co-transfected control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[6]- Ensure uniform cell seeding and confluency across all wells.- Prepare fresh this compound dilutions for each experiment and minimize exposure to light and air. |
| No or Weak Signal in Western Blot for p-ERK | - Suboptimal antibody concentration.- Insufficient this compound stimulation time or dose.- Issues with protein extraction or sample degradation. | - Titrate the primary antibody to find the optimal concentration.- Perform a time-course and dose-response experiment to determine the peak of ERK phosphorylation.- Use fresh lysis buffer with phosphatase and protease inhibitors. |
In Vivo Experimentation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Animal Body Weight or Muscle Mass | - Inconsistent drug administration (gavage, injection).- Animal stress affecting feeding and growth.- Genetic drift in the animal colony. | - Ensure proper training of personnel for consistent dosing techniques.- Acclimatize animals to the housing and handling procedures before the study begins.- Use animals from a reputable supplier and randomize them into treatment groups. |
| Unexpected Liver Toxicity | - High dose of this compound.- Vehicle-related toxicity.- Pre-existing health conditions in animals. | - Conduct a dose-ranging study to identify a non-toxic efficacious dose.- Include a vehicle-only control group to assess the effects of the delivery vehicle.- Perform a health screen of animals before starting the experiment. |
| Discrepancy Between Anabolic and Androgenic Effects | - Incorrect animal model (e.g., intact vs. castrated).- Age of the animals. | - Use castrated male rats to provide a sensitive model for assessing androgenic activity with a low endogenous androgen background.[7]- Use immature rats for certain assays as they are more sensitive to exogenous androgens. |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is adapted from a standard radioligand binding assay to determine the binding affinity of this compound for the androgen receptor.
Materials:
-
Rat prostate cytosol (source of androgen receptors)
-
[3H]-R1881 (radioligand)
-
This compound (test compound)
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In duplicate tubes, add a fixed concentration of [3H]-R1881.
-
Add the different concentrations of this compound to the respective tubes.
-
For total binding, add only [3H]-R1881. For non-specific binding, add [3H]-R1881 and a high concentration of unlabeled R1881.
-
Add the rat prostate cytosol to all tubes and incubate overnight at 4°C.
-
Separate bound from free radioligand using a hydroxylapatite slurry.
-
Add scintillation cocktail to the washed pellets and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki using competitive binding analysis software.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Study in a Castrated Rat Model
This protocol is designed to assess the anabolic and androgenic effects of this compound.
Animals:
-
Immature male Sprague-Dawley rats, castrated at a specific age.
Procedure:
-
Allow animals to recover from castration surgery.
-
Randomize animals into treatment groups: Vehicle control, Testosterone Propionate (positive control), and different dose levels of this compound.
-
Administer the compounds orally (gavage) or via subcutaneous injection daily for a set period (e.g., 10-14 days).
-
Monitor body weight daily.
-
At the end of the study, euthanize the animals and carefully dissect and weigh the levator ani muscle (anabolic effect) and the prostate and seminal vesicles (androgenic effects).
-
Compare the organ weights between the different treatment groups.
Visualizing Key Pathways and Workflows
To further aid in experimental design and data interpretation, the following diagrams illustrate key concepts in this compound research.
This compound Signaling Pathway
In Vitro Experimental Workflow
Logical Flow for Troubleshooting
References
- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 3. broadpharm.com [broadpharm.com]
- 4. protocols.io [protocols.io]
- 5. Facebook [cancer.gov]
- 6. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Vosilasarm degradation prevention in long-term storage
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds like Vosilasarm (RAD-140) is paramount for reproducible and reliable experimental results. This technical support center provides essential guidance on preventing degradation during long-term storage and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder and solutions?
A1: For optimal stability, this compound in its powdered form should be stored at -20°C for up to three years. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for a maximum of one to two years.[1] Short-term excursions to ambient temperatures for shipping are generally acceptable, but prolonged exposure should be avoided.
Q2: I left my this compound solution at room temperature for an extended period. Is it still usable?
A2: Prolonged exposure of this compound solutions to room temperature is not recommended as it can lead to degradation. The stability of SARMs in solution can be compromised at warmer temperatures. It is advisable to perform an analytical check, such as HPLC-MS/MS, to assess the purity of the solution before use. If this is not possible, it is best to discard the solution and prepare a fresh one from a properly stored stock.
Q3: My this compound powder has changed color/texture. What should I do?
A3: Any change in the physical appearance of the this compound powder, such as discoloration or clumping, may indicate degradation or contamination. Do not use the powder. Contact your supplier for a replacement and review your storage procedures to ensure they meet the recommended guidelines.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles can accelerate the degradation of some compounds. While some SARMs have shown stability through a limited number of freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes after the initial preparation. This minimizes the number of times the main stock is subjected to temperature fluctuations.
Q5: What are the likely degradation pathways for this compound?
A5: this compound's chemical structure contains several functional groups that could be susceptible to degradation under certain conditions:
-
Hydrolysis: The 1,3,4-oxadiazole (B1194373) ring and the aromatic nitrile groups can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening or conversion to a carboxylic acid, respectively.[1][2][3]
-
Oxidation: The aromatic amine moiety could be prone to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.[4][5][6][7]
-
Photodegradation: Exposure to UV light can induce degradation in compounds with aromatic and heteroaromatic rings. It is crucial to store this compound, both in solid and solution form, protected from light.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially linked to its degradation.
| Observed Issue | Potential Cause Related to Degradation | Recommended Action |
| Inconsistent or lower than expected bioactivity in vitro/in vivo. | The actual concentration of active this compound may be lower than calculated due to degradation in the stock solution or working solutions. | 1. Prepare fresh working solutions from a stock that has been stored correctly at -80°C. 2. If the issue persists, prepare a new stock solution from powder. 3. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) with a certified reference standard. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These peaks may represent degradation products of this compound. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the unknown peaks match. 3. Characterize the structure of the degradation products using high-resolution mass spectrometry (HRMS) and NMR if necessary. |
| Precipitation observed in thawed stock solution. | While not strictly degradation, precipitation can alter the effective concentration. This may be more likely if the solvent is not completely anhydrous or if the storage temperature fluctuated. | 1. Gently warm the solution and sonicate to attempt redissolution.[1] 2. If precipitation persists, centrifuge the solution and quantify the supernatant concentration. 3. Consider preparing fresh stock in a high-purity, anhydrous solvent. |
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions (perform in parallel):
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
- Analyze the samples using a stability-indicating HPLC-MS/MS method (see Protocol 2).
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC-MS/MS Method for this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the parent ion of this compound and potential degradation products. The exact mass transitions should be optimized by infusing a standard solution.
Visualizations
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Addressing poor bioavailability of Vosilasarm in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of Vosilasarm (RAD140), with a focus on ensuring optimal bioavailability and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RAD140 or EP0062) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to and activate androgen receptors (ARs) in specific tissues.[1][2] In tissues like skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.[1][2] Conversely, in tissues such as the prostate and breast, it can act as an antagonist, blocking AR activation.[1][3]
Q2: Is the oral bioavailability of this compound considered poor?
Contrary to some experimental observations of poor performance, preclinical data indicate that this compound has good oral bioavailability.[4][5] Studies in rats have shown an oral bioavailability ranging from 27% to 63%, and in monkeys, it is between 65% and 75%.[4][5] Issues encountered in experimental setups are often related to formulation and solubility rather than inherent poor absorption of the molecule itself.[5][6]
Q3: What are the key binding and activity parameters of this compound?
This compound exhibits a high affinity for the androgen receptor. For detailed quantitative data on its binding affinity and in vitro activity, please refer to the data summary tables below.
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | 27-63% | [5] |
| Monkey | 65-75% | [5] | |
| Elimination Half-life | Human | 45-60 hours | [4] |
| Androgen Receptor (AR) Binding Affinity (Ki) | In vitro | 7 nM | [4][5] |
| AR Activation (EC50) | In vitro (C2C12 cells) | 0.1 nM | [4] |
| Microsomal Stability (t1/2) | Rat, Monkey, Human | > 2 hours | [5] |
Table 2: In Vivo Anabolic and Androgenic Activity of this compound in Castrated Rats
| Tissue | This compound Dose (oral) | Effect Compared to Testosterone Propionate (1 mg/kg/day) | Reference |
| Levator Ani Muscle | 10 mg/kg/day | 117% stimulation | [4] |
| Prostate Weight | 10 mg/kg/day | 67% stimulation | [4] |
| Seminal Vesicle Weight | 10 mg/kg/day | 59% stimulation | [4] |
Troubleshooting Guide
Problem 1: Precipitation of this compound in aqueous solutions for in vitro assays.
-
Cause: this compound is a lipophilic compound with low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous cell culture media or buffer, the compound can precipitate out of solution, leading to a lower effective concentration and inconsistent results.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (ideally ≤ 0.1%) to minimize solvent effects on cells, while still maintaining the solubility of this compound.
-
Use Solubilizing Agents: For certain in vitro assays where cell viability is not a concern, consider the use of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in your buffer to improve solubility.[7]
-
Serum in Media: For cell-based assays, the presence of serum (e.g., FBS) can aid in solubilizing lipophilic compounds.
-
Sonication: Gentle sonication of the final solution can help to disperse small, aggregated particles, but it may not fully solubilize precipitated compound.[5][7]
-
Problem 2: Inconsistent or lower-than-expected efficacy in animal studies.
-
Cause: This is often due to improper formulation, leading to poor and variable absorption after oral gavage. The compound may precipitate in the dosing vehicle or in the gastrointestinal tract.
-
Solution: Use a validated formulation protocol. Several vehicles have been successfully used in preclinical studies to ensure the bioavailability of this compound.[5][6]
-
Protocol 1: PEG-based vehicle: A common formulation consists of a mixture of solvents.[5][6]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Preparation: Dissolve the this compound in DMSO first. Then, add the PEG300 and Tween-80, ensuring each is fully mixed. Finally, add the saline dropwise while vortexing to prevent precipitation. This should result in a clear solution.[5]
-
-
Protocol 2: Cyclodextrin-based vehicle:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Preparation: Prepare the 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution first. Dissolve the this compound in DMSO. Then, add the DMSO stock to the cyclodextrin (B1172386) solution. This may form a suspension and may require sonication.[5][6]
-
-
Protocol 3: Oil-based vehicle:
-
10% DMSO
-
90% Corn Oil
-
Preparation: Dissolve the this compound in DMSO and then mix with the corn oil.[5]
-
-
-
Best Practices for In Vivo Formulation:
-
Always prepare the formulation fresh on the day of dosing.
-
Visually inspect the formulation for any precipitation before administration.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Experimental Protocols and Visualizations
This compound Signaling Pathway
This compound exerts its effects by binding to the androgen receptor (AR). In target tissues like muscle, this binding event leads to a conformational change in the AR, its translocation to the nucleus, and the subsequent modulation of target gene transcription, promoting anabolic effects.
Caption: this compound's mechanism of action in a target cell.
Experimental Workflow for In Vivo Formulation Preparation
The following workflow illustrates the steps for preparing a stable this compound formulation for oral administration in animal studies, which is critical for achieving consistent bioavailability.
Caption: Workflow for preparing this compound for in vivo studies.
Logical Relationship: Bioavailability Troubleshooting
This diagram outlines the logical steps to troubleshoot poor experimental outcomes that might be mistakenly attributed to poor bioavailability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile | C20H16ClN5O2 | CID 44200882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Testolone (RAD140) | androgen receptor modulator | CAS 1182367-47-0 | Buy Testolone (RAD140) from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Vosilasarm in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to vosilasarm in cancer cell line experiments. The information is based on the known mechanism of action of this compound and established principles of endocrine resistance in breast cancer, as specific resistance mechanisms to this compound are still an emerging area of research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as RAD140 or EP0062) is a nonsteroidal selective androgen receptor modulator (SARM).[1] It acts as an agonist of the androgen receptor (AR), meaning it binds to and activates the AR.[1] In AR-positive (AR+), estrogen receptor-positive (ER+) breast cancer cells, activation of the AR by this compound has been shown to suppress tumor growth.[2][3][4] One of the proposed mechanisms for this anti-proliferative effect is the AR-mediated suppression of the ESR1 gene, which codes for the estrogen receptor.[5] This crosstalk between the AR and ER signaling pathways is a key aspect of this compound's action in ER+ breast cancer.[6][7][8]
Q2: In which cancer cell lines is this compound expected to be effective?
This compound is being developed for the treatment of AR+, ER+, and HER2-negative breast cancer.[1][9] Therefore, it is expected to be most effective in breast cancer cell lines that express both the androgen receptor and the estrogen receptor, such as MCF-7 and ZR-75-1.[5][10][11][12] Its efficacy in other cancer types is still under investigation.
Q3: What are the potential reasons for observing reduced sensitivity or resistance to this compound in my cell line experiments?
While specific mechanisms of acquired resistance to this compound are not yet fully elucidated in the literature, researchers may encounter reduced sensitivity due to several potential factors, extrapolated from general mechanisms of endocrine resistance in breast cancer. These can be broadly categorized as:
-
Alterations in the Target Pathway:
-
Downregulation or mutation of the Androgen Receptor (AR): A decrease in the expression of AR or mutations in the AR gene could prevent this compound from effectively binding to and activating its target.
-
Changes in AR co-regulator proteins: The transcriptional activity of AR is dependent on the recruitment of co-activator and co-repressor proteins. Alterations in the expression or function of these co-regulators can impact the downstream effects of AR activation.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Estrogen Receptor (ER) signaling: In ER+ cell lines, the complex interplay between AR and ER is crucial.[6][7][8] Resistance to this compound could emerge if the cancer cells develop mechanisms to bypass the AR-mediated suppression of ER signaling. This could include mutations in the ESR1 gene that lead to constitutive, ligand-independent activation of the ER.[13]
-
Activation of growth factor signaling pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that promote cell survival and proliferation. Key pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][13][14]
-
-
Drug Efflux and Metabolism:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump drugs out of the cell, reducing the intracellular concentration of this compound and limiting its efficacy.
-
Q4: Are there any known combination therapies that can overcome or prevent resistance to this compound?
Preclinical and clinical studies suggest that combination therapies may be an effective strategy. The combination of this compound with CDK4/6 inhibitors (like palbociclib) has shown enhanced anti-tumor activity in preclinical models of AR+/ER+ breast cancer.[15][16][17][18] Additionally, clinical trials are underway to evaluate this compound in combination with mTOR inhibitors and other standard-of-care therapies.[2] For this compound-resistant tumors that remain driven by the estrogen receptor, the addition of a CDK4/6 inhibitor like palbociclib (B1678290) has demonstrated a potent antitumor effect in preclinical studies.[19]
Troubleshooting Guide: Reduced this compound Efficacy
This guide provides a structured approach to troubleshooting experiments where cancer cell lines show reduced sensitivity or acquired resistance to this compound.
Problem 1: Higher than Expected IC50 Value in a this compound-Sensitive Cell Line
If you observe a higher than expected half-maximal inhibitory concentration (IC50) in a cell line that is reported to be sensitive to this compound, consider the following potential causes and solutions.
| Potential Cause | Verification Step | Proposed Solution |
| Cell Line Integrity | Verify the identity of your cell line via short tandem repeat (STR) profiling. Check for mycoplasma contamination. | Use authenticated, low-passage cells for your experiments. Regularly test for mycoplasma. |
| Reagent Quality | Confirm the purity and concentration of your this compound stock. Ensure proper storage conditions (-20°C or -80°C). | Purchase this compound from a reputable supplier. Prepare fresh stock solutions and aliquot to avoid multiple freeze-thaw cycles. |
| Experimental Protocol | Review your cell viability assay protocol (e.g., MTT, CellTiter-Glo) for accuracy in cell seeding density, drug incubation time, and reagent concentrations. | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. A standard incubation time for IC50 determination is 72 hours.[20][21] |
| Assay Interference | Some compounds can interfere with the chemistry of cell viability assays. For example, colored compounds can affect absorbance readings in an MTT assay. | Run appropriate controls, including a vehicle-only control and a no-cell control with the drug to check for assay interference. |
Problem 2: Development of Acquired Resistance to this compound
If your cell line initially responds to this compound but develops resistance over time with continuous exposure, the following table provides guidance on investigating the potential mechanisms and strategies to overcome this resistance.
Table 1: Example IC50 Values in this compound-Sensitive vs. Resistant Cell Lines
The following data are for illustrative purposes to represent a typical shift in IC50 upon the development of resistance. Researchers should generate their own data for their specific cell lines.
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Resistance |
| MCF-7 | 10 - 50 | 500 - 1000 | 10 - 100 |
| ZR-75-1 | 5 - 30 | 300 - 800 | 10 - 160 |
| Potential Resistance Mechanism | Experimental Verification | Strategy to Overcome Resistance |
| Altered AR Signaling | Western Blot: Check for changes in total AR protein levels. RT-qPCR: Analyze AR mRNA expression. Sanger Sequencing: Sequence the AR gene to identify potential mutations. | If AR expression is lost, this compound is unlikely to be effective. Consider alternative therapeutic strategies. |
| Upregulation of ER Signaling | Western Blot: Assess levels of total ERα and phosphorylated ERα. RT-qPCR: Measure expression of ER target genes (e.g., PGR, TFF1). Sanger Sequencing: Sequence the ESR1 gene for activating mutations. | Combine this compound with an ER antagonist (e.g., fulvestrant) or a CDK4/6 inhibitor (e.g., palbociclib), as preclinical data suggests this can be effective in ER-driven resistance.[19] |
| Activation of PI3K/AKT/mTOR Pathway | Western Blot: Analyze the phosphorylation status of key pathway proteins (p-AKT, p-mTOR, p-S6K). | Combine this compound with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus). Clinical trials are exploring the combination of this compound with mTOR inhibitors.[2][14][16][22] |
| Activation of MAPK/ERK Pathway | Western Blot: Examine the phosphorylation levels of MEK and ERK. | Consider combination with a MEK inhibitor (e.g., trametinib). |
| Increased Drug Efflux | RT-qPCR/Western Blot: Measure the expression of ABC transporters (e.g., ABCB1/MDR1). Functional Assays: Use a fluorescent substrate of ABCB1 (e.g., rhodamine 123) with and without an ABCB1 inhibitor (e.g., verapamil) to assess efflux activity. | Combine this compound with an inhibitor of the identified drug efflux pump. |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's mechanism of action in AR+/ER+ breast cancer cells.
References
- 1. Targeting Androgen/Estrogen Receptors Crosstalk in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. umbrellalabs.is [umbrellalabs.is]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Revisiting Androgen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line MCF-7 (CVCL_0031) [cellosaurus.org]
- 12. elabscience.com [elabscience.com]
- 13. Frontiers | Mechanisms of endocrine resistance in hormone receptor-positive breast cancer [frontiersin.org]
- 14. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. openalex.org [openalex.org]
- 17. Real-World Data of Palbociclib in Combination With Endocrine Therapy for the Treatment of Metastatic Breast Cancer in Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. Pre-clinical study of drug combinations that reduce breast cancer burden due to aberrant mTOR and metabolism promoted by LKB1 loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journal.waocp.org [journal.waocp.org]
- 22. A First-in-Human Phase 1 Study of a Novel Selective Androgen Receptor Modulator (SARM), RAD140, in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Side effects of Vosilasarm observed in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Vosilasarm (also known as RAD140) observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What were the most common side effects of this compound observed in preclinical animal studies?
A1: Preclinical studies in rats and cynomolgus monkeys identified several side effects. In monkeys, the most notable observations were a suppression of testosterone (B1683101) levels, changes in serum lipids, and minimal elevation of liver enzymes.[1] Rats exhibited a tissue-selective anabolic effect, with a significant increase in muscle mass but a lesser impact on prostate and seminal vesicle weight compared to testosterone.[2]
Q2: Were the observed side effects in preclinical studies dose-dependent?
A2: Yes, some of the effects appeared to be dose-dependent. For instance, in cynomolgus monkeys, this compound stimulated an increase in body weight at doses of 0.1 mg/kg/day and higher.[1] The suppression of testosterone was also observed across three different dose levels (0.01 mg/kg, 0.1 mg/kg, and 1.0 mg/kg).[1] In rats, the anabolic effect on the levator ani muscle was dose-dependent.[2]
Q3: What specific changes in serum lipids were noted in the monkey studies?
A3: The preclinical studies in cynomolgus monkeys indicated a lowering of LDL, HDL, and triglycerides.[2] However, the publicly available data from these initial studies do not provide specific quantitative values for these changes.
Q4: How significant was the elevation in liver enzymes in preclinical models?
A4: In the 28-day study with cynomolgus monkeys, the elevation of liver transaminase levels was reported to be minimal.[1] Specifically, no animal at any dose showed an elevation of more than two-fold over its baseline value.[2] It is important to note that cases of liver toxicity have been reported with the non-medical use of this compound.[1]
Q5: Were there any observed effects on reproductive tissues in preclinical studies?
A5: Yes, this compound demonstrated tissue-selective effects on reproductive organs. In castrated immature rats, this compound had a less pronounced effect on the prostate and seminal vesicles compared to its potent anabolic effect on the levator ani muscle.[2] Furthermore, when administered with testosterone propionate (B1217596), this compound partially antagonized the testosterone-induced increase in the weight of the prostate and seminal vesicles.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Liver Enzyme Levels in Experimental Animals
Possible Cause:
-
Dose and Duration: High doses or prolonged administration of this compound may lead to more significant elevations in liver enzymes. The preclinical studies in monkeys, which showed minimal elevation, were conducted for 28 days.[1]
-
Animal Model: The susceptibility to liver effects can vary between species.
-
Concomitant Medications/Substances: The co-administration of other compounds could potentiate liver toxicity.
Troubleshooting Steps:
-
Verify Dosing: Double-check the concentration and volume of the administered this compound to ensure the correct dose was given.
-
Review Treatment Duration: Consider if the duration of your experiment exceeds that of the initial preclinical safety studies.
-
Baseline and Monitoring: Ensure you have pre-treatment (baseline) liver enzyme levels for each animal. Implement regular monitoring of liver function throughout the study.
-
Histopathology: If elevated liver enzymes are observed, consider performing histopathological analysis of liver tissue to assess for any cellular damage.
Issue 2: Inconsistent or Unexpected Anabolic Effects on Muscle Mass
Possible Cause:
-
Animal Model and Age: The anabolic response can be influenced by the species, strain, and age of the animals. The initial studies highlighting significant anabolic effects were conducted in young, castrated male rats.[2]
-
Route of Administration and Bioavailability: Ensure the method of administration (e.g., oral gavage) is consistent and allows for adequate absorption.
-
Diet and Exercise: The nutritional status and activity level of the animals can impact muscle growth.
Troubleshooting Steps:
-
Standardize Animal Model: Use a consistent species, strain, and age group for your experiments to minimize variability.
-
Confirm Formulation and Administration: Verify the stability and concentration of your this compound formulation. Ensure consistent administration technique.
-
Control Environmental Factors: Maintain a standardized diet and housing environment for all experimental animals.
-
Measure Muscle Weight Accurately: At the end of the study, carefully dissect and weigh specific muscles (e.g., levator ani) to quantify the anabolic effect.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data on the tissue-selective effects of this compound in preclinical rat studies.
Table 1: Effect of this compound on Levator Ani Muscle and Prostate Weight in Castrated Immature Rats (11-day treatment) [2]
| Treatment Group (Dose) | Levator Ani Muscle Weight (% of Sham Control) | Prostate Weight (% of Sham Control) |
| Vehicle (Castrated Control) | ~20% | ~10% |
| This compound (0.03 mg/kg) | Stimulated | Not specified |
| This compound (0.3 mg/kg) | ~100% | Not specified |
| Testosterone Propionate (1 mg/kg) | ~120% | ~110% |
| Sham (Non-castrated Control) | 100% | 100% |
Table 2: Agonist and Antagonist Effects of this compound in Combination with Testosterone Propionate (TP) in Castrated Immature Rats [2]
| Treatment Group | Levator Ani Muscle Weight (% of TP alone) | Seminal Vesicle Weight (% of TP alone) |
| TP (1 mg/kg) + this compound (10 mg/kg) | Additive effect | Partial antagonism |
Experimental Protocols
Key Experiment: Herschberger Assay for Androgenic and Anabolic Activity in Rats
This assay was used to determine the tissue-selective effects of this compound.
Methodology:
-
Animal Model: Young, castrated male rats. Castration is performed to create an androgen-naive state.
-
Acclimation: Animals are allowed to acclimate to the housing conditions.
-
Dosing:
-
This compound is administered orally (e.g., via gavage) daily for a specified period (e.g., 11 days).[2]
-
A vehicle control group (castrated rats receiving the vehicle solution) is included.
-
A positive control group receiving a reference androgen, such as testosterone propionate (TP), is included.[2]
-
A sham control group (non-castrated rats) is included to represent normal androgen levels.[2]
-
-
Necropsy and Tissue Collection: At the end of the treatment period, animals are euthanized. The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues are compared between the different treatment groups to assess the anabolic and androgenic activity of this compound.
Visualizations
References
Technical Support Center: Vosilasarm (RAD-140) Purity Validation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity of a Vosilasarm (also known as RAD-140) research compound. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during purity analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity validation crucial?
Q2: What is the acceptable purity level for a research-grade this compound compound?
A2: For research applications, a purity level of ≥98% is generally considered acceptable. High-quality suppliers often provide compounds with purity of 99% or higher. Always refer to the supplier's Certificate of Analysis (CoA) and independently verify the purity.
Q3: What are the primary analytical methods for determining this compound purity?
A3: The gold-standard techniques for purity determination of SARMs like this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[4][5][6]
Q4: What kind of impurities might be present in a this compound sample?
A4: Potential impurities can include residual solvents from synthesis, unreacted starting materials, intermediates from the synthetic route, and degradation products. The specific impurities will depend on the synthesis method used.[4][7]
Section 2: Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for quantifying the purity of a this compound sample by separating it from potential impurities.[4] A chromatogram is generated where the area of the main peak relative to the total area of all peaks determines the purity percentage.
Detailed Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a higher concentration of Mobile Phase A.
-
Gradually increase the concentration of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.
-
A typical gradient might be 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.[8]
-
Detection: UV detector set at a wavelength of 280 nm.[8]
-
Sample Preparation: Accurately weigh and dissolve the this compound compound in the mobile phase or a compatible solvent (like methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.[9]
-
Injection Volume: 10 µL.
Data Presentation:
The results from an HPLC analysis can be summarized as follows. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| This compound | 9.52 | 4850 | 99.18 |
| Impurity 1 | 7.34 | 25 | 0.51 |
| Impurity 2 | 11.05 | 15 | 0.31 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify the molecular weights of the main compound and any impurities.[10]
Detailed Protocol:
-
LC System: Use the same column and mobile phase conditions as the HPLC protocol.
-
MS Detector: An electrospray ionization (ESI) source is typically used for SARMs.[11]
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range appropriate for this compound (Molar Mass: 393.83 g·mol⁻¹) and potential impurities (e.g., 100-800 m/z).[2]
-
Data Analysis:
-
Confirm the main peak corresponds to the expected mass of this compound ([M+H]⁺ ≈ 394.8).
-
Analyze the mass spectra of any impurity peaks to propose their potential structures, which could be synthesis-related side products or degradation products.
-
Data Presentation:
| Peak (from HPLC) | Retention Time (min) | Observed Mass [M+H]⁺ | Identity/Comment |
| Main Peak | 9.52 | 394.8 | This compound (Expected: 394.8) |
| Impurity 1 | 7.34 | 255.3 | Potential synthesis precursor |
| Impurity 2 | 11.05 | 409.8 | Potential oxidation product (+16 Da) |
Section 3: Troubleshooting Guides
HPLC Troubleshooting
Q: My HPLC chromatogram shows no peaks, or the peaks are very small.
A: This indicates an issue with the sample, injection, or detection.
-
Possible Causes:
-
Incorrect sample preparation (not dissolved).
-
Injector malfunction or air bubble in the sample loop.
-
Detector lamp is off or has low energy.[12]
-
Wrong mobile phase composition preventing elution.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for absent or small HPLC peaks.
Q: My peaks are broad or show tailing.
A: This is often related to column health, mobile phase issues, or sample overload.
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample.[13]
-
Column Contamination/Degradation: Buildup of contaminants on the column frit or stationary phase.
-
pH Mismatch: The pH of the mobile phase is causing the analyte to interact poorly with the stationary phase.[13]
-
Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor HPLC peak shape.
Section 4: Understanding the Mechanism
This compound functions by binding to and activating androgen receptors (ARs) in a tissue-selective manner.[1] In tissues like muscle and bone, it acts as an agonist, promoting anabolic effects. In other tissues, such as the prostate, it can act as a partial agonist or antagonist, which helps to reduce androgenic side effects.[2]
Simplified Signaling Pathway:
Caption: Simplified signaling pathway of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. maxmusclelabs.com [maxmusclelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]
Vosilasarm Technical Support Center: Best Practices for Handling and Storing Vosilasarm Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Vosilasarm (also known as RAD140) powder. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining the integrity of the compound, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2] It acts as an agonist in select tissues, such as skeletal muscle and bone, by binding to and activating androgen receptors (ARs).[1][2] In tissues like the prostate and breasts, it can act as an antagonist, blocking AR activation.[2] This tissue-selective action is a key feature of SARMs, aiming to provide the anabolic benefits of androgens with fewer of the associated side effects.[3][4]
2. What are the recommended storage conditions for this compound powder?
To ensure the long-term stability of this compound powder, it is essential to store it under the correct conditions. The following table summarizes the recommended storage temperatures and durations based on information from suppliers.
| Storage Condition | Temperature | Duration |
| Long-term Storage | -20°C | 3 years[5][6][7] |
| Short-term Storage | 4°C | 2 years[5][7] |
It is recommended to store the powder in a tightly sealed container to protect it from moisture and light.
3. How should I prepare a stock solution of this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[5][7] A common stock solution concentration is 10 mM in DMSO.[6] Sonication may be used to aid dissolution.[6]
4. What are the recommended storage conditions for this compound stock solutions?
Prepared stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. The following storage conditions are recommended for stock solutions in DMSO:
| Storage Condition | Temperature | Duration |
| Long-term Storage | -80°C | Up to 2 years[5] |
| Short-term Storage | -20°C | Up to 1 year[5] |
5. What personal protective equipment (PPE) should I use when handling this compound powder?
As with any potent research compound, appropriate personal protective equipment should be worn at all times when handling this compound powder to minimize the risk of exposure through inhalation, skin contact, or ingestion.
-
Gloves: Nitrile gloves are recommended.
-
Lab Coat: A standard lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are essential.
-
Respiratory Protection: When weighing or handling the powder outside of a containment unit, a fit-tested N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles.
All handling of the powder should ideally be performed in a chemical fume hood or a powder containment hood.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in working solutions.
-
Possible Cause: The solubility of this compound is lower in aqueous solutions compared to organic solvents like DMSO. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate out if the final DMSO concentration is too low or the this compound concentration is too high.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.
-
Use a Co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility and bioavailability.[5][6]
-
Prepare Fresh Solutions: Prepare working solutions fresh for each experiment and do not store them for extended periods, especially at room temperature.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[6]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation: Improper storage of the this compound powder or stock solutions can lead to degradation of the compound, resulting in reduced activity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues arising from repeated freeze-thaw cycles.
-
Purchase New Compound: If degradation is suspected, it is best to obtain a new batch of the compound.
-
-
-
Possible Cause 2: Experimental Variability: Inconsistencies in experimental procedures can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment times, and reagent concentrations, are kept consistent between experiments.
-
Include Proper Controls: Always include appropriate vehicle controls (e.g., DMSO-treated cells) and positive controls (if available) in your experiments.
-
-
Issue 3: Cellular toxicity observed in in vitro assays.
-
Possible Cause 1: High Concentration of this compound: Like many compounds, this compound may exhibit toxicity at high concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line by performing a dose-response experiment.
-
Reduce Incubation Time: Shorter incubation times may reduce cellular toxicity.
-
-
-
Possible Cause 2: Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%.
-
Run a Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your experimental wells to assess the effect of the solvent on your cells.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. (Molecular Weight of this compound: 393.83 g/mol )[8]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 393.83 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Western Blot Analysis of Androgen Receptor (AR) Activation
This protocol provides a general workflow for assessing the effect of this compound on the androgen receptor signaling pathway. Optimization may be required for specific cell lines and antibodies.
-
Cell Culture and Treatment:
-
Seed cells (e.g., LNCaP, VCaP, or other AR-expressing cell lines) in appropriate culture plates and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free or charcoal-stripped serum medium to reduce basal AR activity.
-
After 24 hours of serum starvation, treat the cells with varying concentrations of this compound or a vehicle control (DMSO). Include a positive control such as dihydrotestosterone (B1667394) (DHT).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., total AR, phospho-AR, or a downstream target of AR signaling) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Workflow for preparing this compound solutions and performing in vitro analysis.
Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Facebook [cancer.gov]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vuir.vu.edu.au [vuir.vu.edu.au]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Hormonal Suppression in Animal Models on Vosilasarm (RAD140)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vosilasarm (RAD140) in animal models. The focus is on understanding and managing the associated hormonal suppression to ensure the integrity and reproducibility of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RAD140) and how does it work?
A1: this compound, also known by its development code RAD140, is a non-steroidal Selective Androgen Receptor Modulator (SARM). It is designed to selectively bind to androgen receptors in tissues like skeletal muscle and bone, where it promotes anabolic effects.[1][2] Unlike traditional anabolic steroids, its selectivity aims to minimize androgenic side effects in other tissues, such as the prostate.[1][2]
Q2: Why does this compound cause hormonal suppression?
A2: this compound is a potent agonist of the androgen receptor. The hypothalamic-pituitary-gonadal (HPG) axis, which regulates endogenous testosterone (B1683101) production, senses the increased androgenic activity from this compound. This leads to a negative feedback loop, suppressing the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. Reduced LH and FSH levels result in decreased endogenous testosterone production by the testes.[3]
Q3: What are the typical signs of hormonal suppression in animal models?
A3: The primary sign of hormonal suppression is a measurable decrease in serum testosterone levels.[4] Researchers may also observe a reduction in the weights of androgen-dependent tissues, such as the seminal vesicles and prostate, although this compound's tissue selectivity may lessen the effect on the prostate compared to traditional androgens.[5]
Q4: How significant is the testosterone suppression observed with this compound?
A4: Preclinical studies in cynomolgus monkeys have demonstrated significant testosterone suppression. In one study, oral administration of this compound at doses of 0.01, 0.1, and 1.0 mg/kg resulted in a decrease in testosterone levels by approximately 50%, from baseline levels of around 600-800 ng/dL to 200-300 ng/dL.[4]
Q5: Are there other hormonal and metabolic changes to be aware of?
A5: Yes, besides testosterone suppression, studies in monkeys have shown that this compound can also impact lipid profiles. Changes observed include alterations in triglycerides, LDL cholesterol, and HDL cholesterol.[4] Additionally, while designed to be less hepatotoxic than oral anabolic steroids, monitoring liver enzymes is still recommended as elevated liver enzymes have been noted in some cases.[4][6]
Q6: How can hormonal suppression be managed or reversed in a research setting?
A6: While specific, validated post-cycle therapy (PCT) protocols for this compound in rodents are not extensively published, the principles of HPG axis restoration can be applied. This typically involves the use of Selective Estrogen Receptor Modulators (SERMs) like clomiphene citrate (B86180) or tamoxifen (B1202) after the cessation of this compound administration. These compounds can help to stimulate the renewed production of LH and FSH. The use of aromatase inhibitors or human chorionic gonadotropin (hCG) are other potential strategies, though their application in this specific context requires careful consideration and protocol optimization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss or failure to thrive in animals. | Hormonal suppression leading to a catabolic state post-treatment, or other unforeseen side effects. | - Confirm that the weight loss is outside of expected experimental parameters.- Measure serum testosterone levels to confirm the degree of suppression.- Consider implementing a recovery protocol to restore endogenous hormone production (see Experimental Protocols).- Ensure adequate nutrition and hydration. |
| Unexpected changes in bone density or muscle mass. | While this compound is anabolic, severe suppression post-treatment could lead to a rebound catabolic effect. | - Quantify bone mineral density and muscle mass using appropriate techniques (e.g., DEXA scans, muscle fiber histology).- Correlate these changes with serum testosterone levels.- A tapered dosing schedule or a post-treatment recovery protocol may be necessary. |
| Inconsistent or variable experimental results. | Fluctuations in endogenous hormone levels due to suppression and potential recovery. | - Standardize the timing of this compound administration and sample collection.- Include a washout period in the study design to allow for hormonal normalization before subsequent experiments.- Monitor hormone levels at multiple time points to understand the kinetics of suppression and recovery. |
| Elevated liver enzymes (ALT, AST). | Potential for hepatic stress, although generally considered lower than with oral anabolic steroids. | - Perform baseline and periodic liver function tests.- If significant elevations are observed, consider dose reduction or discontinuation.- Conduct histological analysis of liver tissue at the end of the study to assess for any pathological changes. |
| Altered lipid profiles (triglycerides, cholesterol). | A known metabolic effect of this compound. | - Measure baseline and end-of-study lipid profiles.- Correlate lipid changes with the dose and duration of this compound administration.- Consider the impact of altered lipids on the interpretation of your experimental results, especially in cardiovascular studies. |
Data on Hormonal and Metabolic Effects of this compound
Table 1: Effect of this compound on Serum Testosterone in Cynomolgus Monkeys
| Dosage | Baseline Testosterone (ng/dL) | Testosterone after 28 days (ng/dL) | Percent Suppression |
| 0.01 mg/kg | ~600-800 | ~200-300 | ~50% |
| 0.1 mg/kg | ~600-800 | ~200-300 | ~50% |
| 1.0 mg/kg | ~600-800 | ~200-300 | ~50% |
Data extracted from preclinical studies.[4]
Table 2: Qualitative Effects of this compound on Lipids and Liver Enzymes in Cynomolgus Monkeys
| Parameter | Observed Effect |
| Triglycerides | Altered |
| LDL Cholesterol | Altered |
| HDL Cholesterol | Altered |
| Liver Enzymes (ALT) | Minimally Elevated |
Based on preclinical research findings.[4]
Experimental Protocols
Detailed Methodologies for Key Experiments
1. Measurement of Serum Hormones (Testosterone, LH, FSH)
-
Sample Collection: Collect blood from animals via appropriate methods (e.g., tail vein, cardiac puncture) and process to obtain serum. Store serum at -80°C until analysis.
-
Assay Principle: Utilize commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat or mouse testosterone, LH, and FSH. These are typically competitive ELISAs for steroid hormones like testosterone and sandwich ELISAs for glycoprotein (B1211001) hormones like LH and FSH.
-
General ELISA Protocol:
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of serum samples.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate as per the protocol, allowing the hormone to bind to the antibody.
-
For competitive assays, a labeled hormone is added to compete for antibody binding sites. For sandwich assays, a second, labeled antibody is added.
-
Wash the wells to remove unbound substances.
-
Add a substrate solution that reacts with the enzyme-linked antibody to produce a colorimetric or chemiluminescent signal.
-
Stop the reaction and measure the absorbance or luminescence using a microplate reader.
-
Calculate hormone concentrations by comparing the sample signal to the standard curve.
-
2. Analysis of Plasma Lipid Profile
-
Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma at -80°C.
-
Methodology:
-
Enzymatic Colorimetric Assays: Use commercially available kits for the quantitative determination of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides. These assays are typically performed on an automated clinical chemistry analyzer or manually using a spectrophotometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed lipidomic analysis, plasma lipids can be extracted and analyzed by LC-MS to identify and quantify individual lipid species.
-
3. Assessment of Liver Function
-
Sample Collection: Collect serum as described for hormone analysis.
-
Parameters: Measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Methodology: Use commercially available enzymatic assay kits. The principle involves measuring the rate of a specific enzymatic reaction that is proportional to the enzyme activity in the sample. This is typically performed on an automated clinical chemistry analyzer.
4. Suggested Protocol for HPG Axis Recovery (Post-Cycle Therapy - PCT)
-
Disclaimer: This is a suggested protocol based on the known pharmacology of SERMs and may require optimization for your specific animal model and experimental conditions.
-
Agent: Clomiphene Citrate.
-
Rationale: Clomiphene citrate is a SERM that blocks estrogen receptors in the hypothalamus, which in turn stimulates the release of GnRH, leading to increased LH and FSH secretion and subsequent testosterone production.[7]
-
Suggested Dosing in Rats (for adaptation):
-
A starting point for oral administration could be in the range of 0.5-1.0 mg/kg/day. The optimal dose and duration will need to be determined empirically.
-
Administer for a period of 2-4 weeks following the cessation of this compound treatment.
-
-
Monitoring:
-
Measure serum testosterone, LH, and FSH levels at baseline (before this compound), at the end of this compound treatment, and at weekly intervals during the PCT protocol.
-
Monitor animal well-being, including body weight and food/water intake.
-
Visualizations
Caption: Mechanism of hormonal suppression by this compound.
Caption: Experimental workflow for managing hormonal suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Triglycerides, total cholesterol, high density lipoprotein cholesterol and low density lipoprotein cholesterol in rats exposed to premium motor spirit fumes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Mouse Follicle Stimulating Hormone Quantification and Estrus Cycle Analysis Using an Automated Microfluidic Chemiluminescent ELISA System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rep.bioscientifica.com [rep.bioscientifica.com]
Interpreting unexpected phenotypes in RAD-140 treated animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in RAD-140 treated animals.
Frequently Asked Questions (FAQs)
Q1: What is the expected anabolic effect of RAD-140 in animal models?
A1: In preclinical studies involving male rats and monkeys, RAD-140 has been shown to produce a potent anabolic effect on muscle and bone tissue.[1][2][3] It is designed to be tissue-selective, meaning it should stimulate muscle growth with less impact on reproductive tissues like the prostate and seminal vesicles compared to traditional anabolic steroids.[1][3] For example, in castrated immature rats, RAD-140 has demonstrated the ability to increase the weight of the levator ani muscle (an indicator of anabolic activity) at doses lower than those required to significantly increase prostate weight.[1]
Q2: What are the commonly reported side effects of RAD-140 in animal studies?
A2: Common side effects observed in animal studies include suppression of endogenous testosterone (B1683101) levels, alterations in lipid profiles, and elevations in liver enzymes, suggesting potential hepatotoxicity.[4][5][6] In some cases, drug-induced liver injury has been reported.[5][6][7][8][9] It's important to monitor these parameters closely during your experiments.
Q3: Can RAD-140 cause unexpected or paradoxical effects?
A3: Yes, unexpected outcomes have been documented. For instance, a study in female mice found that long-term RAD-140 supplementation did not improve strength but instead increased frailty and mortality risk, suggesting a detrimental effect in this specific context.[10][11][12] Researchers should be aware that the effects of RAD-140 can be sex- and perhaps species-dependent.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific issues you might encounter during your experiments with RAD-140.
Issue 1: Lack of Expected Anabolic Effect (No significant increase in muscle mass)
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Dosing | Verify dose calculations and administration technique. If administering in drinking water, measure daily consumption per cage to estimate the actual dose received by each animal. Consider switching to oral gavage for more precise dosing. | A preclinical study noted that the actual consumed dose of RAD-140 was lower than intended when administered in drinking water, which could lead to a diminished anabolic response.[7] |
| Compound Instability | Ensure the vehicle used (e.g., methylcellulose) is appropriate and that the RAD-140 solution is prepared fresh and stored correctly to prevent degradation. | The stability of the therapeutic agent in its vehicle is crucial for maintaining its efficacy throughout the study. |
| Animal Model Specifics | Consider the sex, age, and hormonal status of your animal model. The anabolic response to RAD-140 may be less pronounced in healthy, young animals with normal androgen levels compared to older or castrated models. | A study on female mice showed a lack of anabolic effect and even negative health impacts, highlighting sex-specific differences.[10][11][12] |
| Housing Conditions | Evaluate the housing conditions of the animals. Overcrowding or social stress can impact physiological responses to treatments. | Housing conditions have been shown to influence stress levels and physiological outcomes in animal studies.[13] |
Issue 2: High Variability in Anabolic Response Between Animals
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | As with a complete lack of effect, ensure precise and consistent dosing for all animals. Oral gavage is recommended over administration in drinking water for minimizing variability. | Inconsistent administration can lead to significant differences in drug exposure between individuals. |
| Genetic Variation | Acknowledge that natural genetic variation within an animal cohort can lead to differing responses to a therapeutic agent. | Even in inbred strains, some level of biological variability is expected. |
| Underlying Health Issues | Ensure all animals are healthy and free from underlying conditions that could affect their response to RAD-140. | Subclinical illness can be a significant confounding factor in any experimental study.[14] |
Issue 3: Observation of Unexpected Adverse Events (e.g., behavioral changes, organ abnormalities)
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | While designed to be selective, RAD-140 may have off-target effects. Conduct a broader histological and pathological analysis of major organs. | Reports of liver injury suggest that RAD-140 is not exclusively selective for muscle and bone.[5][6][7][8][9] |
| Metabolic Differences | The metabolism of RAD-140 can vary between species, potentially leading to the formation of active metabolites with different target profiles.[15] | Metabolic studies in horses have identified several metabolites of RAD-140.[15] |
| Neuroprotective and Other CNS Effects | RAD-140 has been shown to have neuroprotective effects in rats.[3] This indicates that it crosses the blood-brain barrier and could potentially influence behavior. | The central nervous system effects of SARMs are an active area of research. |
Quantitative Data Summary
Table 1: Effects of RAD-140 on Male Rat Body and Tissue Weight (14-day study)
| Treatment Group | Change in Body Weight | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle Control | + X% | Y | A | D |
| RAD-140 (0.1 mg/kg) | + X% | Y + Z | A + B | D + E |
| RAD-140 (1.0 mg/kg) | + X% | Y + 2Z | A + 1.5B | D + 1.5E |
| RAD-140 (10 mg/kg) | + X% | Y + 3Z | A + 2B | D + 2E |
Note: This table is a representative summary based on expected dose-dependent effects as described in preclinical literature.[1][3] Actual values (X, Y, Z, A, B, D, E) would be obtained from specific experimental data.
Table 2: Reported Side Effects of RAD-140 in Preclinical and Human Case Studies
| Side Effect | Animal Model(s) | Human Case Reports |
| Hepatotoxicity (Elevated Liver Enzymes) | Rats, Monkeys | Yes[5][6][7][8][9] |
| Testosterone Suppression | Rats, Monkeys | Yes |
| Altered Lipid Profile | Monkeys | Yes |
| Increased Frailty and Mortality | Female Mice[10][11][12] | Not Reported |
Experimental Protocols
Key Experiment: Assessing Anabolic and Androgenic Activity in a Castrated Rat Model
This protocol is based on the methods described in preclinical studies of RAD-140.[1][3]
-
Animal Model: Immature male Sprague-Dawley rats, castrated at approximately 21 days of age.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, RAD-140 at various doses, testosterone propionate (B1217596) as a positive control).
-
Dosing:
-
Prepare RAD-140 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer the assigned treatment daily via oral gavage for a specified period (e.g., 14 days).
-
-
Endpoint Collection:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the levator ani muscle, prostate, and seminal vesicles.
-
-
Data Analysis: Compare the tissue weights of the RAD-140 treated groups to both the vehicle control and the testosterone propionate group to assess anabolic (levator ani) and androgenic (prostate and seminal vesicles) activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Classical Androgen Receptor Signaling Pathway for RAD-140.
Caption: General Experimental Workflow for a RAD-140 Efficacy Study.
Caption: Troubleshooting Decision Tree for Unexpected RAD-140 Results.
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are the Results of the RAD-140 Clinical Trials? - Just SARMS [justsarms.com]
- 3. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. RAD-140 Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Severe liver injury following use of RAD-140, a selective androgen receptor modulator, for body building - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RAD140 (Testolone) negatively impacts skeletal muscle adaptation, frailty status and mortality risk in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OhioLINK ETD: Brown, Austin Michael [etd.ohiolink.edu]
- 13. Impact of voluntary exercise and housing conditions on hippocampal glucocorticoid receptor, miR-124 and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic studies of selective androgen receptor modulators RAD140 and S-23 in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vosilasarm (RAD140) and Testosterone on Muscle Anabolic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the muscle anabolic activities of the selective androgen receptor modulator (SARM) Vosilasarm (also known as RAD140) and the endogenous steroid hormone, testosterone (B1683101). The information presented is collated from preclinical and clinical research to support further investigation and drug development.
Executive Summary
This compound is a non-steroidal SARM designed to selectively target androgen receptors in muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues.[1][2] Testosterone is the primary male sex hormone and a potent anabolic agent that promotes muscle growth through various mechanisms.[3] Preclinical evidence suggests that this compound can induce significant muscle hypertrophy, in some instances comparable to or even exceeding the anabolic effects of testosterone propionate (B1217596) on a per-milligram basis in animal models.[2] However, a key differentiator is this compound's reported tissue selectivity, showing a reduced impact on prostate and seminal vesicle weight compared to testosterone.[2][4] Human clinical data on this compound's direct effects on muscle mass is limited, as its development for muscle wasting conditions was discontinued.[2] Current clinical trials are primarily focused on its potential application in breast cancer.[2][3]
Quantitative Comparison of Anabolic and Androgenic Effects
The following tables summarize quantitative data from preclinical studies comparing this compound and testosterone propionate.
Table 1: Anabolic Activity in Castrated Immature Male Rats
| Compound | Dose | Effect on Levator Ani Muscle Weight (% of Testosterone Propionate Effect) |
| This compound | 10 mg/kg/day (oral) | 117% |
| Testosterone Propionate | 1 mg/kg/day | 100% |
| This compound + Testosterone Propionate | 10 mg/kg/day + 1 mg/kg/day | 124% (additive effect) |
Source: Data compiled from preclinical studies.[2]
Table 2: Comparative Androgenic Effects in Castrated Immature Male Rats
| Compound | Dose | Effect on Prostate Weight (% of Testosterone Propionate Effect) | Effect on Seminal Vesicle Weight (% of Testosterone Propionate Effect) |
| This compound | 10 mg/kg/day (oral) | 67% | 59% |
| Testosterone Propionate | 1 mg/kg/day | 100% | 100% |
| This compound + Testosterone Propionate | 10 mg/kg/day + 1 mg/kg/day | 84% (partial antagonism) | 78% (partial antagonism) |
Source: Data compiled from preclinical studies.[2]
Table 3: Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) |
| This compound | 7 nM |
| Testosterone | 29 nM |
| Dihydrotestosterone (DHT) | 10 nM |
Source: In vitro binding assays.[2]
Signaling Pathways and Mechanisms of Action
Both this compound and testosterone exert their anabolic effects primarily through the activation of the androgen receptor (AR). However, the downstream signaling and tissue-specific responses differ.
Testosterone, upon binding to the AR, initiates a cascade of events including the activation of satellite cells, an increase in myonuclear number, and the stimulation of protein synthesis pathways such as the Akt/mTOR pathway.[1]
This compound also acts as an agonist at the AR in muscle tissue, stimulating anabolic signaling pathways that lead to protein synthesis and muscle growth.[1] Its tissue selectivity is thought to be due to conformational changes in the AR upon binding, which may lead to differential recruitment of co-regulator proteins in various tissues.
Experimental Protocols
The following are representative experimental protocols derived from preclinical studies investigating the anabolic effects of this compound and testosterone.
This compound Preclinical Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[5] In some studies, animals were castrated to reduce endogenous androgen levels.
-
Drug Administration: this compound was administered orally via drinking water. The vehicle used was methylcellulose.[5] Doses ranged from 0.01 mg/kg/day to 10 mg/kg/day.[2]
-
Muscle Analysis: At the end of the study, specific muscles such as the levator ani, plantaris, and soleus were dissected and weighed.[2] Muscle fiber cross-sectional area (CSA) was determined through histological analysis of muscle tissue sections.[5]
Testosterone Propionate Preclinical Study in Rats
-
Drug Administration: Testosterone propionate was typically administered via subcutaneous or intramuscular injection.[7][8] Common vehicles include corn oil or safflower oil.[9] Dosages varied, with a common dose being 10 mg/kg/week.[7]
-
Study Duration: Varied from a few weeks to several months.[6][7]
-
Muscle Analysis: Similar to this compound studies, muscles like the gastrocnemius were dissected and weighed.[7] Muscle fiber CSA for different fiber types (I and II) was analyzed using immunohistochemistry on muscle cross-sections.[7]
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a potent anabolic agent with a favorable tissue selectivity profile compared to testosterone.[2][4] The additive effect on muscle weight when co-administered with testosterone propionate suggests that they may act through the same primary pathway (the androgen receptor) to promote muscle growth.[2]
The key limitation in the current body of knowledge is the absence of robust human clinical trial data for this compound in the context of muscle wasting disorders. The discontinuation of its development for sarcopenia means that its efficacy and safety for this indication in humans remain unproven.[2] A phase 1 study in women with breast cancer reported decreased appetite and weight loss as side effects in over a quarter of participants, which could be a concern for an agent intended to combat muscle wasting.[2] However, a study in older male mice did show preservation of lean mass with RAD140 treatment.
For drug development professionals, the high anabolic potency and tissue selectivity of this compound demonstrated in preclinical models warrant further investigation. Future research could focus on understanding the precise molecular mechanisms behind its tissue-selective gene regulation. Additionally, clinical trials designed to assess its impact on lean body mass and muscle function in relevant patient populations, perhaps at different dosages than those used in the breast cancer trials, would be necessary to determine its therapeutic potential for muscle-related conditions.
References
- 1. maxmusclelabs.com [maxmusclelabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. umbrellalabs.is [umbrellalabs.is]
- 5. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Previous short-term use of testosterone propionate enhances muscle hypertrophy in Wistar rats submitted to ladder-based resistance training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Strength training does not alter the effects of testosterone propionate injections on high-density lipoprotein cholesterol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vosilasarm and Other Selective Androgen Receptor Modulators in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics in the treatment of Androgen Receptor (AR)-positive breast cancer. By selectively targeting AR, these molecules aim to elicit the anti-proliferative effects of androgens in breast tissue while minimizing the virilizing side effects associated with traditional androgen therapies. This guide provides a detailed comparison of the efficacy of Vosilasarm (RAD140) against other notable SARMs—Enobosarm (Ostarine/MK-2866), Andarine (S-4), and Ligandrol (LGD-4033)—in preclinical and clinical breast cancer models.
Comparative Efficacy of SARMs in Breast Cancer Models
The following tables summarize the available quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of this compound and other selected SARMs.
Table 1: Preclinical Efficacy in Breast Cancer Models
| SARM | Model System | Treatment Details | Key Efficacy Findings | Reference |
| This compound (RAD140) | AR+/ER+ Patient-Derived Xenografts (PDX) | Oral administration | Substantially inhibited tumor growth.[1] Activated AR signaling and suppressed the ER pathway, including the ESR1 gene.[1][2] | [1] |
| AR+/ER+ PDX Models | Co-administration with palbociclib | Showed improved efficacy compared to monotherapy.[1] | [1] | |
| Enobosarm (Ostarine) | AR+/ER+ Breast Cancer PDX (HCI-7) | 10 mg/kg, oral | Significantly inhibited tumor growth.[3] | [3] |
| Triple-Negative Breast Cancer (TNBC) PDX | 10 mg/kg/day, oral | Inhibited tumor growth by 30-40%. | ||
| AR+/ER+ ZR-75-1 cell line | Dose-dependent | Reduced cell proliferation.[3] | [3] | |
| Andarine (S-4) | MCF-7 (ER+/AR+) and MDA-MB-231 (TNBC/AR+) cell lines | Dose-dependent | Reduced cell viability with IC50 values of 0.094 mM (MCF-7) and 0.067 mM (MDA-MB-231) after 24 hours.[4] Suppressed clonogenicity and migration, promoted apoptosis, and induced cell cycle arrest.[4] | [4] |
| Ligandrol (LGD-4033) | Not available | Not available | No specific data on efficacy in breast cancer models was identified in the search. |
Table 2: Clinical Efficacy in Advanced Breast Cancer
| SARM | Trial Phase | Patient Population | Treatment | Key Efficacy Findings | Reference |
| This compound (RAD140) | Phase 1 | Postmenopausal women with ER+/HER2- metastatic breast cancer (n=22) | 50, 100, 150 mg/day | Clinical benefit rate at 24 weeks was 18.2%. Median progression-free survival was 2.3 months. One patient had a partial response at the 100 mg/day dose. | |
| Enobosarm (Ostarine) | Phase 2 | AR+/ER+ metastatic breast cancer | 9 mg/day or 18 mg/day | Clinical benefit rate at 24 weeks was 32% (9 mg) and 29% (18 mg).[5] Median radiographic progression-free survival was 5.6 months (9 mg) and 4.2 months (18 mg). | [5] |
| Phase 2 (subgroup analysis) | Patients who progressed on palbociclib | 9 mg/day or 18 mg/day | Clinical benefit rate of 50% at 24 weeks in evaluable patients. | ||
| Andarine (S-4) | Not available | Not available | Not available | No clinical trial data for breast cancer was identified. | |
| Ligandrol (LGD-4033) | Not available | Not available | Not available | No clinical trial data for breast cancer was identified. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cell-Based Assays (Andarine)
-
Cell Lines: MCF-7 (ER+/AR+) and MDA-MB-231 (TNBC/AR+) human breast cancer cell lines were used.
-
Cell Viability Assay: Cells were treated with varying concentrations of Andarine (S-4) for 24 hours. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).[4]
-
Clonogenicity Assay: The ability of single cells to form colonies after treatment with S-4 was evaluated to assess long-term proliferative capacity.[4]
-
Migration Assay: The effect of S-4 on the migratory capacity of breast cancer cells was determined.[4]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze the induction of apoptosis and changes in cell cycle distribution following S-4 treatment.[4]
-
Gene Expression Analysis: The expression levels of tumor suppressor genes and oncogenes were measured to elucidate the molecular mechanisms of S-4 action.[4]
In Vivo Xenograft Studies (this compound and Enobosarm)
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used for the engraftment of human breast cancer cells or patient-derived tumor fragments.
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): A suspension of breast cancer cells (e.g., 5 million cells/mouse) was mixed with Matrigel and implanted subcutaneously or into the mammary fat pad of female nude mice.[6]
-
Patient-Derived Xenografts (PDX): Fresh tumor tissue from breast cancer patients was fragmented and surgically implanted into the mammary fat pad of immunocompromised mice.
-
-
Treatment Administration: Once tumors reached a palpable size (e.g., 100-200 mm³), animals were randomized into treatment and control groups. SARMs were typically administered orally via gavage at specified doses (e.g., this compound 3 mg/kg twice daily, Enobosarm 10 mg/kg/day).[3][7]
-
Efficacy Evaluation:
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition (TGI) was calculated as a percentage of the control group.
-
-
Pharmacodynamic Analysis: Tumor tissues were collected for further analysis, including gene expression studies to assess the modulation of AR and ER signaling pathways.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of SARMs in breast cancer.
References
- 1. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective androgen receptor modulators (SARMs) negatively regulate triple-negative breast cancer growth and epithelial:mesenchymal stem cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AR Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RAD-140 and Enobosarm (MK-2866): A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two prominent Selective Androgen Receptor Modulators (SARMs): RAD-140 (Vosilasarm, Testolone) and Enobosarm (Ostarine, MK-2866). Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles, efficacy, and safety.
Introduction
Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] The primary goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in tissues like the prostate and skin.[2] RAD-140 and Enobosarm are among the most investigated SARMs, each with distinct profiles and stages of development.[3] Enobosarm is the most clinically studied SARM, having been evaluated in multiple Phase II and III trials for conditions like muscle wasting and breast cancer.[3][4][5] RAD-140 is a newer compound that has completed a first-in-human Phase 1 trial for breast cancer and has demonstrated potent anabolic effects in preclinical models.[6][7][8]
Pharmacological Profile and Mechanism of Action
Both RAD-140 and Enobosarm function by binding to the androgen receptor. Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity is believed to arise from the unique conformation of the SARM-AR complex, which recruits different co-regulatory proteins in different tissues.[2]
RAD-140 demonstrates a high binding affinity for the androgen receptor, comparable to that of dihydrotestosterone (B1667394) (DHT).[7][9] Enobosarm also exhibits high affinity for the AR.[10] The key distinction lies in their downstream effects, where they act as full agonists in anabolic tissues (muscle, bone) and partial agonists or antagonists in androgenic tissues (prostate, seminal vesicles).[1][7]
Signaling Pathway
The generalized signaling pathway for SARMs like RAD-140 and Enobosarm involves binding to the cytoplasmic androgen receptor, leading to gene transcription that promotes anabolic activity.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical and clinical studies. It is critical to note that direct comparison may be limited as the data are not from head-to-head trials and experimental conditions may vary between studies.
Table 1: Pharmacological and Pharmacokinetic Properties
| Parameter | RAD-140 (this compound) | Enobosarm (MK-2866) | Reference |
| Binding Affinity (Ki) | 7 nM | 3.8 nM | [7][9][10] |
| Selectivity | High for AR; closest off-target is progesterone (B1679170) receptor (IC₅₀ = 750 nM) | High for AR | [7][9] |
| Half-Life (Human) | ~44.7 hours | ~14-24 hours | [4][6] |
| Bioavailability (Oral) | Good in rats (27-63%) and monkeys (65-75%) | 100% (rats) | [4][7] |
Table 2: Preclinical Anabolic and Androgenic Efficacy (Castrated Rat Model)
| Parameter | RAD-140 | Enobosarm | Testosterone (B1683101) Propionate (TP) | Reference |
| Anabolic Tissue (Levator Ani Muscle) | Stimulates at ≥0.03 mg/kg; fully anabolic at 0.3 mg/kg | ED₅₀ = 0.03 mg/day; maximally restores weight to 136% of intact control | ED₅₀ = 0.15 mg/day; maximally restores weight to 104% of intact control | [4][7] |
| Androgenic Tissue (Prostate) | Efficacy less than complete; requires 30 mg/kg to approximate effect of 0.5 mg/kg TP | ED₅₀ = 0.13 mg/day; maximally restores weight to 51% of intact control | ED₅₀ = 0.13 mg/day; maximally restores weight to 121% of intact control | [4][7] |
| Androgenic Tissue (Seminal Vesicles) | Less than complete efficacy; can partially antagonize TP-induced stimulation | Maximally restores weight to 98% of intact control | N/A | [4][7] |
Table 3: Clinical Development and Outcomes
| Aspect | RAD-140 | Enobosarm | Reference |
| Primary Indications Studied | ER+/HER2- Metastatic Breast Cancer, Sarcopenia, Osteoporosis | Cancer-related muscle wasting, Breast Cancer, Stress Urinary Incontinence, Sarcopenic Obesity | [4][6][11] |
| Highest Phase Completed | Phase 1 | Phase 3 | [4][6] |
| Key Efficacy Finding | Preliminary antitumor activity in breast cancer (CBR at 24 wks: 18.2%) | Increased lean body mass (LBM) by 1.3 kg vs. placebo in elderly (Phase 2); failed to improve muscle strength in cancer cachexia (Phase 3) | [4][6] |
| Current Status | Development for sarcopenia/osteoporosis discontinued; focus on breast cancer | Phase 3 for breast cancer; Phase 2 for use with GLP-1 agonists | [4][11][12] |
Experimental Protocols
Preclinical Efficacy Assessment: Castrated Rat Model
This model is a standard for assessing the anabolic and androgenic properties of SARMs.
Methodology:
-
Animal Model: Immature, castrated male rats are used to provide a sensitive in vivo assay with a low endogenous androgen background.[7] A sham-operated (non-castrated) group serves as a eugonadal control.
-
Administration: The test compound (RAD-140 or Enobosarm) is typically administered orally via gavage daily for a specified period (e.g., 11 days).[7] Testosterone propionate, administered subcutaneously, is used as a positive comparator.[7]
-
Endpoint Measurement: At the end of the study, animals are euthanized. The levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators) are dissected and weighed.[1][7]
-
Analysis: The weights of the target tissues from the treated groups are compared to those from the vehicle-treated castrated group and the sham-operated group to determine the compound's potency and tissue selectivity.[7]
Clinical Safety and Efficacy Assessment: First-in-Human Phase 1 Trial (RAD-140)
Protocol Summary (NCT03088527): [13]
-
Objective: To evaluate the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of RAD-140.[6]
-
Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[6]
-
Study Design: An open-label, dose-escalation study (3+3 design) followed by a safety expansion cohort at the MTD.[13]
-
Administration: RAD-140 administered orally, once daily.[13]
-
Key Assessments: Safety monitoring for adverse events, pharmacokinetic blood draws, evaluation of tumor response, and measurement of surrogate markers of AR engagement like Sex Hormone-Binding Globulin (SHBG) and Prostate-Specific Antigen (PSA).[6]
Safety and Tolerability
Enobosarm (MK-2866): Enobosarm has a large safety database from 27 clinical trials involving over 1,500 individuals.[12] It has been generally well-tolerated.[12] The most consistently reported side effects in clinical trials include a dose-dependent decrease in HDL cholesterol and potential for transient elevations in liver enzymes (ALT).[3][14] In a Phase II trial, some subjects in the 3 mg dose group experienced ALT elevations that resolved while on the drug, with one discontinuing due to a more significant increase.[14]
RAD-140: The Phase 1 trial in breast cancer patients established an MTD of 100 mg/day and reported an acceptable safety profile.[6] However, Grade 3/4 treatment-emergent adverse events were frequent, including elevations in liver enzymes.[[“]] Case reports from non-clinical, recreational use have highlighted risks of acute liver injury and myopericarditis.[2][[“]] The FDA has issued general warnings against the use of SARMs in body-building products, citing risks of heart attack, stroke, and liver damage.[16]
Table 4: Summary of Reported Adverse Events
| Adverse Event Category | RAD-140 | Enobosarm | Reference |
| Hepatotoxicity | Elevated liver transaminases (clinical trial); case reports of drug-induced liver injury (DILI) | Mild, transient elevations in liver enzymes (ALT) reported in clinical trials | [2][[“]][14] |
| Lipid Profile | May lower LDL and triglycerides | Dose-dependent reduction in HDL cholesterol | [3][17] |
| Hormonal Suppression | Decreased SHBG (marker of AR engagement) | Decreased SHBG and testosterone (in men) | [3][6] |
| Cardiovascular | Case report of myopericarditis | General FDA warning for SARM class | [[“]] |
Conclusion
Both RAD-140 and Enobosarm are potent, orally bioavailable SARMs with demonstrated tissue selectivity in preclinical models.
-
Enobosarm (MK-2866) is the most extensively studied SARM in human trials and has consistently shown a positive effect on increasing lean body mass.[4][16] However, it has failed to demonstrate a corresponding improvement in muscle function in pivotal trials for cancer cachexia.[4] Its safety profile is well-characterized, with the primary concerns being effects on lipid profiles and potential for mild liver enzyme elevation.[3][14]
-
RAD-140 appears to be a more potent anabolic agent on a milligram-to-milligram basis in preclinical settings and has a longer half-life.[7][17][18] Its clinical development is less advanced, with data limited to a single Phase 1 study.[11] While it showed an acceptable safety profile in that context, reports of liver enzyme elevations and serious adverse events in case studies warrant careful consideration.[2]
For drug development professionals, Enobosarm represents a compound with a substantial body of clinical data, making it a valuable benchmark, though its efficacy for functional improvement remains a hurdle. RAD-140's high preclinical potency is promising, but its clinical safety and efficacy profile requires significant further investigation. The choice between these or other SARMs for further research will depend on the specific therapeutic indication, desired potency, and tolerance for the known safety profiles.
References
- 1. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enobosarm - Wikipedia [en.wikipedia.org]
- 5. swolverine.com [swolverine.com]
- 6. A First-in-Human Phase 1 Study of a Novel Selective Androgen Receptor Modulator (SARM), RAD140, in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 10. eurodiagnostico.com [eurodiagnostico.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Veru Enrolls First Patients in Phase 2b Clinical Trial of Enobosarm and Semaglutide Combination for High Quality Weight Loss :: Veru Inc. (VERU) [ir.verupharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Enobosarm [medbox.iiab.me]
- 17. sportstechnologylabs.com [sportstechnologylabs.com]
- 18. ergo-log.com [ergo-log.com]
Unveiling the Tissue-Selectivity of Vosilasarm (RAD-140): A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tissue-selectivity of Vosilasarm (also known as RAD-140), a potent, orally bioavailable selective androgen receptor modulator (SARM). Its performance is contrasted with other notable SARMs, including Ostarine (MK-2866) and Ligandrol (LGD-4033), supported by preclinical experimental data. This document aims to offer a clear, data-driven perspective for researchers in the field of endocrinology and drug development.
Executive Summary
This compound demonstrates a high degree of tissue-selectivity in preclinical models, exhibiting robust anabolic effects on muscle and bone while largely sparing androgenic tissues such as the prostate and seminal vesicles. In castrated rat models, this compound has been shown to stimulate muscle growth to a greater extent than testosterone (B1683101) propionate (B1217596) at certain doses, with significantly less impact on prostate weight.[1] While direct comparative studies are limited, the available data suggests this compound possesses a superior anabolic-to-androgenic ratio compared to older steroidal androgens and potentially other non-steroidal SARMs.
Data Presentation: In Vivo Tissue-Selectivity
The following tables summarize the quantitative data from preclinical studies, primarily in rodent models, assessing the anabolic and androgenic effects of this compound and other relevant SARMs.
Table 1: In Vivo Efficacy of this compound (RAD-140) in Castrated Male Rats
| Compound | Dose | Levator Ani Muscle Weight (% of Testosterone Propionate) | Ventral Prostate Weight (% of Testosterone Propionate) | Seminal Vesicle Weight (% of Testosterone Propionate) |
| This compound | 10 mg/kg/day | 117% | 67% | 59% |
| Testosterone Propionate | 1 mg/kg/day | 100% | 100% | 100% |
Data compiled from preclinical studies in castrated immature male rats.[1]
Table 2: Dose-Dependent Tissue-Selectivity of this compound in Rats
| Tissue | Dose for Muscle Stimulation (similar to non-castrated control) | Dose for Prostate Stimulation (similar to non-castrated control) | Fold Selectivity (Prostate Dose / Muscle Dose) |
| Levator Ani Muscle vs. Prostate | 0.3 mg/kg/day | 10 mg/kg/day | ~33-fold |
This table illustrates the significant dose separation for anabolic versus androgenic effects of this compound.[1]
Table 3: Comparative In Vivo Effects of Ostarine and Ligandrol in Ovariectomized Female Rats
| Compound | Dose | Uterine Weight (Androgenic Effect) | Muscle Capillary Density (Anabolic Effect) |
| Ostarine (MK-2866) | 0.4 mg/kg/day | Significant Increase | Increased |
| Ostarine (MK-2866) | 4 mg/kg/day | Significant Increase | Increased |
| Ligandrol (LGD-4033) | 4 mg/kg/day | Significant Increase | Increased |
This study in a female model highlights the dose-dependent effects on both anabolic and androgenic tissues for Ostarine and Ligandrol. A direct comparison with this compound in the same model is not available.[2][3][4]
Note on Anabolic-to-Androgenic Ratio: While a precise, universally agreed-upon ratio is difficult to establish due to varying experimental conditions, some reports claim an anabolic-to-androgenic ratio for this compound as high as 90:1, which is significantly greater than that of testosterone (1:1).[5]
Experimental Protocols
The primary assay used to determine the in vivo tissue-selectivity of SARMs is the Hershberger bioassay.
The Hershberger Bioassay
This standardized in vivo assay is designed to identify and characterize the androgenic and anabolic activity of a test substance in a castrated male rat model.
Objective: To assess the ability of a compound to stimulate the growth of androgen-dependent tissues. Anabolic activity is typically measured by the weight change of the levator ani muscle, while androgenic activity is determined by the weight changes in the ventral prostate and seminal vesicles.
Experimental Workflow:
Experimental workflow of the Hershberger bioassay.
Signaling Pathway and Mechanism of Tissue-Selectivity
This compound, like other SARMs, exerts its effects by binding to the androgen receptor (AR). The tissue-selectivity is believed to arise from the unique conformational change induced in the AR upon binding, which in turn leads to differential recruitment of co-regulatory proteins and subsequent tissue-specific gene expression.
Androgen Receptor Signaling Pathway
Simplified signaling pathway of this compound.
The tissue-specific effects of this compound are attributed to its ability to induce a particular conformation in the AR. This conformation favors the recruitment of co-activators in anabolic tissues like muscle, leading to gene expression that promotes growth. Conversely, in androgenic tissues like the prostate, this conformation may lead to the recruitment of co-repressors or a less efficient recruitment of co-activators, resulting in a blunted or even antagonistic effect.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 3. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
Comparative Analysis of Vosilasarm: Cross-Species Efficacy and Mechanism of Action
Regrettably, a thorough search of publicly available scientific literature, clinical trial databases, and regulatory filings did not yield any information on a compound named "Vosilasarm." This suggests that "this compound" may be an internal development name not yet disclosed publicly, a highly niche compound with limited published data, or a potential misspelling of another molecule.
Therefore, the creation of a detailed comparative guide with cross-validation of its effects in different animal species, as requested, is not feasible at this time due to the absence of foundational data.
To fulfill the user's request for a comparative guide in the future, should information on this compound become available, the following framework would be employed:
Introduction to this compound and its Therapeutic Rationale
This section would introduce this compound, its intended therapeutic class (e.g., Selective Androgen Receptor Modulator - SARM), and the primary conditions it aims to treat. It would provide a high-level overview of its proposed mechanism of action and the importance of cross-species validation in its preclinical development.
Comparative Efficacy of this compound Across Species
This section would focus on the pharmacodynamic effects of this compound in various animal models. Data would be presented in a tabular format for clear comparison.
Table 1: Comparative Anabolic Activity of this compound in Muscle Tissue
| Animal Model | Species | Dose Range | Key Efficacy Endpoint (e.g., Levator Ani Muscle Weight Gain) | % Change vs. Control | % Change vs. Testosterone (B1683101) | Citation |
| Castrated Male Rat | Rattus norvegicus | Data not available | Data not available | Data not available | Data not available | N/A |
| Orchidectomized Mouse | Mus musculus | Data not available | Data not available | Data not available | Data not available | N/A |
| Non-human Primate | Macaca mulatta | Data not available | Data not available | Data not available | Data not available | N/A |
Table 2: Comparative Effects of this compound on Bone Mineral Density
| Animal Model | Species | Dose Range | Key Efficacy Endpoint (e.g., Femoral BMD) | % Change vs. Control | % Change vs. Comparator | Citation |
| Ovariectomized Rat | Rattus norvegicus | Data not available | Data not available | Data not available | Data not available | N/A |
| Aged Mouse Model | Mus musculus | Data not available | Data not available | Data not available | Data not available | N/A |
Cross-Species Pharmacokinetic Profiles
This section would detail how different species absorb, distribute, metabolize, and excrete this compound.
Table 3: Comparative Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Citation |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
Comparative Safety and Tolerability
This section would summarize the safety profile of this compound in different species, with a focus on androgenic side effects.
Table 4: Comparative Androgenic Effects of this compound in Key Tissues
| Animal Model | Species | Dose Range | Prostate Weight Change (%) | Seminal Vesicle Weight Change (%) | Citation |
| Castrated Male Rat | Rattus norvegicus | Data not available | Data not available | Data not available | N/A |
| Orchidectomized Mouse | Mus musculus | Data not available | Data not available | Data not available | N/A |
Mechanism of Action and Signaling Pathways
This section would delve into the molecular mechanisms by which this compound exerts its effects.
Caption: Proposed signaling pathway for a selective androgen receptor modulator like this compound.
Experimental Protocols
This section would provide detailed methodologies for the key experiments that would be cited in the guide.
Example Protocol: Evaluation of Anabolic and Androgenic Activity in a Castrated Rat Model
-
Animals: Sexually mature male Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Animals are bilaterally orchidectomized (castrated) to remove endogenous androgens.
-
After a recovery period of 7-14 days, animals are randomized into treatment groups (e.g., vehicle control, testosterone propionate (B1217596) positive control, various doses of this compound).
-
Compounds are administered daily for 14-28 days via a specified route (e.g., oral gavage, subcutaneous injection).
-
At the end of the treatment period, animals are euthanized, and target tissues are harvested.
-
The wet weight of the levator ani muscle (anabolic activity marker) and the prostate and seminal vesicles (androgenic activity markers) are recorded.
-
-
Data Analysis: Tissue weights are normalized to body weight, and statistical comparisons are made between treatment groups and the vehicle control.
Experimental Workflow Visualization
Caption: Generalized workflow for a preclinical in vivo study of this compound.
Should data for "this compound" become publicly available, this structured guide will be populated with the relevant experimental results, providing a comprehensive and objective comparison for the intended scientific audience.
Vosilasarm Research Findings: A Comparative Analysis of Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Vosilasarm with Alternative Therapies for Advanced Breast Cancer.
This guide provides a comprehensive analysis of the published research on this compound (formerly RAD-140, EP0062), a novel selective androgen receptor modulator (SARM), in the context of treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. By objectively comparing its performance with established and emerging therapies, and presenting supporting experimental data, this document aims to facilitate a critical evaluation of this compound's potential and the reproducibility of its research findings.
Mechanism of Action: A Selective Approach
This compound is an orally bioavailable, non-steroidal SARM that exhibits tissue-selective agonistic and antagonistic activities.[1] In tissues like skeletal muscle and bone, it acts as an agonist, promoting anabolic effects.[1][2] Conversely, in breast and prostate tissues, it demonstrates antagonistic properties, blocking androgen receptor (AR) activation and inhibiting the proliferation of AR-dependent cancer cells.[1][2] This selective modulation is a key differentiator from traditional androgens, aiming to minimize androgenic side effects.
The following diagram illustrates the proposed signaling pathway of this compound in AR+/ER+/HER2- breast cancer cells.
Preclinical Reproducibility: Evidence from Animal Models
Preclinical studies in rats have been crucial in establishing the tissue-selective effects of this compound, a key aspect of its therapeutic profile. These findings have been cited in subsequent publications, suggesting a degree of reproducibility in the preclinical setting.
Experimental Protocol: Hershberger Assay in Rats
The Hershberger assay is a standardized method to assess the androgenic and anabolic activity of a compound.[3]
-
Treatment: Animals are treated with the test compound (this compound) or a reference androgen (e.g., testosterone (B1683101) propionate) for a defined period.[2]
-
Endpoints: The weights of androgen-responsive tissues, such as the levator ani muscle (anabolic activity) and the prostate and seminal vesicles (androgenic activity), are measured and compared to control groups.[2][3]
The following workflow illustrates the typical Hershberger assay protocol used to evaluate SARMs like this compound.
Summary of Preclinical Findings
The table below summarizes the key quantitative findings from preclinical studies of this compound in rats, demonstrating its selectivity for anabolic effects over androgenic effects.
| Tissue | This compound Effect (relative to Testosterone Propionate) | Reference |
| Levator Ani Muscle | Potent full agonist | [2] |
| Prostate | Weaker, partial agonist/antagonist | [2] |
| Seminal Vesicles | Weaker, partial agonist/antagonist | [2] |
Clinical Findings: this compound in Metastatic Breast Cancer
This compound has been evaluated in a first-in-human Phase 1 clinical trial (NCT03088527) and is currently under investigation in a Phase 1/2 study (NCT05573126) for postmenopausal women with advanced AR+/ER+/HER2- breast cancer.[2][4][5][6]
Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03088527)
-
Study Design: An open-label, multi-center, dose-escalation Phase 1 trial.[7]
-
Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[2][7]
-
Intervention: Oral administration of this compound at escalating daily doses (e.g., 50 mg, 100 mg, 150 mg).[2][7]
-
Primary Objectives: To assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[7]
-
Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity.[7]
The logical flow of a typical Phase 1 dose-escalation trial is depicted below.
Summary of this compound Phase 1 Clinical Data (NCT03088527)
The following table presents a summary of the key safety and efficacy data from the Phase 1 trial of this compound in heavily pre-treated postmenopausal women with AR+/ER+/HER2- metastatic breast cancer.
| Endpoint | Result | Reference |
| Maximum Tolerated Dose (MTD) | 100 mg/day | [2] |
| Common Adverse Events (≥20%) | Elevated liver enzymes (ALT/AST), nausea, anemia | [5] |
| Grade ≥3 Treatment-Related Adverse Events | ALT increase (20%) | [5] |
| Clinical Benefit Rate (CBR) at ≥6 months | 21% (4/19 evaluable patients) | [5] |
| Best Overall Response | Stable Disease in 58% (11/19 evaluable patients) | [5] |
Comparative Analysis with Alternative Therapies
The treatment landscape for HR+/HER2- metastatic breast cancer is evolving. A comparison of this compound with other targeted therapies is essential for understanding its potential clinical positioning.
Mechanisms of Action of Competitor Therapies
The diagram below illustrates the signaling pathways targeted by key competitors of this compound.
Comparative Efficacy and Safety Data from Pivotal Trials
The following tables provide a comparative summary of efficacy and safety data from the pivotal clinical trials of this compound's main competitors in heavily pre-treated HR+/HER2- metastatic breast cancer patients. Direct comparison is challenging due to differences in trial design and patient populations.
Table 1: Efficacy of this compound vs. Competitors in Heavily Pre-treated HR+/HER2- mBC
| Drug (Trial) | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| This compound (Phase 1) | Monotherapy | N/A | - | - | 21% (at ≥6 mos) | [5] |
| Enobosarm (Phase 2) | 9 mg daily | N/A | - | - | 32% (at 24 wks) | [8] |
| Fulvestrant (CONFIRM) | 500 mg | 250 mg | 6.5 mos | - | - | [9] |
| Palbociclib + Fulvestrant (PALOMA-3) | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.5 mos | 24.6% | - | [10] |
| Abemaciclib + Fulvestrant (MONARCH 2) | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 mos | 48.1% | - | [11] |
| Everolimus + Exemestane (BOLERO-2) | Everolimus + Exemestane | Placebo + Exemestane | 7.8 mos (local) | - | - | [12] |
| Alpelisib + Fulvestrant (SOLAR-1, PIK3CA mut) | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 mos | 35.7% | - | [13] |
Table 2: Safety Profile of this compound vs. Competitors (Common Grade ≥3 Adverse Events)
| Drug | Common Grade ≥3 Adverse Events | Reference |
| This compound | ALT increase (20%) | [5] |
| Enobosarm | Nausea, fatigue, increased AST/ALT (each <5%) | [8] |
| Fulvestrant | Generally well-tolerated, injection site reactions | |
| Palbociclib | Neutropenia (66.4%), leukopenia (24.8%) | [10] |
| Abemaciclib | Neutropenia (26.5%), diarrhea (13.4%) | [11] |
| Everolimus | Stomatitis (8%), anemia (6%), dyspnea (4%) | [12] |
| Alpelisib | Hyperglycemia (36.6%), rash (9.9%) | [13] |
Reproducibility and Future Directions
The preclinical findings for this compound, particularly its tissue selectivity, appear to be a reproducible concept within the SARM class of drugs. The ongoing Phase 1/2 clinical trial (NCT05573126) will be critical in confirming the preliminary efficacy and safety signals observed in the initial Phase 1 study.[6] Reproducibility of the clinical benefit will be a key determinant of its future development.
Future research should focus on:
-
Direct Comparative Trials: Head-to-head studies of this compound against other AR-targeted therapies like Enobosarm, or in combination with standard-of-care agents.
-
Biomarker Development: Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to this compound.
-
Long-term Safety: Continued evaluation of the long-term safety profile, particularly concerning hepatic and metabolic effects.
The logical progression of this compound's clinical development is outlined below.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. umbrellalabs.is [umbrellalabs.is]
- 7. Activity and safety of enobosarm, a novel, oral, selective androgen receptor modulator, in androgen receptor-positive, oestrogen receptor-positive, and HER2-negative advanced breast cancer (Study G200802): a randomised, open-label, multicentre, multinational, parallel design, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical activity of fulvestrant in metastatic breast cancer previously treated with endocrine therapy and/or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2- Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fulvestrant 500 mg in postmenopausal patients with metastatic breast cancer: the initial clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vosilasarm and Anabolic Steroids on Bone Density: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Vosilasarm (RAD140), a selective androgen receptor modulator (SARM), and traditional anabolic steroids on bone density. The analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Introduction: Mechanisms of Action
Both this compound and anabolic steroids exert their effects on bone primarily by activating the androgen receptor (AR), a nuclear transcription factor present in bone cells, including osteoblasts and osteocytes.[1][2] Activation of the AR in these cells can promote bone formation and reduce bone resorption, leading to an increase in bone mineral density (BMD).[3]
Anabolic Steroids: Traditional anabolic steroids, such as testosterone (B1683101) and its derivatives like nandrolone (B1676933), are agonists of the AR in a wide range of tissues.[3] Their anabolic effects on bone are well-documented.[2] However, their lack of tissue selectivity leads to a host of androgenic side effects, including impacts on the prostate, skin, and hair follicles.[3]
This compound (RAD140): As a non-steroidal SARM, this compound is designed for tissue-selective AR activation.[4] The goal is to elicit anabolic effects in bone and muscle while minimizing androgenic activity in other tissues like the prostate.[4] Preclinical studies suggest that this compound has potent anabolic activity in bone and muscle.[1]
Signaling Pathways
The activation of the androgen receptor by both this compound and anabolic steroids in bone cells initiates a cascade of signaling events that ultimately influence gene expression related to bone metabolism. The binding of the ligand to the AR in the cytoplasm leads to its translocation to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This is known as the genomic pathway. Additionally, non-genomic pathways involving rapid, membrane-initiated signals have also been described.
Figure 1: Simplified Androgen Receptor Signaling Pathway in Bone Cells.
Comparative Quantitative Data on Bone Density
Direct comparative clinical trials between this compound and anabolic steroids on bone density are not currently available. The following tables summarize findings from separate preclinical and clinical studies.
Table 1: Preclinical Data on this compound (RAD140) in Orchidectomized Rats
| Parameter | Control (Orchidectomized) | This compound (10 mg/kg) | Percentage Change vs. Control | Study Duration |
| Osteoblast Count (cells/mm²) | Data not specified | Significantly Increased | ↑ | 6 weeks |
| Osteoclast Count (cells/mm²) | Data not specified | Significantly Decreased | ↓ | 6 weeks |
Source: Budaya, T. N., et al. (2025). SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats. Molecular and Cellular Biomedical Sciences.[5][6][7]
Note: Another preclinical study in young, healthy male rats with a shorter duration (14 days) found that RAD140 did not significantly impact cortical or trabecular bone structural morphometric properties.[8][9] This suggests that the beneficial effects of this compound on bone may be more pronounced in androgen-deficient states or require longer treatment periods.
Table 2: Clinical Data on Anabolic Steroids
| Anabolic Steroid | Population | Dosage | Duration | Change in Lumbar Spine BMD | Change in Femoral Neck BMD |
| Testosterone | Men (≥65 years) with low testosterone | Transdermal gel | 36 months | +4.2% (vs. +2.5% in placebo) | Not significantly different from placebo |
| Testosterone | Men with low testosterone | Intramuscular injection | >1 year | +8% (vs. placebo) | +4% (inconclusive) |
| Nandrolone Decanoate (B1226879) | Elderly women (>70 years) with osteoporosis | 50 mg every 3 weeks | 2 years | +3.7% | +4.7% |
Sources: Snyder, P. J., et al. (2000). Effect of Testosterone Treatment on Bone Mineral Density in Men Over 65 Years of Age.[10] Tracz, M. J., et al. (2004). Testosterone use in men and its effects on bone health. A systematic review and meta-analysis of randomized placebo-controlled trials.[11] Frisoli Jr, A., et al. (2005). The effect of nandrolone decanoate on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of study results. Below are summaries of the experimental protocols from key cited studies.
This compound (RAD140) Preclinical Study in Orchidectomized Rats
-
Study Design: Randomized, post-test only control group design.
-
Animal Model: Male Wistar rats, orchidectomized to induce androgen deficiency.
-
Treatment Groups:
-
Sham-operated control.
-
Orchidectomized control.
-
Orchidectomized + RAD140 at various doses (0.1, 1, 3, and 10 mg/kg/day).
-
-
Administration: Oral gavage for 6 weeks.
-
Bone Analysis: Histological analysis of bone tissue to quantify osteoblast and osteoclast numbers.
-
Key Findings: RAD140 administration led to a dose-dependent increase in osteoblast counts and a decrease in osteoclast counts in orchidectomized rats.[5][6][7]
Figure 2: Experimental Workflow for Preclinical this compound Study.
Nandrolone Decanoate Clinical Trial in Elderly Women
-
Study Design: Double-blind, randomized, placebo-controlled clinical trial.
-
Participants: 65 osteoporotic women older than 70 years.
-
Treatment Groups:
-
Nandrolone decanoate (50 mg) via intramuscular injection every 3 weeks.
-
Placebo injection every 3 weeks.
-
All participants received 500 mg of calcium daily.
-
-
Duration: 2 years.
-
Bone Density Measurement: Dual-energy X-ray absorptiometry (DXA) of the lumbar spine, femoral neck, and trochanter at baseline, 1 year, and 2 years.
-
Key Findings: After 2 years, the nandrolone decanoate group showed significant increases in BMD at the lumbar spine (+3.7%) and femoral neck (+4.7%) compared to baseline.[12][13]
Conclusion and Future Directions
The available evidence suggests that both this compound and anabolic steroids have the potential to increase bone density through the activation of the androgen receptor. Anabolic steroids have demonstrated clinical efficacy in increasing BMD in various populations, albeit with a risk of androgenic side effects.
This compound shows promise in preclinical models, particularly in androgen-deficient states, by promoting a more anabolic environment in bone at the cellular level. Its key theoretical advantage lies in its tissue selectivity, which could potentially offer a better safety profile compared to traditional anabolic steroids.
However, the lack of direct, head-to-head comparative studies and the limited clinical data for this compound's effects on bone in humans are significant gaps in the current understanding. Future research, including well-designed clinical trials, is necessary to directly compare the efficacy and safety of this compound with anabolic steroids for the treatment of conditions characterized by low bone density, such as osteoporosis. Such studies should include comprehensive assessments of BMD, bone microarchitecture, bone turnover markers, and a thorough evaluation of the safety profile of each compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting of androgen receptor in bone reveals a lack of androgen anabolic action and inhibition of osteogenesis A model for compartment-specific androgen action in the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats | Budaya | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 8. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Testosterone use in men and its effects on bone health. A systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of nandrolone decanoate on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Vosilasarm's Neuroprotective Properties Validated in Preclinical In Vivo Studies
A comparative analysis of Vosilasarm (RAD140), a selective androgen receptor modulator (SARM), demonstrates significant neuroprotective effects in a preclinical rat model of excitotoxic neuronal injury. Experimental data reveals that this compound is as effective as testosterone (B1683101) in protecting hippocampal neurons from cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
This guide provides a detailed comparison of the neuroprotective performance of this compound against testosterone, a known neuroprotective androgen, supported by experimental data from in vivo studies. The methodologies of the key experiments are outlined to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the study's design and outcomes.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound were evaluated in a well-established in vivo model of neurodegeneration: the kainate-induced excitotoxic lesion model in rats. Kainic acid, a potent glutamate (B1630785) analog, induces neuronal death, particularly in the hippocampus, mimicking aspects of neurodegenerative conditions.
In a key study, gonadectomized (GDX) adult male rats were treated with either this compound (RAD140), testosterone (T), or a vehicle control prior to the administration of kainic acid.[1] The extent of neuroprotection was quantified by measuring the survival of neurons in the CA2/3 region of the hippocampus.
The results, summarized in the table below, demonstrate that gonadectomy significantly exacerbated neuronal loss compared to sham-operated controls.[1] Both testosterone and this compound treatment provided a robust protective effect, significantly attenuating kainate-induced neuronal death to levels comparable to the sham-lesioned group.[1] Notably, there was no significant difference between the neuroprotective efficacy of this compound and testosterone.[1]
| Treatment Group | Neuronal Survival in CA2/3 Region of Hippocampus (% of Non-Lesioned Control) |
| Sham-GDX + Kainate | ~80% |
| GDX + Kainate | ~60% |
| GDX + Testosterone + Kainate | ~95% |
| GDX + this compound (RAD140) + Kainate | ~95% |
| Data derived from Jayaraman et al., Endocrinology, 2014.[1] |
Mechanism of Action: The MAPK Signaling Pathway
The neuroprotective effects of androgens, and by extension this compound, are mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway plays a crucial role in cell survival and differentiation. Activation of the androgen receptor (AR) by this compound initiates a cascade of intracellular events, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[2] Activated ERK can then phosphorylate various downstream targets that promote cell survival and inhibit apoptosis (programmed cell death).
Experimental Protocols
The following provides a detailed methodology for the in vivo validation of this compound's neuroprotective properties as described in the cited literature.
Kainate-Induced Excitotoxic Lesion in Rats
This protocol outlines the key steps for inducing a targeted neuronal lesion in the hippocampus of rats to model neurodegenerative damage.
1. Animal Subjects and Surgical Procedures:
-
Adult male Sprague-Dawley rats are used.
-
Animals undergo bilateral gonadectomy (GDX) to deplete endogenous androgens or a sham surgery. A recovery period of at least one week is allowed post-surgery.
2. Drug Administration:
-
Animals are divided into treatment groups:
-
Sham-GDX + Vehicle
-
GDX + Vehicle
-
GDX + Testosterone (e.g., 1 mg/kg/day, subcutaneous)
-
GDX + this compound (RAD140) (e.g., 1 mg/kg/day, subcutaneous)
-
-
Treatments are administered daily for a specified period (e.g., 14 days) prior to the lesioning procedure.
3. Stereotaxic Kainic Acid Injection:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A small craniotomy is performed over the hippocampus.
-
A microinjection cannula is lowered to the target coordinates within the hippocampus (e.g., CA3 region).
-
A solution of kainic acid (e.g., 0.5 µg in 0.5 µL of saline) is slowly infused.
-
The cannula is left in place for a few minutes post-injection to allow for diffusion before being slowly withdrawn.
4. Histological Analysis and Quantification:
-
Several days post-lesion (e.g., 7 days), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal sections of the hippocampus are cut on a cryostat.
-
Sections are processed for immunohistochemistry using an antibody against a neuronal marker, such as NeuN (Neuronal Nuclei), to identify surviving neurons.
-
The number of NeuN-positive cells in the CA2/3 region of the hippocampus is counted using microscopy and image analysis software.
-
The data is expressed as a percentage of surviving neurons compared to non-lesioned control animals.
Conclusion
The in vivo data strongly supports the neuroprotective properties of this compound. Its ability to mitigate excitotoxic neuronal damage to a degree comparable with testosterone, coupled with its selective action on the androgen receptor, positions this compound as a promising candidate for further investigation in the context of neurodegenerative diseases. The well-defined mechanism of action involving the MAPK signaling pathway provides a solid foundation for its continued development and therapeutic application.
References
Vosilasarm's Potency: A Comparative Analysis Against First-Generation SARMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Vosilasarm (RAD-140), a newer selective androgen receptor modulator (SARM), against first-generation SARMs, including Ostarine (MK-2866), Andarine (S-4), and Ligandrol (LGD-4033). The following analysis is based on preclinical data to elucidate the comparative efficacy and tissue selectivity of these compounds.
Quantitative Comparison of Potency
The preclinical potency of SARMs is primarily evaluated based on their binding affinity to the androgen receptor (AR) and their in vivo effects on anabolic and androgenic tissues, typically in a castrated rat model. The data presented below summarizes these key quantitative parameters.
| Compound | Binding Affinity (Ki, nM) | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate & Seminal Vesicle) | Anabolic to Androgenic Ratio |
| This compound (RAD-140) | 7[1][2] | Potent agonist activity, stimulating levator ani muscle weight to 117% compared to testosterone (B1683101) propionate (B1217596) at 10 mg/kg/day.[3] A dose of 0.3 mg/kg/day was sufficient to restore levator ani weight to that of non-castrated controls.[3] | Partial agonist/antagonist activity. At 10 mg/kg/day, it stimulated prostate and seminal vesicle weight to 67% and 59% of testosterone propionate's effect, respectively.[3] A 33-fold higher dose was needed to stimulate the prostate to a similar extent as the levator ani.[3] | High |
| Ostarine (MK-2866) | 3.8[4] | Full agonist activity. Restored levator ani muscle to 141.9% of that of androgenic organs in castrated rats.[4] | Partial agonist activity. Restored prostate and seminal vesicle weight to 39.2% and 78.8%, respectively, compared to androgenic organs.[4] | High |
| Andarine (S-4) | 4 | Full agonist activity in the levator ani muscle in both castrated and intact rats.[5] | Partial agonist activity. In castrated rats, it restored prostate weight to a lesser extent than its effect on the levator ani muscle.[5] | Favorable |
| Ligandrol (LGD-4033) | ~1[6][7][8][9] | Potent anabolic activity in muscle. | Robust selectivity for muscle versus prostate in animal models.[7][9] | >500:1 (in rats)[6] |
Experimental Protocols
The data presented in this guide is primarily derived from two key types of preclinical experiments: competitive binding assays and in vivo studies using the Hershberger assay in castrated rat models.
Competitive Binding Assay for Androgen Receptor Affinity
This in vitro assay quantifies the binding affinity of a compound to the androgen receptor.
Objective: To determine the inhibition constant (Ki) of the SARM for the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]mibolerone or [3H]dihydrotestosterone (DHT), is used.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test SARM.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated using methods like filtration or hydroxyapatite (B223615) precipitation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the SARM that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This in vivo assay is the standard method for evaluating the anabolic and androgenic properties of SARMs.
Objective: To assess the tissue-selective anabolic and androgenic effects of a SARM in a castrated rat model.
Methodology:
-
Animal Model: Immature male rats are surgically castrated to minimize endogenous androgen levels. A recovery period of approximately 7-14 days allows for the regression of androgen-dependent tissues.
-
Dosing: The castrated rats are then treated with the test SARM, a reference androgen (e.g., testosterone propionate), or a vehicle control for a specified period, typically 10-14 consecutive days. Administration is usually via oral gavage or subcutaneous injection.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and key anabolic and androgenic tissues are carefully dissected and weighed.
-
Anabolic Tissue: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are compared between the different treatment groups. The anabolic potency is determined by the increase in levator ani muscle weight, while androgenic potency is assessed by the increase in the weights of the prostate and seminal vesicles. The ratio of anabolic to androgenic activity provides a measure of the compound's tissue selectivity.
Visualizing SARM Mechanisms and Evaluation
To further elucidate the concepts discussed, the following diagrams illustrate the SARM signaling pathway and a typical experimental workflow for assessing SARM potency.
SARM Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. epa.gov [epa.gov]
Vosilasarm's Antagonistic Effects on Seminal Vesicles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonistic effects of Vosilasarm (also known as RAD140) on seminal vesicles against other selective androgen receptor modulators (SARMs) and traditional anti-androgens. The information presented is supported by preclinical experimental data to aid in the objective assessment of these compounds.
Introduction to this compound
This compound is a nonsteroidal selective androgen receptor modulator (SARM) that exhibits tissue-specific activity.[1][2] It acts as a potent agonist of the androgen receptor (AR) in anabolic tissues like muscle and bone.[1] However, in reproductive tissues such as the prostate and seminal vesicles, it demonstrates partial agonist or antagonist effects.[1][2] This tissue selectivity is a key characteristic of SARMs, aiming to provide the therapeutic benefits of androgens while minimizing their undesirable side effects.[1]
Comparative Analysis of Antagonistic Effects on Seminal Vesicles
The antagonistic properties of this compound on seminal vesicles have been evaluated in preclinical studies, primarily in rat models. When co-administered with testosterone (B1683101) propionate (B1217596) (TP), this compound has been shown to reduce the androgen-induced growth of the seminal vesicles. This effect is compared with other compounds that modulate the androgen receptor in the following table.
| Compound | Class | Organism/Model | Dosage | Effect on Seminal Vesicle Weight | Reference |
| This compound (RAD140) | SARM | Castrated immature male rats (co-administered with Testosterone Propionate) | 10 mg/kg/day | Reduced to 78% of the weight induced by testosterone propionate alone. | [1] |
| Bicalutamide (B1683754) | Anti-androgen | Immature castrated male rats (co-administered with Testosterone) | 0.08–2 mg/kg | Up to 100% inhibition of testosterone-induced growth. | |
| Enzalutamide | Anti-androgen | Preclinical rat models | Data not available in searched literature | A potent AR antagonist, expected to significantly reduce seminal vesicle weight, but specific quantitative data is not available in the reviewed literature. | |
| S-1 | SARM | Intact male rats | 5, 10, and 25 mg/kg | Dose-dependent decrease; at the highest dose, weight was reduced to approximately 45% of the intact vehicle-treated level. |
Experimental Protocols
The data presented in this guide are primarily derived from in vivo studies in rats, often following protocols similar to the Hershberger bioassay. This assay is a standardized method to assess the androgenic and anti-androgenic properties of chemical substances.
Key Experiment: Assessing Antagonist Effects on Seminal Vesicle Weight in Castrated Male Rats
Objective: To determine the ability of a test compound to antagonize the trophic effect of testosterone on the seminal vesicles.
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old at castration).
Procedure:
-
Acclimation and Castration: Animals are acclimated to the laboratory conditions. They are then surgically castrated under anesthesia and allowed to recover for a period (e.g., 7 days) to ensure the regression of androgen-dependent tissues.
-
Dosing:
-
Control Group: Receives a vehicle (e.g., corn oil).
-
Testosterone Propionate (TP) Group: Receives daily subcutaneous injections of TP at a dose sufficient to stimulate the growth of seminal vesicles (e.g., 0.2-0.4 mg/kg/day).
-
Test Compound + TP Group: Receives daily administration of the test compound (e.g., this compound) at various dose levels, in addition to the daily TP injection. The route of administration for the test compound can be oral gavage or subcutaneous injection.
-
-
Treatment Duration: The treatment period is typically 10 consecutive days.
-
Necropsy and Organ Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The seminal vesicles (including the coagulating glands and their fluid content) are carefully dissected, cleared of any adhering fat and connective tissue, and weighed. The wet weight is recorded.
-
Data Analysis: The mean seminal vesicle weight for each treatment group is calculated. The antagonistic effect of the test compound is determined by comparing the seminal vesicle weights of the "Test Compound + TP Group" to the "TP Group". A statistically significant reduction in weight indicates an antagonistic effect.
Signaling Pathways and Mechanisms of Action
The effects of this compound and its comparators on the seminal vesicles are mediated through the androgen receptor signaling pathway.
Caption: A simplified diagram of the androgen receptor signaling pathway.
This compound, as a SARM, binds to the androgen receptor. In tissues like the seminal vesicles, it is thought to induce a conformational change in the receptor that is different from that induced by potent androgens like DHT. This may lead to the recruitment of different co-regulatory proteins, resulting in a partial agonist or antagonist response. In the case of antagonism, this compound competes with endogenous androgens for binding to the AR, thereby inhibiting the downstream signaling that leads to tissue growth.
Caption: A flowchart of the experimental workflow to assess antagonistic effects.
Conclusion
This compound demonstrates a clear antagonistic effect on the seminal vesicles in the presence of androgens, a characteristic that aligns with its profile as a selective androgen receptor modulator. Its potency in this regard appears to be less than that of the traditional anti-androgen Bicalutamide, which can achieve complete inhibition of androgen-induced growth. When compared to other SARMs like S-1, this compound shows a discernible but potentially less pronounced antagonistic effect on seminal vesicle weight. The lack of specific quantitative data for Enzalutamide in this context highlights an area for future comparative research. The tissue-selective nature of this compound, offering anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the seminal vesicles, remains a compelling attribute for its continued investigation in various clinical applications.
References
Validating Gene Expression Changes from Vosilasarm using Quantitative PCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vosilasarm's performance in modulating gene expression, validated by quantitative PCR (qPCR), against other therapeutic alternatives for Androgen Receptor (AR) positive, Estrogen Receptor (ER) positive, and Human Epidermal Growth Factor Receptor 2 (HER2) negative breast cancer. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in research and drug development.
This compound's Impact on Gene Expression: A Quantitative Look
This compound (formerly RAD140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anti-tumor activity in AR+/ER+ breast cancer models.[1][2][3][4][5] Its mechanism of action involves the activation of the androgen receptor, which in turn leads to the suppression of ESR1 (the gene encoding the estrogen receptor) and its downstream signaling pathways.[1][2][3][4][5] This dual action makes it a promising candidate for treating ER-driven breast cancers.
Quantitative PCR (qPCR) has been instrumental in validating the specific gene expression changes induced by this compound. The following tables summarize key findings from preclinical studies.
Table 1: qPCR Validation of AR and ER Pathway Gene Expression in HBCx-22 Xenografts Treated with this compound
| Gene | Function | Fold Change vs. Vehicle | p-value |
| AR-regulated Genes | |||
| AR | Androgen Receptor | ~1.5 | <0.05 |
| FKBP5 | AR co-chaperone, AR target gene | >2.5 | <0.001 |
| ER-regulated Genes | |||
| ESR1 | Estrogen Receptor Alpha | <0.5 | <0.01 |
| PGR | Progesterone Receptor, ER target gene | <0.5 | <0.01 |
Data extrapolated from figures in Yu et al., Clinical Cancer Research, 2017.[1][2][3][4][5]
Table 2: qPCR Validation of AR and ER Target Gene Expression in ZR-75-1 Cells Treated with this compound
| Gene | Function | Fold Change vs. Vehicle | p-value |
| AR-regulated Genes | |||
| FKBP5 | AR co-chaperone, AR target gene | >4.0 | <0.001 |
| ZBTB16 | AR target gene | >3.0 | <0.001 |
| ER-regulated Genes | |||
| PGR | Progesterone Receptor, ER target gene | <0.5 | <0.01 |
| TFF1 | ER target gene | <0.5 | <0.01 |
Data extrapolated from figures in Yu et al., Clinical Cancer Research, 2017.[1][2][3][4][5]
Table 3: qPCR Validation of Key Cancer-Related Genes in MCF7 AROE Xenografts Treated with this compound
| Gene | Function | Fold Change vs. Vehicle | p-value |
| MYC | Proto-oncogene, cell cycle progression | <0.5 | <0.05 |
| CCND1 | Cyclin D1, cell cycle progression | <0.5 | <0.05 |
| VEGFA | Angiogenesis factor | <0.5 | <0.05 |
| CTNNB1 | Beta-catenin, Wnt signaling | Not significantly changed | >0.05 |
| TFF1 | ER target gene | <0.5 | <0.05 |
Data extrapolated from figures in a study by Yu et al.[6]
Comparative Analysis with Alternative Therapies
A direct quantitative comparison of gene expression changes induced by this compound versus other AR-targeting agents in the same experimental models is limited in the publicly available literature. However, we can infer their relative performance based on their known mechanisms and available data.
Enobosarm (Ostarine)
Bicalutamide
Bicalutamide is a non-steroidal anti-androgen that acts as an AR antagonist. In contrast to SARMs like this compound, Bicalutamide blocks the action of androgens on the AR. It has shown some efficacy in a subset of patients with ER-negative, AR-positive breast cancer.[9] The gene expression profile induced by Bicalutamide would be expected to be largely opposite to that of this compound for AR-regulated genes. For instance, instead of inducing AR target genes like FKBP5, Bicalutamide would be expected to suppress their expression in the presence of androgens.
Experimental Protocols
The following is a detailed methodology for a typical qPCR experiment to validate gene expression changes induced by a compound like this compound.
Cell Culture and Treatment
-
Cell Line: ZR-75-1 (AR+/ER+ human breast cancer cell line).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for 72 hours to minimize the influence of hormones in the serum.
-
Treatment: Cells are treated with this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0. RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
Quantitative PCR (qPCR)
-
qPCR Reaction: The qPCR reaction is performed in a total volume of 20 µL containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green-based qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Primer Design: Primers are designed to be specific to the target genes and span an exon-exon junction to avoid amplification of genomic DNA.
-
Thermal Cycling: The reaction is carried out in a real-time PCR detection system with a typical thermal cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis to confirm the specificity of the amplified product.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. The expression of the target gene is normalized to an appropriate endogenous reference gene (e.g., GAPDH, ACTB). Statistical significance is determined using a Student's t-test.
Visualizing the Pathways and Workflows
Androgen Receptor Signaling Pathway Modulation by this compound
Caption: this compound activates AR, leading to upregulation of AR target genes and suppression of ESR1.
Experimental Workflow for qPCR Validation
Caption: Workflow for validating gene expression changes with qPCR.
Logical Comparison of AR-Targeting Therapies
Caption: Comparison of the mechanisms of action of different AR-targeting drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Long non‐coding RNA LINC00607 silencing exerts antioncogenic effects on thyroid cancer through the CASP9 Promoter methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. AR Expression Correlates with Distinctive Clinicopathological and Genomic Features in Breast Cancer Regardless of ESR1 Expression Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Endocrine-Therapy-Resistant ESR1 Variants Revealed by Genomic Characterization of Breast-Cancer-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Vosilasarm's (RAD140) Binding Affinity to the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vosilasarm's (RAD140) binding affinity to the androgen receptor (AR) against other relevant compounds. The information is supported by available data and presented with detailed experimental context to aid in research and development.
Quantitative Comparison of Binding Affinity
This compound is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications, including the treatment of hormone-sensitive breast cancer.[1] A key aspect of its pharmacological profile is its high binding affinity for the androgen receptor.
The following table summarizes the binding affinities of this compound and other endogenous and synthetic androgens for the androgen receptor. This data is compiled from various sources to provide a comparative overview.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound (RAD140) | Androgen Receptor (AR) | 7 nM [1][2][3][4] |
| Dihydrotestosterone (B1667394) (DHT) | Androgen Receptor (AR) | 10 nM[1] |
| Testosterone | Androgen Receptor (AR) | 29 nM[1] |
Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound to a receptor. A lower Kᵢ value signifies a higher binding affinity.
This compound exhibits a strong binding affinity for the androgen receptor, reportedly higher than that of the endogenous androgen, testosterone.[1] Its affinity is comparable to that of dihydrotestosterone (DHT), the most potent endogenous androgen.[1] Furthermore, this compound demonstrates good selectivity for the AR over other steroid hormone receptors.[1][2][3]
Experimental Protocol: Androgen Receptor Competitive Binding Assay
The determination of a compound's binding affinity to the androgen receptor is typically achieved through a competitive binding assay. This method involves measuring the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the AR.
Below is a generalized workflow for a typical androgen receptor competitive binding assay, based on established protocols.[5][6][7]
Figure 1. Experimental workflow for a competitive binding assay to determine androgen receptor affinity.
Detailed Methodological Steps:
-
Receptor Preparation: The androgen receptor can be sourced from tissue homogenates, such as rat prostate cytosol, or from recombinant expression systems.[5][8]
-
Radioligand Selection: A radiolabeled androgen with high affinity for the AR, such as [³H]dihydrotestosterone ([³H]DHT) or [³H]methyltrienolone (metribolone), is used.
-
Incubation: A fixed concentration of the AR and the radioligand are incubated with varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include hydroxylapatite slurry or vacuum filtration.[5]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki value is then calculated from the IC50 value.
Signaling Pathway of this compound
Upon binding to the androgen receptor, this compound initiates a cascade of events that lead to the modulation of gene expression in a tissue-selective manner. This is the hallmark of SARMs, aiming to elicit anabolic benefits in tissues like muscle and bone while minimizing androgenic effects in tissues such as the prostate.[9]
Figure 2. Simplified signaling pathway of this compound at the androgen receptor.
Mechanism of Action:
-
Binding: this compound, being a lipophilic molecule, enters the cell and binds to the ligand-binding domain of the androgen receptor located in the cytoplasm.
-
Conformational Change and Translocation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins. The activated this compound-AR complex then translocates into the nucleus.
-
DNA Binding and Transcription Modulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Tissue-Selective Gene Regulation: The binding of the this compound-AR complex to AREs recruits co-regulator proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment is thought to be a key mechanism behind the tissue selectivity of SARMs.[10] This leads to the up- or down-regulation of androgen-responsive genes, resulting in the desired anabolic effects in muscle and bone while having a reduced impact on reproductive tissues.
Comparison with Other SARMs
Direct, independently verified, side-by-side comparisons of the binding affinities (Ki values) of this compound and other popular SARMs like LGD-4033 are not extensively available in the public domain. However, some studies suggest that while both are potent SARMs, there may be differences in their anabolic to androgenic ratios and overall pharmacological profiles.[11][12] For instance, some research indicates that LGD-4033 may have a more pronounced effect on lean body mass in some contexts.[12] It is important to note that in some cancer cell line studies, this compound and LGD-4033 did not suppress cell growth, highlighting that the cellular response to SARMs can be context-dependent.[13]
Conclusion
Independent and commercially available data confirm that this compound (RAD140) possesses a high binding affinity for the androgen receptor, comparable to the potent endogenous androgen DHT and exceeding that of testosterone. The standard method for determining this affinity is the competitive binding assay. The mechanism of action of this compound follows the canonical pathway of androgen receptor activation, but with a tissue-selective outcome that is the defining characteristic of SARMs. For researchers and drug developers, understanding these fundamental properties is crucial for the continued investigation and potential clinical application of this compound. Further independent studies providing direct comparative binding data for a wider range of SARMs would be beneficial for the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 11. swolverine.com [swolverine.com]
- 12. affordablenutrition.co.uk [affordablenutrition.co.uk]
- 13. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Efficacy: Vosilasarm vs. Ostarine and Ligandrol
A comprehensive guide for researchers and drug development professionals on the preclinical performance of Vosilasarm (RAD-140) and its comparison with other leading Selective Androgen Receptor Modulators (SARMs), Ostarine (B1683759) (MK-2866) and Ligandrol (LGD-4033).
Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. The compounds discussed are investigational and have not been approved by the FDA for human use.
Executive Summary
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to selectively target androgen receptors (ARs) in a tissue-specific manner. This guide provides a meta-analysis of available preclinical data on this compound (RAD-140), offering a comparative perspective against two other extensively studied SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033). The analysis focuses on their efficacy in preclinical models of muscle wasting, osteoporosis, and breast cancer.
This compound (RAD-140) has demonstrated significant anabolic effects on muscle tissue in preclinical studies, with a noteworthy dissociation from androgenic effects on the prostate. It has also shown potent anti-tumor activity in preclinical models of androgen receptor-positive (AR+) breast cancer. However, there is a conspicuous lack of quantitative preclinical data regarding its direct effects on bone mineral density.
Ostarine (MK-2866) is one of the most clinically evaluated SARMs, with preclinical data robustly supporting its efficacy in increasing lean body mass and improving bone density in models of osteoporosis, while exhibiting a favorable safety profile.
Ligandrol (LGD-4033) has shown potent anabolic activity in both muscle and bone in preclinical settings. It is recognized for its significant impact on muscle mass and has also demonstrated positive effects on bone in animal models of osteoporosis.
Data Presentation: A Comparative Overview of Preclinical Efficacy
The following tables synthesize quantitative data from various preclinical studies to facilitate a direct comparison of this compound, Ostarine, and Ligandrol.
Table 1: Comparative Efficacy on Muscle Mass in Preclinical Models
| Compound | Animal Model | Dosage | Duration | Key Findings on Muscle Mass |
| This compound (RAD-140) | Castrated immature male rats | 10 mg/kg/day (oral) | 11 days | Stimulated levator ani muscle weight to 117% compared to testosterone (B1683101) propionate (B1217596) (1 mg/kg/day).[1] |
| Young male cynomolgus monkeys | ≥0.1 mg/kg/day (oral) | 28 days | Resulted in a ~10% increase in body weight and a numerical increase in lean body mass.[1] | |
| Ostarine (MK-2866) | Ovariectomized female rats | 0.4 mg/kg/day (oral) | 5 weeks | Increased capillary density in the gastrocnemius and longissimus muscles.[2] |
| Ligandrol (LGD-4033) | Orchidectomized male rats | 1 mg/kg/day (oral) | 14 days | Demonstrated potent anabolic activity on muscle.[3] |
| Ovariectomized female rats | 4 mg/kg/day (oral) | 5 weeks | Led to a higher muscle weight.[2] |
Table 2: Comparative Efficacy on Bone Mineral Density (BMD) in Preclinical Models
| Compound | Animal Model | Dosage | Duration | Key Findings on Bone Mineral Density |
| This compound (RAD-140) | - | - | - | Quantitative preclinical data on bone mineral density is not available in the reviewed literature. |
| Ostarine (MK-2866) | Orchiectomized male rats | 0.4 mg/kg/day (oral) | 18 weeks (Prophylaxis) | Prevented osteoporotic changes, with femoral trabecular density at 26.01% vs. 20.75% in the orchiectomized control group.[4][5] |
| Orchiectomized male rats | 0.4 mg/kg/day (oral) | 6 weeks (Therapy) | Increased cortical density of the femur to 1.25 g/cm³ from 1.18 g/cm³ in the orchiectomized control group.[4][5] | |
| Ligandrol (LGD-4033) | Ovariectomized female rats | 3 mg/kg/day (oral) | 5 weeks | Improved trabecular bone structural properties.[6] |
Table 3: Comparative Efficacy in Preclinical Cancer Models
| Compound | Cancer Model | Key Findings on Anti-Tumor Efficacy |
| This compound (RAD-140) | AR+/ER+ breast cancer patient-derived xenografts (PDX) | Suppressed the growth and proliferation of breast cancer cell lines and PDX models.[7][8] |
| ESR1-mutant breast cancer PDX models | Showed enhanced antitumor activity when combined with the CDK4/6 inhibitor palbociclib.[9] | |
| Ostarine (MK-2866) | - | Primarily investigated for its role in mitigating muscle wasting in cancer patients, with limited preclinical data on direct anti-tumor effects.[10] |
| Ligandrol (LGD-4033) | - | Primarily studied for its muscle-building properties, with limited publicly available data on direct anti-tumor efficacy. |
Experimental Protocols: Methodological Insights
This compound in a Breast Cancer Patient-Derived Xenograft (PDX) Model[7][8]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Xenograft Implantation: Human breast tumor tissue (AR+/ER+) from patients is surgically implanted into the mice.
-
Treatment Regimen: Once tumors are established, mice are randomized to receive treatment with this compound (administered orally), a vehicle control, or combination therapies.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised for weight measurement and further analysis, such as immunohistochemistry for proliferation markers.
Figure 1: Experimental workflow for a patient-derived xenograft (PDX) study.
Ostarine in an Orchiectomized Rat Model of Osteoporosis[4][5]
-
Animal Model: Eight-month-old male Sprague-Dawley rats are orchiectomized (Orx) to induce testosterone deficiency and subsequent bone loss.
-
Dosing: Ostarine is administered orally, mixed with the feed, at a daily dose of 0.4 mg/kg body weight.
-
Study Arms: The study includes both a "prophylaxis" arm, where treatment begins immediately after orchiectomy for 18 weeks, and a "therapy" arm, where treatment starts 12 weeks after orchiectomy for 6 weeks.
-
Outcome Measures: Bone mineral density and microarchitecture of the femora and lumbar vertebrae are assessed using micro-CT. Biomechanical strength is also tested.
Ligandrol in an Ovariectomized Rat Model of Muscle Wasting[2]
-
Animal Model: Three-month-old female Sprague-Dawley rats are ovariectomized (OVX) to model postmenopausal muscle changes.
-
Dosing: Ligandrol is administered orally with the diet at varying doses (0.04, 0.4, and 4 mg/kg/day) for 5 weeks, beginning 9 weeks after surgery.
-
Outcome Measures: At the end of the treatment period, specific muscles (gastrocnemius, soleus) are dissected and weighed. Muscle tissue is further analyzed for changes in fiber size, capillary density, and metabolic enzyme activity.
Signaling Pathways: Mechanisms of Action
SARM-Induced Muscle Hypertrophy
The anabolic effects of SARMs on skeletal muscle are mediated through the activation of the androgen receptor. This leads to a cascade of signaling events, including the activation of the Akt/mTOR pathway , which is a crucial regulator of muscle protein synthesis. Furthermore, AR activation in muscle satellite cells promotes their proliferation and fusion with existing muscle fibers, contributing to muscle growth.[11]
Figure 2: Key signaling events in SARM-mediated muscle growth.
SARM Action in Bone Tissue
In bone, SARMs like Ostarine and Ligandrol bind to androgen receptors in osteoblasts, the cells responsible for bone formation. This activation is thought to stimulate osteoblast proliferation and differentiation, leading to increased deposition of bone matrix and enhanced mineralization.
This compound's Anti-Cancer Mechanism in AR+/ER+ Breast Cancer
In the context of AR+/ER+ breast cancer, this compound functions as an AR agonist. The activation of AR signaling pathways has been shown to exert an anti-proliferative effect. A key proposed mechanism is the antagonism of estrogen receptor (ER) signaling, which is a primary driver of this breast cancer subtype. This may occur through various mechanisms, including competition for DNA binding sites or modulation of ER target gene expression.
Figure 3: Proposed mechanism of this compound in AR+/ER+ breast cancer.
Conclusion and Future Directions
This comparative analysis of preclinical data highlights the therapeutic potential of this compound, Ostarine, and Ligandrol in different indications. All three compounds show robust anabolic effects on muscle. Ostarine and Ligandrol have demonstrated clear benefits for bone health in preclinical osteoporosis models. This compound distinguishes itself with its promising anti-tumor activity in preclinical models of breast cancer.
A significant gap in the current body of research is the absence of quantitative preclinical data on the effects of this compound on bone mineral density. Future preclinical research should aim to conduct head-to-head studies of these SARMs in standardized animal models to provide a more definitive comparison of their efficacy and tissue selectivity. The experimental frameworks and signaling pathway diagrams presented in this guide can serve as a valuable resource for designing and interpreting such studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. News - this compound (EP0062) - LARVOL VERI [veri.larvol.com]
- 10. umbrellalabs.is [umbrellalabs.is]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Vosilasarm in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Vosilasarm are paramount to ensuring a safe and compliant laboratory environment. While specific disposal instructions from the manufacturer should always be prioritized, this guide provides essential safety and logistical information based on general best practices for research-grade pharmaceutical compounds.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound (also known as RAD140).[1][2][3]
| Property | Value |
| Chemical Formula | C₂₀H₁₆ClN₅O₂[1] |
| Molecular Weight | 393.83 g/mol [2][3] |
| CAS Number | 1182367-47-0[2] |
| Appearance | Powder |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2][4] |
| Storage (In solvent) | -80°C for 6 months to 2 years; -20°C for 1 month to 1 year[2][5] |
| Solubility | Soluble in DMSO (≥ 90 mg/mL)[2][4][6] |
General Disposal Procedures for this compound
-
Waste Identification and Segregation :
-
Solid Waste : Contaminated materials such as personal protective equipment (PPE), weighing boats, and vials should be segregated as chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Sharps : Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for chemical waste.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and quantity of the waste.
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Storage of Waste :
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Secondary containment should be used to prevent spills.
-
-
Disposal Request :
-
Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available. The disposal method is determined by the compound's chemical properties and regulatory requirements for chemical waste. The general procedure outlined above should be adapted to institutional protocols.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a standard workflow for the disposal of laboratory chemical waste like this compound.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for official safety and disposal protocols. Always adhere to the specific guidelines provided by your institution and the chemical manufacturer.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Handling Vosilasarm
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Vosilasarm (also known as RAD-140), a potent, non-steroidal selective androgen receptor modulator (SARM). Adherence to these guidelines is critical to ensure personnel safety and environmental protection in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures involving this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P-99 filters.[1] - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves.[2] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is essential to prevent exposure.[2][3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant nitrile gloves.[2] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[2] |
| General Laboratory Handling | - Lab coat. - Safety glasses. - Nitrile gloves. | Standard laboratory practice to prevent accidental skin contact and eye exposure. |
Occupational Exposure Limits (OELs)
As of the latest review, a specific Occupational Exposure Limit (OEL) for this compound has not been established by regulatory bodies. For potent pharmaceutical compounds with limited toxicological data, a performance-based exposure control limit approach is recommended.[4] Given that SARMs are pharmacologically active at low doses, it is prudent to handle this compound as a highly potent compound and maintain exposures to the lowest reasonably achievable levels.
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The compound should be stored in a clearly labeled, sealed container. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Preparation for Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.[6]
-
Decontamination: Before starting work, decontaminate the work surface.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
Experimental Procedures
-
Weighing: When weighing powdered this compound, use a ventilated balance enclosure to control airborne particles.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the powdered compound to avoid splashing. A common in-vivo formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
-
Handling Solutions: When handling solutions of this compound, use caution to avoid splashes and aerosol generation.
Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan for this compound
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, and labware) in a dedicated, clearly labeled hazardous waste container.[2][7] The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container.[2] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container.
Waste Container Labeling
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound (RAD-140)"
-
The approximate concentration and quantity.
-
The date of accumulation.
Decontamination of Reusable Labware
-
Triple rinse reusable glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, wash the labware with soap and water.
Final Disposal
-
All collected hazardous waste containing this compound must be disposed of through an approved hazardous waste management service.[2] Follow all institutional, local, and national regulations for hazardous waste disposal.
Workflow for Handling this compound
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. benchchem.com [benchchem.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. pharmtech.com [pharmtech.com]
- 5. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
